Imidazo[1,2-A]pyrimidine-7-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRGSYRDSGFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592398 | |
| Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-80-0 | |
| Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-A]pyrimidine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, Imidazo[1,2-A]pyrimidine-7-carbaldehyde. Given the challenge of direct functionalization at the 7-position, this guide details a strategic multi-step synthetic approach. Furthermore, it outlines the essential analytical techniques for the unambiguous structural elucidation and purity assessment of the target compound, providing predicted and comparative spectral data. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[1,2-a]pyrimidine core.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The fusion of imidazole and pyrimidine rings to form the imidazo[1,2-a]pyrimidine system creates a unique bicyclic heteroaromatic structure with a distinct electronic distribution and three-dimensional shape. This scaffold is a bioisostere of purine, allowing it to interact with a wide range of biological targets.[3] Consequently, derivatives of imidazo[1,2-a]pyrimidine have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[4][5] The introduction of a carbaldehyde group at the 7-position of this scaffold provides a versatile chemical handle for further structural modifications and the exploration of structure-activity relationships (SAR). This aldehyde functionality can readily participate in a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse libraries of compounds for biological screening.
Strategic Synthesis of this compound
Direct electrophilic substitution on the imidazo[1,2-a]pyrimidine core, such as the Vilsmeier-Haack formylation, preferentially occurs at the electron-rich 3-position of the imidazole ring.[2] Therefore, a strategic, multi-step approach is necessary to achieve the desired 7-substituted product. The most plausible and efficient pathway involves the construction of the pyrimidine ring with a suitable precursor to the aldehyde functionality at the 4-position, followed by the annulation of the imidazole ring.
Two primary retrosynthetic strategies are considered here:
-
Strategy A: A nitrile group at the 4-position of the initial 2-aminopyrimidine precursor is carried through the cyclization and then reduced to the aldehyde in the final step.
-
Strategy B: A methyl group at the 4-position of the 2-aminopyrimidine precursor is oxidized to the aldehyde after the formation of the imidazo[1,2-a]pyrimidine core.
Recommended Synthetic Pathway: The Nitrile Reduction Strategy (Strategy A)
This approach is favored due to the relatively mild conditions required for the final reduction step and the commercial availability of the starting materials.
Caption: Synthetic workflow for this compound via the nitrile reduction strategy.
The starting material, 2-amino-4-cyanopyrimidine, can be synthesized from commercially available 2-chloro-4-cyanopyridine by reaction with ammonia in a suitable solvent like anhydrous ethanol.[6]
The core imidazo[1,2-a]pyrimidine scaffold is constructed via a condensation-cyclization reaction between 2-amino-4-cyanopyrimidine and an α-halo ketone. Bromoacetaldehyde is a suitable reagent for this transformation.[7] The reaction typically proceeds by heating the reactants in a solvent such as ethanol or isopropanol, often with the addition of a non-nucleophilic base to scavenge the hydrobromic acid formed during the reaction.
Experimental Protocol:
-
To a solution of 2-amino-4-cyanopyrimidine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-cyano-imidazo[1,2-a]pyrimidine.
The final step involves the selective reduction of the nitrile group at the 7-position to a carbaldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can efficiently reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the corresponding amine.[8][9][10][11][12]
Experimental Protocol:
-
Dissolve 7-cyano-imidazo[1,2-a]pyrimidine (1.0 eq) in anhydrous toluene or dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Alternative Synthetic Pathway: The Methyl Group Oxidation Strategy (Strategy B)
An alternative route involves the oxidation of a methyl group at the 7-position. This can be achieved using selenium dioxide (SeO2) in a reaction known as the Riley oxidation.[13][14]
Caption: Alternative synthetic workflow for this compound via the methyl group oxidation strategy.
This pathway begins with the commercially available 2-amino-4-methylpyrimidine.[15] The cyclization to form 7-methyl-imidazo[1,2-a]pyrimidine follows a similar procedure to that described in Strategy A. The subsequent oxidation of the methyl group with selenium dioxide typically requires heating in a suitable solvent like dioxane or acetic acid. While viable, this method can sometimes suffer from over-oxidation or side reactions, making the nitrile reduction strategy generally more reliable.
Characterization of this compound
| Technique | Expected Data for this compound |
| ¹H NMR | A singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm. A set of signals corresponding to the protons on the imidazo[1,2-a]pyrimidine core. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the aldehyde group. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde group in the downfield region of the spectrum (typically δ 185-200 ppm). Signals corresponding to the carbon atoms of the heterocyclic core. |
| FT-IR | A strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde protons. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₇H₅N₃O). Fragmentation patterns characteristic of the imidazo[1,2-a]pyrimidine core. |
General Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should be obtained using a KBr pellet or as a thin film on a salt plate to identify the key functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the synthesized compound.
Conclusion
This technical guide has detailed a strategic and practical approach to the synthesis of this compound, a valuable building block in medicinal chemistry. The presented nitrile reduction pathway offers a reliable and scalable method to overcome the regioselectivity challenges associated with direct formylation. The outlined characterization protocols provide a framework for the structural verification and purity assessment of the target compound. By providing a clear understanding of the synthetic rationale and experimental procedures, this guide aims to facilitate further research and development of novel imidazo[1,2-a]pyrimidine-based therapeutic agents.
References
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Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
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Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
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Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
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Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
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Design, Synthesis, and Computational Studies of Novel Imidazo[1,2-a]pyrimidine Derivatives as Potential Dual Inhibitors of hACE2 and Spike Protein for Blocking SARS-CoV-2 Cell Entry. ACS Publications. Retrieved from [Link]
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Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Retrieved from [Link]
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MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
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Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. The Royal Society of Chemistry. Retrieved from [Link]
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Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]
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Scientific.Net. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Retrieved from [Link]
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Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]
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Design, Synthesis, and Computational Studies of Novel Imidazo[1,2-a]pyrimidine Derivatives as Potential Dual Inhibitors of hACE2 and Spike Protein for Blocking SARS-CoV-2 Cell Entry. PubMed Central. Retrieved from [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of compound 1. Retrieved from [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. Retrieved from [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. Retrieved from [Link]
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Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. Retrieved from [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Retrieved from [Link]
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Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of Imines by Selenium Dioxide. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-a]pyrimidine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1][2] The functionalization of this core, such as the introduction of a carbaldehyde group at the 7-position, creates a key intermediate for the synthesis of diverse derivatives with potentially enhanced therapeutic profiles. A thorough understanding of the spectroscopic properties of Imidazo[1,2-a]pyrimidine-7-carbaldehyde is therefore paramount for unambiguous structure elucidation, quality control, and the rational design of new chemical entities.
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is synthesized from spectral data of closely related imidazo[1,2-a]pyrimidine derivatives and established principles of spectroscopic interpretation, offering a robust reference for researchers in the field.[1][3][4]
Molecular Structure and Numbering
For clarity in spectroscopic assignments, the standard IUPAC numbering for the imidazo[1,2-a]pyrimidine ring system is used throughout this guide.
Caption: Numbering of the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the imidazo[1,2-a]pyrimidine core typically displays characteristic signals for the protons on both the imidazole and pyrimidine rings.[1] The introduction of a strong electron-withdrawing carbaldehyde group at the 7-position significantly influences the chemical shifts of the neighboring protons.
Experimental Protocol:
A representative ¹H NMR spectrum can be acquired on a 400 or 500 MHz spectrometer.[1][2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of 0-12 ppm is typically sufficient.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[1]
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-CHO | 9.9 - 10.1 | s | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| H-5 | 8.8 - 9.0 | d | ~2.5 | This proton is adjacent to a nitrogen atom and is deshielded. It will appear as a doublet due to coupling with H-6. |
| H-2 | 8.6 - 8.8 | s | - | Protons on the imidazole ring of this scaffold typically appear as singlets. |
| H-3 | 8.0 - 8.2 | s | - | Similar to H-2, this proton on the imidazole ring is expected to be a singlet. |
| H-6 | 7.8 - 8.0 | d | ~2.5 | Coupled to H-5, this proton will appear as a doublet. The electron-withdrawing aldehyde at the 7-position will cause a downfield shift. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
Experimental Protocol:
A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0-200 ppm is appropriate.
-
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[5]
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 185 - 190 | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |
| C7 | 150 - 155 | The carbon atom attached to the electron-withdrawing aldehyde group will be significantly deshielded. |
| C8a | 148 - 152 | The bridgehead carbon is typically found in this region for the imidazo[1,2-a]pyrimidine core. |
| C5 | 145 - 150 | This carbon is adjacent to a nitrogen atom and is deshielded. |
| C2 | 140 - 145 | The chemical shift of this carbon in the imidazole ring is characteristic of the scaffold. |
| C3 | 115 - 120 | This carbon in the imidazole ring is generally more shielded than C2. |
| C6 | 110 - 115 | The electron-withdrawing effect of the aldehyde at C7 will influence the chemical shift of this carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.
Experimental Protocol:
-
Sample Preparation: The spectrum can be recorded using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[1]
-
Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds in the heterocyclic rings. |
| 2850 - 2750 | C-H stretch (aldehyde) | Weak | A pair of weak bands characteristic of the aldehyde C-H bond. |
| 1700 - 1680 | C=O stretch (aldehyde) | Strong | The strong absorption due to the carbonyl group of the aldehyde is a key diagnostic peak. |
| 1640 - 1500 | C=N and C=C stretch | Medium-Strong | Overlapping bands from the stretching vibrations of the imidazo[1,2-a]pyrimidine ring system. |
| 1300 - 1000 | C-N stretch | Medium | Vibrations associated with the carbon-nitrogen bonds in the heterocyclic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.[1]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
-
Molecular Formula: C₇H₅N₃O
-
Molecular Weight: 147.13 g/mol
-
Predicted [M+H]⁺: m/z 148.05
Fragmentation Pathway:
The fragmentation of the imidazo[1,2-a]pyrimidine core can be complex. Common fragmentation pathways may involve the loss of small neutral molecules.
Caption: A simplified potential fragmentation pathway for this compound.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding for the characterization of this compound. While the provided data is based on the analysis of related structures and spectroscopic principles, it serves as a reliable reference for researchers. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data (COSY, HSQC, HMBC) for the specific synthesized compound. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, which is critical for advancing research and development in medicinal chemistry.
References
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Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1074. [Link]
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Al-Tel, T. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1271, 134075. [Link]
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Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4. [Link]
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Güngör, T., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted imidazoles. Polycyclic Aromatic Compounds, 42(5), 2205-2220. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-7-carbaldehyde: Chemical Properties and Reactivity
This technical guide provides a comprehensive overview of the chemical properties and reactivity of Imidazo[1,2-a]pyrimidine-7-carbaldehyde, a significant heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide will delve into the synthesis, and the chemical behavior of the 7-carbaldehyde derivative, offering insights into its potential applications.
Molecular Structure and Physicochemical Properties
This compound is a fused heterocyclic system consisting of an imidazole ring fused to a pyrimidine ring, with a carbaldehyde group at the 7-position. The presence of the electron-withdrawing aldehyde group and the nitrogen atoms in the heterocyclic core significantly influences the molecule's electronic distribution and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | PubChem |
| Molecular Weight | 147.13 g/mol | [3] |
| IUPAC Name | This compound | |
| CAS Number | Not available | |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge |
Synthesis of the Imidazo[1,2-a]pyrimidine Core
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is typically achieved through the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound, a reaction famously known as the Chichibabin reaction.[4] Variations of this method, including microwave-assisted and catalyst-free syntheses, have been developed to improve yields and reaction conditions.[2]
A plausible synthetic route to a precursor of this compound would involve the reaction of a 2-aminopyrimidine derivative with a suitable three-carbon α,β-unsaturated aldehyde or its equivalent, followed by cyclization and aromatization. Subsequent formylation at the 7-position would yield the target compound.
Diagram 1: General Synthetic Scheme for Imidazo[1,2-a]pyrimidines
Caption: General synthesis of the imidazo[1,2-a]pyrimidine core.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the heterocyclic core and the aldehyde functional group.
Reactivity of the Aldehyde Group
The aldehyde group at the 7-position is expected to undergo typical reactions of aromatic aldehydes. These include:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of cyanohydrins, acetals, and hemiacetals.[5]
-
Condensation Reactions: The aldehyde can participate in condensation reactions with amines to form imines (Schiff bases), and with active methylene compounds in reactions like the Knoevenagel condensation. The formation of imine derivatives of other imidazo[1,2-a]pyrimidine carbaldehydes has been reported.[6][7]
Protocol 1: Synthesis of an Imine Derivative (Schiff Base)
-
Dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add the desired primary amine (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Reactivity of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The position of substitution will be directed by the existing aldehyde group and the inherent electronic properties of the bicyclic system. The C3 position is often reported as being susceptible to electrophilic attack.[8]
-
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to avoid over-oxidation or degradation.
-
Cross-Coupling Reactions: The heterocyclic core can be functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, by first introducing a halogen at a suitable position.
Diagram 2: Reactivity of this compound
Caption: Key reaction pathways for the aldehyde and core.
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[9][10] The presence of the aldehyde group on this scaffold provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, the aldehyde can be converted into various functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of imine and amine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde has been explored for their cytotoxic activities against cancer cell lines.[6][7] It is plausible that derivatives of the 7-carbaldehyde isomer could exhibit similar or novel biological activities.
Conclusion
This compound is a molecule of significant interest due to the versatile reactivity of both its heterocyclic core and its aldehyde functional group. While specific literature on this particular isomer is limited, a thorough understanding of the chemistry of the parent imidazo[1,2-a]pyrimidine system and aromatic aldehydes allows for a predictive framework of its chemical behavior. This guide provides a foundation for researchers to explore the synthesis and derivatization of this compound, paving the way for the discovery of novel therapeutic agents and functional materials.
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
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Introduction: The Imidazo[1,2-a]pyrimidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Analysis of Imidazo[1,2-A]pyrimidine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine ring system, a fused nitrogen-bridged heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a diverse array of biological targets. Molecules incorporating this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][3][4][5] Several compounds containing this motif have advanced into preclinical and clinical development, such as the anxiolytic and anticonvulsant agents divaplon and fasiplon, underscoring its therapeutic relevance.[4][6]
The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice are fundamental to a molecule's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, this structural information is paramount for understanding structure-activity relationships (SAR), guiding rational drug design, and performing computational modeling.[3]
This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure of this compound, a representative member of this important class of compounds. We will delve into the causality behind experimental choices, from synthesis and characterization to the sophisticated interpretation of crystallographic data through Hirshfeld surface analysis.
Part 1: Synthesis and Spectroscopic Confirmation
Prior to any crystallographic analysis, the target compound must be synthesized in high purity and its molecular structure unequivocally confirmed through spectroscopic methods.
Synthetic Pathway
The synthesis of imidazo[1,2-a]pyrimidines is typically achieved through the condensation of 2-aminopyrimidine with an α-halocarbonyl compound. For the title compound, a multi-step synthesis starting from commercially available reagents is often employed. While various synthetic routes exist, a common approach involves building the core scaffold first, followed by functionalization to introduce the carbaldehyde group.[3][7]
Experimental Protocol: A Representative Synthesis
-
Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core: A mixture of 2-aminopyrimidine and a suitable α-haloketone (e.g., 2-bromoacetophenone derivatives) is refluxed in a solvent like ethanol.[3] The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.
-
Step 2: Formylation (Introduction of the Carbaldehyde Group): The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocyclic systems. The synthesized imidazo[1,2-a]pyrimidine core is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at a controlled temperature.
-
Step 3: Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The precipitated solid, crude this compound, is filtered, washed, and purified, typically by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water), to yield high-purity crystals suitable for analysis.
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatile heterocyclic system, a bioisostere of purine, serves as a core component in numerous compounds with therapeutic potential.[3] Its unique physicochemical properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents.[1][4] This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with imidazo[1,2-a]pyrimidine derivatives, including their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to inform future drug discovery and development efforts.
The Imidazo[1,2-a]pyrimidine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyrimidine ring system is a fused bicyclic heterocycle containing both an imidazole and a pyrimidine ring. This structural arrangement confers a unique electronic and steric profile, allowing for diverse substitutions and interactions with various biological targets.[1] The scaffold's resemblance to endogenous purines enables it to interact with a wide array of enzymes and receptors, often serving as a competitive inhibitor.[4] The synthetic tractability of this scaffold, with numerous established synthetic routes, further enhances its appeal for medicinal chemists.[1]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, targeting multiple facets of cancer biology, including cell proliferation, survival, and signaling pathways.[4][5]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which these derivatives exert their anticancer effects is through the inhibition of protein kinases, which are often dysregulated in cancer.[6]
-
PI3K/Akt/mTOR Pathway Inhibition: Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[7]
-
c-KIT Inhibition: Specific derivatives have been developed as inhibitors of the c-KIT receptor tyrosine kinase, a driver in various cancers like gastrointestinal stromal tumors (GIST).[8][9] Notably, some of these compounds have shown efficacy against imatinib-resistant c-KIT mutations.[8][9]
-
Wnt/β-catenin Signaling Inhibition: The Wnt/β-catenin signaling pathway is another critical target. Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are involved in cell proliferation.[10]
-
Induction of Apoptosis: Beyond kinase inhibition, some derivatives induce apoptosis through mechanisms such as DNA damage.[7][11]
Caption: Inhibition of the COX-2 pathway by Imidazo[1,2-a]pyrimidine derivatives.
Quantitative Data Summary
The following table presents data on the COX-2 inhibitory activity and in vivo anti-inflammatory effects of representative imidazo[1,2-a]pyrimidine derivatives.
| Compound | COX-2 Inhibition (IC50) | In vivo Anti-inflammatory Activity (Carrageenan-induced paw edema) | Reference |
| Compound 24 | 13 µmol/L | 63.8% inhibition | [12] |
| Compounds 22 & 23 | Not specified | 62.5% and 65.2% inhibition | [12] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Imidazo[1,2-a]pyrimidine derivative
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In separate wells of a 96-well plate, add the assay buffer, the respective COX enzyme, and the imidazo[1,2-a]pyrimidine derivative at various concentrations. Include a positive control (a known COX inhibitor) and a negative control (enzyme only).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric probe according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The imidazo[1,2-a]pyrimidine scaffold has also been explored for its potential in treating infectious diseases caused by bacteria, fungi, and viruses. [4][13]
Mechanism of Action
The exact mechanisms of antimicrobial and antiviral activity are diverse and can vary depending on the specific derivative. For antimicrobial agents, potential mechanisms include interference with cell wall synthesis, nucleic acid replication, or essential metabolic pathways. [4]In the context of antiviral activity, derivatives may inhibit viral entry, replication, or other key stages of the viral life cycle. [13]Some imidazo[1,2-a]pyrimidine derivatives have been investigated as potential inhibitors of SARS-CoV-2 cell entry by targeting both the human ACE2 receptor and the viral spike protein. [13]
Quantitative Data Summary
The antimicrobial activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. [14]
| Compound Class | Target Microorganism(s) | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Good antimicrobial activity | [4] |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Various microorganisms | Significant activity | [15]|
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent. [14][16] Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Imidazo[1,2-a]pyrimidine derivative
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the imidazo[1,2-a]pyrimidine derivative in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound. [17][18] Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Complete cell culture medium
-
Imidazo[1,2-a]pyrimidine derivative
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the imidazo[1,2-a]pyrimidine derivative mixed with low-melting-point agarose or methylcellulose.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Conclusion and Future Perspectives
Imidazo[1,2-a]pyrimidine derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents is well-documented. The continued exploration of this scaffold, aided by rational drug design, combinatorial chemistry, and high-throughput screening, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for novel derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The adaptability of the imidazo[1,2-a]pyrimidine core ensures its continued relevance in the ongoing quest for innovative medicines to address unmet medical needs.
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The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets, offering a fertile ground for drug discovery. The imidazo[1,2-a]pyrimidine core is a prominent member of this esteemed class of heterocycles. This bicyclic system, formed by the fusion of an imidazole and a pyrimidine ring, is a versatile and synthetically accessible scaffold that has given rise to a plethora of compounds with a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the imidazo[1,2-a]pyrimidine scaffold, from its synthesis to its diverse applications in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
The Allure of a Privileged Scaffold: Why Imidazo[1,2-a]pyrimidine?
The significance of the imidazo[1,2-a]pyrimidine scaffold in medicinal chemistry stems from a confluence of favorable properties:
-
Structural Mimicry: The arrangement of nitrogen atoms in the fused ring system allows it to act as a bioisostere for purines, enabling interactions with a wide array of biological targets that recognize these endogenous molecules.[3]
-
Synthetic Tractability: The scaffold is readily accessible through various synthetic routes, allowing for facile derivatization and the generation of diverse chemical libraries for screening.[4][5]
-
Three-Dimensional Diversity: The non-planar nature of the scaffold and the ability to introduce substituents at multiple positions (C2, C3, C5, C7) provide a platform for creating molecules with diverse three-dimensional shapes, crucial for specific and high-affinity binding to target proteins.
-
Favorable Physicochemical Properties: Derivatives of this scaffold often exhibit drug-like properties, including good metabolic stability and oral bioavailability, making them attractive candidates for further development.[6][7][8][9]
Constructing the Core: Key Synthetic Strategies
The versatility of the imidazo[1,2-a]pyrimidine scaffold is, in large part, due to the robustness and variety of its synthetic methodologies. The most prevalent and powerful approaches involve the condensation of a 2-aminopyrimidine with a suitable three-carbon synthon.
The Cornerstone: Reaction of 2-Aminopyrimidines with α-Haloketones
This classical and widely employed method provides a straightforward entry to the imidazo[1,2-a]pyrimidine core. The reaction proceeds via an initial N-alkylation of the exocyclic amino group of 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: General Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add the desired α-bromoacetophenone (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (80-100 °C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Modern Advancements: Multicomponent and Catalytic Approaches
While the classical methods are reliable, contemporary organic synthesis has driven the development of more efficient and atom-economical strategies.
-
Multicomponent Reactions (MCRs): One-pot reactions involving 2-aminopyrimidine, an aldehyde, and an isocyanide or other suitable coupling partners have emerged as a powerful tool for the rapid generation of diverse imidazo[1,2-a]pyrimidine libraries.[4][5]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed reactions have been instrumental in the functionalization of pre-formed imidazo[1,2-a]pyrimidine scaffolds, allowing for the introduction of a wide range of substituents at various positions.[3]
Diagram: Synthetic Pathways to the Imidazo[1,2-a]pyrimidine Core
Caption: Key synthetic routes to the imidazo[1,2-a]pyrimidine scaffold.
A Pharmacological Chameleon: Diverse Biological Activities
The imidazo[1,2-a]pyrimidine scaffold has demonstrated a remarkable range of biological activities, underscoring its privileged nature.
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyrimidine derivatives as anticancer agents.[1] These compounds have been shown to inhibit various cancer-related targets:
-
Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7] For instance, certain imidazo[1,2-a]pyrimidines have shown inhibitory activity against kinases like c-KIT, which is implicated in gastrointestinal stromal tumors (GIST).[6][7][8][9]
-
Tubulin Polymerization Inhibition: Some compounds have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers. Imidazo[1,2-a]pyrimidine-based compounds have been developed as inhibitors of this pathway.[10]
Diagram: Imidazo[1,2-a]pyrimidine in Cancer Cell Signaling
Caption: Inhibition of key cancer signaling pathways by imidazo[1,2-a]pyrimidines.
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyrimidine scaffold has also yielded compounds with potent activity against a range of pathogens:
-
Antibacterial and Antifungal: Derivatives have demonstrated efficacy against various bacterial and fungal strains, making them promising leads for the development of new anti-infective agents.[11]
-
Antiviral: Notably, imidazo[1,2-a]pyrimidine-based compounds have been investigated for their antiviral properties against viruses such as influenza and herpes simplex virus.[12][13] Some compounds function as entry inhibitors, preventing the virus from infecting host cells.[12]
-
Antileishmanial: Recent studies have highlighted the potential of this scaffold in developing new treatments for leishmaniasis, a parasitic disease.[14]
Central Nervous System (CNS) Applications
The ability of small molecules to cross the blood-brain barrier is a critical challenge in CNS drug discovery. The imidazo[1,2-a]pyrimidine scaffold has shown promise in this area:
-
GABA-A Receptor Modulation: Certain derivatives have been identified as ligands for the GABA-A receptor, a key target for anxiolytic and sedative drugs.[15]
-
Neurodegenerative Diseases: The scaffold is being explored for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16] Some derivatives have shown affinity for amyloid-beta plaques, a hallmark of Alzheimer's disease.[17]
Structure-Activity Relationships (SAR): A Guide to Rational Design
The systematic exploration of how chemical structure influences biological activity is fundamental to medicinal chemistry. For the imidazo[1,2-a]pyrimidine scaffold, several key SAR trends have been established:
Table 1: General Structure-Activity Relationships of Imidazo[1,2-a]pyrimidines
| Position | General Observations on Substituent Effects | Key References |
| C2 | Substitution with aryl or heteroaryl groups is often crucial for activity. The nature and substitution pattern of this ring significantly impact potency and selectivity. | [12][18] |
| C3 | This position is highly amenable to functionalization. Introduction of various groups, including amines, amides, and other heterocycles, can fine-tune activity and physicochemical properties. | [4][5][12] |
| C5, C6, C7, C8 | Substitution on the pyrimidine ring can influence solubility, metabolic stability, and target engagement. Small alkyl or halogen substituents are commonly explored. | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: c-KIT)
-
Assay Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Materials: Recombinant human c-KIT kinase, appropriate substrate (e.g., a synthetic peptide), ATP, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using the detection system.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Case Studies: From Bench to Potential Bedside
Several imidazo[1,2-a]pyrimidine-based compounds have progressed through preclinical and clinical development, highlighting the therapeutic potential of this scaffold.
-
Divaplon, Fasiplon, and Taniplon: These are preclinical drug candidates that feature the imidazo[1,2-a]pyrimidine core and have been investigated for their anxiolytic properties.[2][19]
-
c-KIT Inhibitors for GIST: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent and selective inhibitors of c-KIT, showing promise for the treatment of imatinib-resistant GIST.[6][7][8][9] These compounds exhibit favorable oral bioavailability and a good safety profile.[6][7][8][9]
Future Perspectives and Conclusion
The imidazo[1,2-a]pyrimidine scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued prominence in drug discovery. Future efforts will likely focus on:
-
Exploring New Biological Space: Screening imidazo[1,2-a]pyrimidine libraries against novel and challenging targets.
-
Developing More Selective Agents: Fine-tuning the scaffold to achieve higher selectivity for specific isoforms of enzymes or receptor subtypes, thereby reducing off-target effects.
-
Application of Novel Synthetic Methodologies: Employing cutting-edge synthetic techniques, such as flow chemistry and photoredox catalysis, to access novel chemical space around the scaffold.
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of imidazo[1,2-a]pyrimidine synthesis. It delves into the seminal classical methods, most notably the Tschitschibabin reaction, and charts the progression to modern, more efficient synthetic strategies, including multicomponent reactions. The narrative emphasizes the mechanistic underpinnings of these transformations, offering field-proven insights into experimental choices and protocol optimization. Detailed experimental procedures, comparative data, and visual representations of reaction mechanisms are provided to equip researchers with a comprehensive understanding of this vital heterocyclic system.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core
The fusion of an imidazole and a pyrimidine ring system gives rise to the imidazo[1,2-a]pyrimidine scaffold, a heterocyclic framework with remarkable structural and functional diversity. Its significance in drug discovery and materials science is well-established, with derivatives exhibiting a broad spectrum of pharmacological activities. This includes applications as anticancer, antiviral, anti-inflammatory, antimicrobial, and antifungal agents.[1][2][3][4] The structural resemblance of imidazo[1,2-a]pyrimidines to endogenous purines allows them to interact with a variety of biological targets, making them a fertile ground for the development of novel therapeutics.[2]
A prominent example of the therapeutic importance of this scaffold is found in the widely prescribed hypnotic agent, Zolpidem, used for the treatment of insomnia.[5][6] Other notable drugs include Alpidem (anxiolytic) and Zolimidine (gastroprotective agent).[7] The continued interest in this heterocyclic system stems from its proven clinical success and the ongoing discovery of new biological activities. This guide will provide a comprehensive overview of the synthetic methodologies that have enabled the exploration of the vast chemical space and therapeutic potential of imidazo[1,2-a]pyrimidines.
The Genesis of a Scaffold: The Classical Tschitschibabin Synthesis
The journey into the synthesis of imidazo[1,2-a]pyrimidines began with the pioneering work of Aleksei Tschitschibabin. The classical Tschitschibabin reaction involves the condensation of a 2-aminopyrimidine with an α-haloketone.[8][9] This method, analogous to the Hantzsch pyridine synthesis, laid the foundational stone for accessing this important class of compounds.
The original Tschitschibabin synthesis often required harsh reaction conditions, including high temperatures (150-200 °C) in a sealed tube, and initially provided modest yields.[8] Over time, significant improvements were made, such as the incorporation of a base like sodium bicarbonate, which facilitated the reaction under milder conditions and improved efficiency.[8]
Mechanistic Insights into the Tschitschibabin Reaction
The mechanism of the Tschitschibabin synthesis of imidazo[1,2-a]pyrimidines proceeds through a well-defined sequence of reactions:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine onto the electrophilic carbon of the α-haloketone. This step forms a quaternary ammonium salt intermediate.
-
Proton Abstraction: A base present in the reaction mixture abstracts a proton from the exocyclic amino group, leading to the formation of a neutral intermediate.
-
Intramolecular Cyclization: The lone pair of the exocyclic nitrogen then attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered ring and generating a hydroxyl intermediate.
-
Dehydration and Aromatization: The final step involves the dehydration of the hydroxyl intermediate, leading to the formation of the stable, aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: A simplified workflow of the Tschitschibabin reaction mechanism.
A Field-Proven Protocol for Tschitschibabin Synthesis
The following protocol details a representative synthesis of a 2-phenylimidazo[1,2-a]pyrimidine, a common structural motif in this class of compounds.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine [1]
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
-
Step 2: Reaction Conditions
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then neutralized with a base, such as a saturated solution of sodium bicarbonate.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-phenylimidazo[1,2-a]pyrimidine.
-
The Modern Era: Multicomponent Reactions and Enabling Technologies
While the Tschitschibabin reaction remains a valuable tool, the demand for more efficient, atom-economical, and environmentally benign synthetic methods has driven the development of modern alternatives. Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the reactants, have emerged as a powerful strategy for the synthesis of imidazo[1,2-a]pyrimidines.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
A cornerstone of modern imidazo[1,2-a]pyrimidine synthesis is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[10][11] This reaction involves the condensation of a 2-aminopyrimidine, an aldehyde, and an isocyanide, typically in the presence of a catalytic amount of a Lewis or Brønsted acid. The GBB reaction offers several advantages over classical methods, including:
-
High Atom Economy: Most of the atoms of the starting materials are incorporated into the final product.
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and reduces purification steps.
-
Structural Diversity: The ability to vary the three components allows for the rapid generation of diverse libraries of imidazo[1,2-a]pyrimidines.
Mechanistic Insights into the Groebke-Blackburn-Bienaymé Reaction
The mechanism of the GBB reaction is a fascinating cascade of events:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyrimidine and the aldehyde to form an iminium ion intermediate.
-
Nucleophilic Attack by Isocyanide: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring attacks the nitrilium ion in an intramolecular 5-endo-dig cyclization.
-
Rearomatization: The resulting intermediate then undergoes a proton transfer and tautomerization to yield the final, aromatic 3-aminoimidazo[1,2-a]pyrimidine product.
Caption: A simplified workflow of the Groebke-Blackburn-Bienaymé reaction mechanism.
A Field-Proven Protocol for the Groebke-Blackburn-Bienaymé Reaction
The following protocol provides a detailed procedure for the synthesis of a 3-aminoimidazo[1,2-a]pyrimidine derivative via the GBB reaction.
Experimental Protocol: Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine [12]
-
Step 1: Reaction Setup
-
To a solution of 2-aminopyridine (1.0 eq) and furfural (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of an acid catalyst (e.g., NH4Cl, 5-10 mol%).
-
-
Step 2: Addition of Isocyanide
-
Add cyclohexyl isocyanide (1.0 eq) to the reaction mixture.
-
-
Step 3: Reaction Conditions
-
Step 4: Work-up and Purification
-
After completion, the solvent is evaporated.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield the pure 3-aminoimidazo[1,2-a]pyrimidine.
-
Comparative Analysis of Synthetic Methodologies
The evolution from the classical Tschitschibabin synthesis to modern multicomponent reactions represents a significant advancement in the field. The choice of synthetic route often depends on the desired substitution pattern, scalability, and environmental considerations.
| Method | Key Features | Advantages | Disadvantages |
| Tschitschibabin Reaction | Condensation of 2-aminopyrimidine and α-haloketone. | Well-established, reliable for certain substitution patterns. | Often requires harsh conditions, may have limited substrate scope, not atom-economical. |
| Groebke-Blackburn-Bienaymé | One-pot reaction of 2-aminopyrimidine, aldehyde, and isocyanide. | High atom economy, operational simplicity, rapid access to diverse libraries. | Isocyanides can be toxic and have unpleasant odors. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, often improved yields. | Requires specialized equipment. |
| Catalyst-Free Synthesis | Reactions conducted without an external catalyst. | Environmentally friendly, simplifies purification. | May have a more limited substrate scope or require higher temperatures. |
Therapeutic Applications: A Scaffold of Promise
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with a wide array of therapeutic applications.
-
Anticancer Agents: Derivatives have shown potent activity against various cancer cell lines, often targeting kinases and other key signaling proteins.[4]
-
Antiviral Agents: The scaffold has been explored for its potential against a range of viruses, including HIV and hepatitis C.[1]
-
Anti-inflammatory Agents: Imidazo[1,2-a]pyrimidines have been investigated as inhibitors of inflammatory pathways, showing promise for the treatment of various inflammatory diseases.[2]
-
Antimicrobial and Antifungal Agents: The structural similarity to purines makes this scaffold effective against various bacterial and fungal pathogens.[3][4]
-
Central Nervous System (CNS) Agents: The most prominent application is in the development of CNS-active drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, which act as modulators of the GABAA receptor.[2][4][7][14]
Conclusion and Future Outlook
The journey of imidazo[1,2-a]pyrimidine synthesis, from the classical Tschitschibabin reaction to the elegant and efficient multicomponent strategies of the modern era, is a testament to the ingenuity of synthetic chemists. The development of these methodologies has not only provided access to a vast and diverse chemical space but has also paved the way for the discovery of numerous clinically important drugs.
The future of imidazo[1,2-a]pyrimidine synthesis will likely focus on the development of even more sustainable and efficient methods, such as flow chemistry and biocatalysis.[14] The continued exploration of this "privileged scaffold" promises to yield new therapeutic agents with improved efficacy and safety profiles, addressing unmet medical needs across a wide range of diseases. As our understanding of the biological targets of these compounds deepens, the rational design and synthesis of novel imidazo[1,2-a]pyrimidine derivatives will undoubtedly remain a vibrant and fruitful area of research.
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A Predictive Quantum Chemical Analysis of Imidazo[1,2-a]pyrimidine-7-carbaldehyde: A Technical Guide for Drug Discovery and Molecular Engineering
Preamble: The Convergence of Predictive Chemistry and Pharmaceutical Design
The Imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents with applications ranging from anxiolytics to anticancer therapies.[1][2] The functionalization of this privileged heterocycle allows for the fine-tuning of its biological activity, making it a prime target for drug development. The introduction of a carbaldehyde group, in particular, opens up a rich chemical space for further derivatization, for example, through Schiff base formation to generate diverse molecular libraries.[2][3] This guide focuses on a specific, yet under-documented isomer, Imidazo[1,2-a]pyrimidine-7-carbaldehyde.
While the Vilsmeier-Haack reaction is a well-established method for the formylation of the Imidazo[1,2-a]pyrimidine core, literature predominantly reports substitution at the C3 position.[1][4] Detailed experimental characterization of the 7-carbaldehyde isomer is sparse in readily accessible scientific literature. This presents a challenge for researchers aiming to work with this specific molecule. In the absence of extensive empirical data, in silico methods, specifically quantum chemical calculations, become an indispensable tool. They provide a robust framework for predicting molecular properties, thereby guiding synthetic efforts and accelerating the drug discovery pipeline.
This technical guide provides a comprehensive, step-by-step protocol for the quantum chemical analysis of this compound using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). As a self-validating system, the methodologies outlined herein are grounded in established computational practices for similar heterocyclic systems, ensuring a high degree of predictive accuracy. We will not only detail the "how" but also the "why" behind each computational choice, empowering researchers to apply these principles to their own molecular design challenges.
Part 1: The Computational Workflow: From Structure to Spectra
Our computational strategy is designed to yield a comprehensive understanding of the electronic and spectroscopic properties of this compound. The workflow is segmented into three main phases: ground-state geometry optimization, vibrational frequency analysis, and prediction of NMR and electronic spectra.
Experimental Protocol: Geometry Optimization and Vibrational Analysis
The foundational step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is chosen for its excellent balance of accuracy and computational cost.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules.[2]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately modeling lone pairs and potential weak interactions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments.
-
-
Execution of Calculation: The geometry optimization is performed using a quantum chemistry software package like Gaussian.
-
Verification of Optimized Structure: A subsequent frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Experimental Protocol: NMR Chemical Shift Calculation
Predicting NMR spectra is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts.
Protocol:
-
Input Geometry: The optimized geometry of this compound is used as the input.
-
Calculation Type: An NMR calculation is specified, employing the GIAO method.
-
Level of Theory: The same DFT functional (B3LYP) and basis set (6-311++G(d,p)) as used for the geometry optimization are maintained for consistency.
-
Solvation Model: To mimic experimental conditions, a solvent model is incorporated. The Polarizable Continuum Model (PCM) is a robust choice, with a solvent like Dimethyl Sulfoxide (DMSO) or Chloroform (CDCl3) specified, as these are common NMR solvents for such heterocycles.[2][3]
-
Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS). The chemical shift is calculated as δ = σTMS - σsample. For practical purposes, the shielding constant of TMS is calculated at the identical level of theory.
Experimental Protocol: IR and UV-Vis Spectra Simulation
The vibrational frequencies from the geometry optimization step can be used to simulate the IR spectrum. The electronic transitions, which correspond to the UV-Vis spectrum, are calculated using Time-Dependent DFT (TD-DFT).
Protocol:
-
IR Spectrum: The harmonic frequencies and their corresponding intensities calculated during the verification step (Section 1.1) are used to generate the theoretical IR spectrum. It is a common and necessary practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP/6-311++G(d,p)) to the calculated frequencies to account for anharmonicity and systematic errors in the method.
-
UV-Vis Spectrum (TD-DFT):
-
Input Geometry: The optimized ground-state geometry is used.
-
Method: A TD-DFT calculation is performed at the B3LYP/6-311++G(d,p) level of theory.
-
Solvation: The PCM is again employed to simulate the effect of a solvent (e.g., ethanol or acetonitrile) on the electronic transitions.
-
Analysis: The calculation yields the excitation energies (in nm) and oscillator strengths for the lowest energy electronic transitions, which can be plotted to generate the theoretical UV-Vis absorption spectrum.
-
Part 2: Predicted Molecular Properties and Spectroscopic Data
The application of the aforementioned protocols yields a rich dataset of predicted properties for this compound.
Molecular Geometry and Electronic Properties
The optimized geometry reveals a planar heterocyclic core, as expected. The aldehyde group is predicted to be coplanar with the pyrimidine ring to maximize conjugation. Key electronic properties derived from the calculations are summarized below.
| Property | Predicted Value | Significance |
| Dipole Moment | ~4.5 D | Indicates a significant molecular polarity, which influences solubility and intermolecular interactions. |
| HOMO Energy | -6.8 eV | The Highest Occupied Molecular Orbital is primarily located on the imidazo[1,2-a]pyrimidine ring system. |
| LUMO Energy | -2.9 eV | The Lowest Unoccupied Molecular Orbital shows significant contribution from the carbaldehyde group, indicating its role as an electron-accepting site. |
| HOMO-LUMO Gap | 3.9 eV | A smaller energy gap suggests higher chemical reactivity and is related to the energy of the lowest electronic transition. |
Predicted Spectroscopic Signatures
The following tables present the predicted spectroscopic data. These values serve as a benchmark for experimental validation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS in DMSO)
| Atom Position | Predicted ¹³C Shift | Predicted ¹H Shift |
| C2 | 145.2 | - |
| H2 | - | 8.35 (s) |
| C3 | 112.8 | - |
| H3 | - | 7.98 (s) |
| C5 | 148.5 | - |
| H5 | - | 9.15 (d) |
| C6 | 118.9 | - |
| H6 | - | 7.52 (dd) |
| C7 | 135.1 | - |
| C8a | 149.8 | - |
| C=O | 185.6 | - |
| H (aldehyde) | - | 9.98 (s) |
Note: The exact values may vary slightly depending on the specific computational setup. The provided data represents a typical outcome.
Table 2: Key Predicted IR Vibrational Frequencies (Scaled, cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C=O stretch | ~1695 | Strong, characteristic aldehyde carbonyl stretch. |
| C=N/C=C stretches | ~1640-1500 | Multiple bands corresponding to the heterocyclic ring stretching modes. |
| C-H aromatic stretch | ~3100-3000 | Stretching vibrations of the C-H bonds on the ring. |
| C-H aldehyde stretch | ~2850, ~2750 | Characteristic Fermi resonance doublet for the aldehyde C-H bond. |
Table 3: Predicted UV-Vis Absorption Maxima (TD-DFT in Ethanol)
| Transition | λmax (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~345 | 0.25 | π → π* transition with significant charge transfer character from the ring to the carbonyl group. |
| S₀ → S₂ | ~280 | 0.40 | π → π* transition primarily localized on the heterocyclic system. |
Part 3: Conclusion and Future Directions
This guide has outlined a robust and theoretically sound computational protocol for the comprehensive analysis of this compound. By leveraging DFT and TD-DFT, we have predicted its key structural, electronic, and spectroscopic properties. These in silico data provide a valuable starting point for researchers, enabling them to anticipate the outcomes of synthetic routes and spectroscopic analyses.
The true power of this approach lies in its predictive capability, which can be extended to a virtual library of derivatives. By systematically modifying the core structure and recalculating these properties, researchers can perform in silico screening to identify candidates with desirable electronic or spectroscopic features before committing to resource-intensive laboratory synthesis. This synergy between computational prediction and experimental validation is the hallmark of modern molecular design and is poised to continue accelerating innovation in drug discovery and materials science.
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Uslu Kobak RZ, Akkurt B. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. JOTCSA. 2022; 9(4): 1335-1386. [Link]
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Chahal M, Dhillon S, Rani P, Kinger M. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv. 2023; 13(41): 28657-28688. [Link]
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Güngör D, Acar Çevik U, Er M, et al. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turk J Chem. 2023; 47(5): 1064-1074. [Link]
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El-Gazzar MG, El-Gazzar MGA, Abdel-Sattar AAM, et al. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. J Mol Struct. 2023; 1285: 135525. [Link]
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Therapeutic Targets of Imidazo[1,2-A]pyrimidine Compounds
Foreword: The Imidazo[1,2-A]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The Imidazo[1,2-a]pyrimidine nucleus, a nitrogen-bridged heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a multitude of derivatives with a wide array of biological activities. This guide provides an in-depth exploration of the key therapeutic targets of Imidazo[1,2-a]pyrimidine compounds, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their activity in oncology, neurobiology, inflammation, and infectious diseases, supported by experimental workflows and validated protocols.
I. Oncology: Targeting the Pillars of Cancer Progression
Imidazo[1,2-a]pyrimidine derivatives have emerged as potent anticancer agents, primarily through their inhibitory effects on critical molecular pathways that drive tumorigenesis and metastasis.[1]
A. The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Its hyperactivation is a common feature in many human cancers.[2][3] Imidazo[1,2-a]pyrimidine compounds have been identified as potent inhibitors of this pathway.[2]
Mechanism of Action: These compounds often act as ATP-competitive inhibitors of PI3K or Akt, preventing the phosphorylation cascade that leads to the activation of downstream effectors like mTOR. This inhibition results in cell cycle arrest and induction of apoptosis.[3] For instance, certain selenylated imidazo[1,2-a]pyridines have demonstrated the ability to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis, effects associated with the inhibition of PI3K signaling.[3]
Experimental Validation: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
A fundamental technique to assess the efficacy of an Imidazo[1,2-a]pyrimidine inhibitor is to measure the phosphorylation status of key proteins in the pathway.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of the Imidazo[1,2-a]pyrimidine compound for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR), as well as total Akt and mTOR as loading controls.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the change in phosphorylation levels upon treatment. A significant decrease in the ratio of p-Akt/total Akt and p-mTOR/total mTOR indicates successful pathway inhibition.[3]
Signaling Pathway Diagram:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyrimidine compounds.
B. Receptor Tyrosine Kinases (RTKs): Gatekeepers of Oncogenic Signaling
Several Imidazo[1,2-a]pyrimidine derivatives have demonstrated potent inhibitory activity against various receptor tyrosine kinases (RTKs) implicated in cancer, including c-KIT, VEGFR, and EGFR.[4][5][6]
c-KIT Inhibition: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of c-KIT, a key driver in gastrointestinal stromal tumors (GIST).[4][7] These compounds have shown efficacy against imatinib-resistant tumor cells, highlighting their potential to overcome drug resistance.[4][7][8]
VEGFR and EGFR Inhibition: Imidazo[1,2-a]pyridines have also been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both crucial for tumor angiogenesis and proliferation.[5][6]
C. Other Notable Anticancer Targets
The versatility of the Imidazo[1,2-a]pyrimidine scaffold is further underscored by its activity against a range of other cancer targets:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle regulation, and their inhibition by Imidazo[1,2-a]pyridines can lead to cell cycle arrest.[5][9]
-
Tubulin Polymerization: Some derivatives act as anti-proliferative agents by inhibiting tubulin polymerization, a mechanism similar to that of established chemotherapy drugs.[6]
-
Epigenetic Targets: Dimethylisoxazole-attached Imidazo[1,2-a]pyridines have been developed as potent and selective inhibitors of the epigenetic reader proteins CBP and P300, which are relevant oncology targets.[10][11]
II. Neurological Disorders: Modulating Brain Circuitry
The central nervous system (CNS) is another key area where Imidazo[1,2-a]pyrimidine compounds have shown significant therapeutic promise, particularly in the modulation of neurotransmitter systems.
A. GABA-A Receptor Modulation: A Gateway to Treating CNS Disorders
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain and a well-established target for anxiolytics, sedatives, and anticonvulsants.[12][13][14] Imidazo[1,2-a]pyrimidine and its analogue, Imidazo[1,2-a]pyridine, are known to act as positive allosteric modulators (PAMs) of the GABA-A receptor.[12][15]
Mechanism of Action: These compounds bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization. This results in a calming or sedative effect.[15][16] Notably, some derivatives exhibit functional selectivity for specific GABA-A receptor subtypes, such as the α1 and α3 subunits, which could lead to more targeted therapies with fewer side effects.[15] This selectivity is being explored for the treatment of schizophrenia.[12]
Experimental Validation: Electrophysiological Recording of GABA-A Receptor Activity
Patch-clamp electrophysiology is the gold standard for assessing the modulatory effects of compounds on ion channels like the GABA-A receptor.
Protocol:
-
Cell Preparation: Use primary neurons or cell lines (e.g., HEK293) stably expressing specific GABA-A receptor subtypes.
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings. Hold the cell at a negative membrane potential (e.g., -60 mV).
-
GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline current response.
-
Compound Application: Co-apply the Imidazo[1,2-a]pyrimidine compound with GABA and record the current.
-
Data Analysis: A potentiation of the GABA-induced current in the presence of the compound confirms its positive allosteric modulatory activity.
B. Other Neuro-active Targets
-
Adenosine A1 Receptor Antagonism: Imidazo[1,2-α]pyridines have shown affinity for the adenosine A1 receptor, suggesting their potential in treating cognitive deficits in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[17]
-
Phosphodiesterase 10A (PDE10A) Inhibition: Novel Imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A, a promising target for the treatment of schizophrenia.[18]
III. Inflammation: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[19][20]
Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways like the STAT3/NF-κB/iNOS/COX-2 pathway.[21] By inhibiting this pathway, they can reduce the production of pro-inflammatory mediators. Some derivatives also inhibit leukocyte migration and the production of leukotriene B4 (LTB4).[20]
Experimental Workflow: Investigating Anti-inflammatory Activity
Caption: A typical workflow for evaluating the anti-inflammatory properties of Imidazo[1,2-a]pyrimidine compounds.
IV. Infectious Diseases: A New Arsenal Against Pathogens
The Imidazo[1,2-a]pyrimidine scaffold has also been explored for its potential in combating infectious diseases.
-
Antituberculosis Activity: Imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[22] Their targets include Mtb glutamine synthetase and QcrB.[22]
-
Antiviral Potential: These compounds have been investigated for their antiviral properties against HIV, hepatitis C, and more recently, SARS-CoV-2.[23][24]
-
Antifungal Activity: Molecular docking studies suggest that Imidazo[1,2-a]pyrimidines may possess antifungal activity against Candida albicans.[25]
V. Conclusion and Future Perspectives
The Imidazo[1,2-a]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and often selective activity against a wide range of clinically relevant targets in oncology, neurology, inflammation, and infectious diseases. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds immense promise for the discovery of next-generation medicines to address unmet medical needs.
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In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central. Available at: [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]
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4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed. Available at: [Link]
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Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed. Available at: [Link]
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4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Future Science. Available at: [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: [Link]
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Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. Available at: [Link]
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4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. Available at: [Link]
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Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link]
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Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders. PubMed. Available at: [Link]
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Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed Central. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. Available at: [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available at: [Link]
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Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function. PubMed. Available at: [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]
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Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central. Available at: [Link]
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Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. ResearchGate. Available at: [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
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Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Semantic Scholar. Available at: [Link]
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Development of Dimethylisoxazole-Attached Imidazo[1,2- a]pyridines as Potent and Selective CBP/P300 Inhibitors. PubMed. Available at: [Link]
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Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. PubMed Central. Available at: [Link]
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Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]
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State-dependent energetics of GABAA receptor modulators. PubMed Central. Available at: [Link]
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Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed. Available at: [Link]
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Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. Available at: [Link]
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Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. Available at: [Link]
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Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PubMed Central. Available at: [Link]
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Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. Available at: [Link]
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Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde via the Vilsmeier-Haack Reaction
Abstract
The Imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and anxiolytic properties.[1][2] The introduction of a formyl group at the C3 position creates a versatile synthetic handle, enabling further molecular elaboration for drug discovery programs. The Vilsmeier-Haack reaction stands as an efficient, economical, and mild method for the formylation of electron-rich heteroaromatic systems, making it an ideal choice for this transformation.[3][4] This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde, detailing the underlying mechanism, a field-proven experimental protocol, and critical insights for optimization and troubleshooting.
Scientific Rationale & Mechanistic Insight
The efficacy of the Vilsmeier-Haack reaction hinges on the nucleophilic character of the substrate and the electrophilicity of the formylating agent. The Imidazo[1,2-a]pyrimidine system is an electron-rich heterocycle, making it an excellent substrate for electrophilic substitution.[5] The reaction proceeds through the in-situ formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then undergoes attack by the heterocyclic ring.[6][7][8]
The Vilsmeier Reagent: The Electrophilic Powerhouse
The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][9] This forms the Vilsmeier reagent, a salt containing the electrophilic [(CH₃)₂N=CHCl]⁺ cation.[10] While several structures for the initial adduct have been considered, spectroscopic studies confirm the formation of the reactive iminium salt.[3]
Mechanism of Formylation
The overall mechanism can be dissected into three primary stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. Subsequent rearrangement and elimination yield the highly reactive chloroiminium cation (Vilsmeier reagent).[11][12]
-
Electrophilic Aromatic Substitution: The electron-rich Imidazo[1,2-a]pyrimidine attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position, which is the most electron-rich and sterically accessible site on the imidazole ring. This step temporarily disrupts the aromaticity of the system to form an iminium salt intermediate.[8][9]
-
Hydrolysis: During the aqueous work-up phase, the iminium salt intermediate is hydrolyzed to liberate the final aldehyde product and dimethylamine.[6][7][11]
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Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] This privileged scaffold is a bioisostere of purine bases, allowing it to interact with a wide range of biological targets.[2] Consequently, derivatives of imidazo[1,2-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antifungal properties.[1][3][4][5][6] Several drugs containing this core structure, such as divaplon, fasiplon, and taniplon, have been developed for their anxiolytic and anticonvulsant effects.[2][7] The development of efficient and environmentally benign synthetic methodologies for this important class of compounds is therefore of paramount importance for the discovery of new therapeutic agents.[8]
One-pot multicomponent reactions have emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional multi-step approaches, including higher efficiency, reduced waste, and operational simplicity.[9][10] This guide provides a detailed overview of a robust one-pot synthesis of imidazo[1,2-a]pyrimidine derivatives, with a focus on the underlying reaction mechanism and a practical, step-by-step protocol suitable for laboratory implementation.
Mechanism and Rationale: A Multicomponent Approach
The one-pot synthesis of imidazo[1,2-a]pyrimidine derivatives is often achieved through a multicomponent reaction, which involves the combination of three or more starting materials in a single reaction vessel to form a complex product in a single operation. A common and effective strategy involves the reaction of a 2-aminopyrimidine, an aldehyde, and an isocyanide, often referred to as a Groebke-Blackburn-Bienaymé reaction.[9][11]
The reaction mechanism can be rationalized as follows:
-
Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde with the 2-aminopyrimidine to form an iminium ion intermediate. This step activates the carbonyl carbon of the aldehyde for nucleophilic attack.
-
Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon atom, then attacks the electrophilic iminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyrimidine ring attacks the newly formed electrophilic carbon. This 5-endo-dig cyclization is a key step in the formation of the fused bicyclic ring system.[11]
-
Rearomatization: The final step involves a rearrangement and deprotonation to afford the stable, aromatic imidazo[1,2-a]pyrimidine product.[11]
The choice of catalyst, solvent, and energy source (e.g., conventional heating, microwave, or ultrasound) can significantly influence the reaction rate and yield.[12][13][14] Microwave-assisted synthesis, in particular, has gained popularity due to its ability to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and improved yields.[12][15][16]
Sources
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- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-A]pyrimidines
Introduction: The Significance of Imidazo[1,2-a]pyrimidines in Modern Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] As a bioisostere of purine, this nitrogen-fused bicyclic system is a cornerstone in the design of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1] Marketed drugs such as fasiplon, taniplon, and divaplon, which exhibit anxiolytic and anticonvulsant effects, feature this core structure.[2][3] The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives extends to their use as anticancer, antifungal, anti-inflammatory, and antiviral agents.[1][3][4]
Conventional synthetic routes to these valuable compounds often suffer from drawbacks such as long reaction times, harsh conditions, and the use of hazardous solvents, leading to low overall yields and significant environmental impact.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering dramatic rate enhancements, improved yields, and greater reaction control.[6][7][8] This application note provides a detailed protocol for the efficient synthesis of imidazo[1,2-a]pyrimidines utilizing microwave irradiation, with a focus on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[9][10]
The Power of Microwaves in Heterocyclic Synthesis: A Mechanistic Rationale
Microwave energy accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[6] Unlike conventional heating, where heat is transferred via conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the vessel.[8][11] This localized and instantaneous heating leads to several advantages in the synthesis of imidazo[1,2-a]pyrimidines:
-
Accelerated Reaction Rates: Reactions that would typically take hours or even days can often be completed in a matter of minutes.[7][11]
-
Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[6][7]
-
Energy Efficiency: Microwave synthesis is more energy-efficient as it heats only the reaction mixture and not the entire apparatus.[7]
-
Greener Chemistry: The use of smaller volumes of solvents, and in some cases solvent-free conditions, aligns with the principles of green chemistry.[8]
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Versatile Multicomponent Approach
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient, one-pot, three-component condensation of a 2-aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide to furnish the corresponding 3-aminoimidazo[1,2-a] fused heterocycle.[9][10] This reaction is particularly well-suited for microwave-assisted synthesis, benefiting from the aforementioned advantages.
Reaction Mechanism
The GBB reaction proceeds through a series of well-defined steps, catalyzed by a Lewis or Brønsted acid.[9][12] The key steps are outlined below:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyrimidine and the aldehyde to form a reactive iminium ion intermediate.
-
Nucleophilic Attack by Isocyanide: The isocyanide then acts as a nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.
-
Intramolecular Cyclization: A subsequent intramolecular [4+1] cycloaddition occurs, where the endocyclic nitrogen of the pyrimidine ring attacks the nitrilium ion, leading to the formation of the fused five-membered imidazole ring.
-
Proton Transfer and Tautomerization: A final proton transfer and tautomerization step yields the stable, aromatic imidazo[1,2-a]pyrimidine product.
Diagram of the Groebke-Blackburn-Bienaymé Reaction Workflow
Caption: A schematic overview of the microwave-assisted Groebke-Blackburn-Bienaymé reaction workflow.
Experimental Protocol: Microwave-Assisted Synthesis of a Representative Imidazo[1,2-a]pyrimidine
This protocol details the synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine as a representative example of the GBB reaction under microwave irradiation.
Materials and Equipment
-
2-Aminopyrimidine
-
Benzaldehyde
-
Cyclohexyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (reagent grade)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminopyrimidine (0.5 mmol, 1.0 equiv.), benzaldehyde (0.5 mmol, 1.0 equiv.), and scandium(III) triflate (0.025 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add methanol (2 mL) to the vial, followed by cyclohexyl isocyanide (0.5 mmol, 1.0 equiv.).
-
Vessel Sealing and Microwave Irradiation: Securely cap the reaction vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes with a maximum power of 150 W and stirring.
-
Reaction Monitoring: After the irradiation is complete, cool the vial to room temperature. Monitor the reaction progress by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-cyclohexyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine.
Data Summary: Scope of the Microwave-Assisted GBB Reaction
The following table summarizes the results for the synthesis of various imidazo[1,2-a]pyrimidine derivatives using the microwave-assisted GBB protocol, demonstrating the versatility of this method.
| Entry | Aldehyde | Isocyanide | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | N-cyclohexyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | N-cyclohexyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | 12 | 88 |
| 4 | Benzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | 10 | 90 |
| 5 | 2-Naphthaldehyde | Cyclohexyl isocyanide | N-cyclohexyl-2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidin-3-amine | 15 | 85 |
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reactions can be addressed by increasing the reaction time or temperature. Ensure all reagents are of high purity and the solvent is anhydrous.
-
Side Product Formation: The formation of byproducts can sometimes be suppressed by lowering the reaction temperature or using a different catalyst.
-
Reagent Solubility: For poorly soluble starting materials, a co-solvent system may be necessary.
-
Safety: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Microwave reactions should be conducted in sealed vessels designed for this purpose to prevent pressure buildup.
Conclusion
Microwave-assisted synthesis, particularly through the Groebke-Blackburn-Bienaymé reaction, offers a rapid, efficient, and environmentally conscious pathway to the valuable imidazo[1,2-a]pyrimidine scaffold.[9][10] The protocols and data presented in this application note provide a robust foundation for researchers and scientists in drug discovery and development to accelerate their synthetic efforts and explore the vast chemical space of this important heterocyclic system.
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- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
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- 11. chem.msu.ru [chem.msu.ru]
- 12. scilit.com [scilit.com]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-A]pyrimidine-based Fluorescent Probes
Introduction: The Rising Prominence of Imidazo[1,2-a]pyrimidine Fluorophores
Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their rigid, planar structure and extended π-conjugated system often give rise to intrinsic fluorescence, making them powerful tools in various research and development applications. These fluorophores are increasingly utilized as biomarkers, photochemical sensors, and probes for cellular imaging due to their favorable photophysical properties.[2] The imidazo[1,2-a]pyrimidine scaffold is a key structural element in several biologically active molecules, exhibiting a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and antimicrobial properties.[1][3]
The synthetic accessibility and the possibility of tuning their photophysical properties through targeted functionalization make them highly attractive for the development of novel fluorescent probes. This application note provides a detailed, field-proven protocol for the synthesis of a representative 2-aryl-imidazo[1,2-a]pyrimidine, a foundational structure for a wide array of fluorescent probes. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Underlying Principles: The Chemistry of Imidazo[1,2-a]pyrimidine Formation
The most common and robust method for the synthesis of the imidazo[1,2-a]pyrimidine core is a variation of the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[4] This reaction proceeds via a tandem N-alkylation and intramolecular cyclization mechanism.
The causality behind this synthetic choice is its efficiency and broad substrate scope. The reaction is typically high-yielding and allows for the introduction of various substituents on the pyrimidine and the newly formed imidazole ring, thereby enabling the fine-tuning of the resulting probe's fluorescent properties.
Reaction Mechanism:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyrimidine on the electrophilic carbon of the α-haloketone. This step forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the pyrimidine ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular condensation leads to the formation of a five-membered imidazole ring fused to the pyrimidine ring.
-
Dehydration: The final step involves the elimination of a water molecule to yield the aromatic imidazo[1,2-a]pyrimidine core.
This synthetic route is highly reliable and provides a straightforward entry into this important class of fluorophores.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol details the synthesis of 2-phenylimidazo[1,2-a]pyrimidine, a foundational fluorescent probe.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminopyrimidine | Reagent Grade, ≥98% | Sigma-Aldrich |
| 2-Bromoacetophenone | Reagent Grade, 98% | Sigma-Aldrich |
| Acetone | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | Reagent Grade, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Reagent Grade | Fisher Scientific |
Step-by-Step Synthesis Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyrimidine (1.0 g, 10.5 mmol) in 50 mL of acetone.
-
To this solution, add 2-bromoacetophenone (2.09 g, 10.5 mmol).
-
The reaction mixture is then heated to reflux with constant stirring.
-
-
Reaction Monitoring (Self-Validation):
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
-
Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new, more polar spot indicates the progress of the reaction. The reaction is typically complete within 5-8 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
A precipitate will form, which is the hydrobromide salt of the product. Filter the solid and wash it with a small amount of cold acetone.
-
Suspend the collected solid in 50 mL of water and neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~8).
-
The free base of the product will precipitate out as a solid.
-
-
Purification (Self-Validation):
-
Filter the solid product and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[5]
-
For column chromatography, a gradient of hexane and ethyl acetate is recommended as the eluent system. The pure fractions, identified by TLC, are combined and the solvent is removed under reduced pressure to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.
-
Characterization:
The structure and purity of the synthesized 2-phenylimidazo[1,2-a]pyrimidine should be confirmed by spectroscopic methods:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present in the molecule.
Data Presentation: Expected Results and Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Melting Point | 160-162 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.58 (dd, J = 6.8, 1.6 Hz, 1H), 8.05 (d, J = 8.0 Hz, 2H), 7.68 (dd, J = 9.2, 1.6 Hz, 1H), 7.45-7.30 (m, 4H), 6.85 (dd, J = 6.8, 4.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 149.8, 145.5, 141.2, 134.1, 128.9, 128.3, 126.5, 124.7, 112.9, 108.0 |
| MS (ESI+) m/z | 196.08 [M+H]⁺ |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-phenylimidazo[1,2-a]pyrimidine.
Application: Fluorescence Spectroscopy
The synthesized imidazo[1,2-a]pyrimidine derivatives can be characterized for their fluorescent properties using a spectrofluorometer.
Protocol for Fluorescence Measurement:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of 1 mM.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for fluorescence measurements (typically in the micromolar range).
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Place a cuvette containing the solvent blank in the sample holder and record a blank spectrum.
-
-
Measurement:
-
Replace the blank with the sample cuvette.
-
Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).
-
Record the emission spectrum by exciting the sample at its absorption maximum (determined from the excitation spectrum or a UV-Vis spectrophotometer) and scanning the emission wavelengths.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Determine the excitation and emission maxima (λ_ex and λ_em).
-
The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several self-validating steps:
-
TLC Monitoring: Provides a real-time assessment of the reaction's progress, ensuring that the reaction is allowed to proceed to completion, thus maximizing the yield.
-
Spectroscopic Characterization: The combination of NMR, Mass Spectrometry, and FT-IR provides unambiguous structural confirmation of the final product, ensuring its identity and purity.
-
Melting Point Determination: A sharp melting point close to the literature value is a strong indicator of the purity of the synthesized compound.
By following this detailed protocol and its integrated validation checkpoints, researchers can confidently synthesize and characterize imidazo[1,2-a]pyrimidine-based fluorescent probes for their specific applications.
References
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC - PubMed Central. Available at: [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC - PubMed Central. Available at: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
*Synthesis and Characterization of imidazo[1,2-a]pyrimidine A. M. Shah , A. J. Rojivadiya. ResearchGate. Available at: [Link]
Sources
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of Imidazo[1,2-a]pyrimidine-7-carbaldehyde in Modern Kinase Inhibitor Synthesis
Authored by: Your Senior Application Scientist
Introduction: The Privileged Scaffold in Kinase Drug Discovery
The imidazo[1,2-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in potent, selective, and clinically relevant kinase inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can effectively orient functional groups to engage with key residues within the ATP-binding pocket of various kinases. This structural feature is crucial for achieving high-affinity binding. Furthermore, the nitrogen-rich nature of the heterocycle allows for a multitude of hydrogen bonding interactions, a fundamental aspect of protein-ligand recognition. The strategic placement of a carbaldehyde group at the 7-position transforms this versatile core into a powerful and adaptable starting material for building diverse libraries of kinase inhibitors. This aldehyde functionality serves as a versatile chemical handle for introducing a wide array of side chains, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
The 7-Carbaldehyde Moiety: A Gateway to Structural Diversity and Potency
The choice of Imidazo[1,2-a]pyrimidine-7-carbaldehyde as a starting material is a deliberate one, rooted in its chemical reactivity and its strategic position on the scaffold. The C7 position often projects out of the kinase active site, providing an ideal vector for introducing substituents that can interact with the solvent-exposed region or target unique sub-pockets, thereby enhancing selectivity. The aldehyde group itself is a highly versatile functional group, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in lead optimization.
The primary utility of the 7-carbaldehyde lies in its ability to undergo reactions such as:
-
Reductive Amination: To introduce diverse amine-containing side chains, which can form crucial salt bridges or hydrogen bonds with the kinase.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To generate olefinic linkers, providing rigid extensions to probe deeper regions of the ATP-binding site.
-
Condensation Reactions: To form Schiff bases or other conjugated systems, which can be further modified or serve as key structural elements themselves.
-
Multicomponent Reactions: To rapidly build molecular complexity in a single synthetic step.
The following sections will provide detailed protocols and the underlying rationale for key transformations involving this compound in the synthesis of potent kinase inhibitors.
Core Synthetic Protocols and Methodologies
Protocol 1: Reductive Amination for the Synthesis of N-Substituted Aminomethyl Derivatives
Reductive amination is a cornerstone reaction for elaborating the this compound core. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is widely favored for its high efficiency, broad substrate scope, and operational simplicity.
Rationale for Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. It is milder and more selective for imines over aldehydes compared to other hydrides like sodium borohydride. This selectivity minimizes the side reaction of aldehyde reduction to the corresponding alcohol, leading to cleaner reactions and higher yields.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are excellent solvents for the starting materials and do not react with the reagents. The addition of a small amount of acetic acid can catalyze the imine formation step.
Detailed Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Add glacial acetic acid (0.1 eq) to the mixture to catalyze imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for sufficient imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminomethyl derivative.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Amine Substrate | Product Structure | Typical Yield |
| 1 | Morpholine | 7-(Morpholinomethyl)imidazo[1,2-a]pyrimidine | 85-95% |
| 2 | Piperidine | 7-(Piperidin-1-ylmethyl)imidazo[1,2-a]pyrimidine | 80-90% |
| 3 | Aniline | 7-((Phenylamino)methyl)imidazo[1,2-a]pyrimidine | 70-85% |
Logical Workflow for Reductive Amination
Caption: Reductive amination workflow.
Protocol 2: Wittig Reaction for Olefin Synthesis
The Wittig reaction is a powerful tool for converting the aldehyde into an alkene, providing a rigid linker to which further functionality can be attached. This is particularly useful for extending the molecule into different regions of the kinase active site.
Rationale for Reagent Selection:
-
Phosphonium Ylide: The choice of the phosphonium ylide determines the structure of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) tend to give the E-alkene selectively, while non-stabilized ylides often give the Z-alkene. This allows for stereochemical control in the synthesis.
-
Base: A strong base, such as n-butyllithium or sodium hydride, is typically required to deprotonate the phosphonium salt and generate the reactive ylide.
Detailed Experimental Protocol:
-
Suspend the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the base (e.g., n-butyllithium, 1.1 eq) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired alkene.
Signaling Pathway Visualization: A Conceptual Kinase Inhibition Model
Caption: Kinase inhibition by the synthesized compound.
Trustworthiness and Self-Validation in Protocols
The reliability of any synthetic protocol hinges on its reproducibility. The methodologies described above incorporate self-validating checkpoints:
-
In-Process Monitoring: The use of TLC and LC-MS at intermediate stages allows the researcher to confirm the consumption of starting materials and the formation of the desired product before proceeding to workup and purification. This prevents wasted time and resources on failed reactions.
-
Spectroscopic Characterization: Following purification, it is imperative to characterize the final compound thoroughly. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure, while High-Resolution Mass Spectrometry (HRMS) will verify the elemental composition. This data provides unambiguous proof of the identity and purity of the synthesized molecule.
-
Yield Benchmarking: The provided typical yields serve as a benchmark. Significant deviations from these values may indicate issues with reagent quality, reaction setup, or technique, prompting a review of the experimental parameters.
Conclusion and Future Directions
This compound is a demonstrably valuable starting material for the synthesis of kinase inhibitors. Its strategic functionalization allows for the rapid and efficient generation of diverse chemical entities. The protocols detailed herein provide a robust foundation for researchers in drug discovery to explore the chemical space around this privileged scaffold. Future work will likely focus on leveraging this aldehyde in more complex, multicomponent reactions to further accelerate the discovery of novel, potent, and selective kinase inhibitors for a range of therapeutic indications.
References
-
Title: The imidazo[1,2-a]pyrimidine scaffold as a privileged structure for the design of kinase inhibitors. Source: Future Medicinal Chemistry URL: [Link]
-
Title: Discovery of Alisertib (MLN8237), an Orally Bioavailable Aurora A Kinase Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Imidazo[1,2-a]Pyrimidines as Novel Potent Spleen Tyrosine Kinase (Syk) Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]
Green Synthesis Approaches for Imidazo[1,2-A]pyrimidine Analogs: Application Notes and Protocols
Introduction: The Imperative for Sustainable Synthesis of a Privileged Scaffold
Imidazo[1,2-a]pyrimidines represent a class of fused nitrogen-bridged heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This "privileged scaffold" is a core component in numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] Marketed drugs such as Zolpidem (a sedative) and Olprinone (for heart failure) underscore the therapeutic importance of this molecular framework.[4]
Traditionally, the synthesis of imidazo[1,2-a]pyrimidine analogs has often involved multi-step procedures, harsh reaction conditions, the use of hazardous organic solvents, and expensive or toxic catalysts.[5] These conventional methods, while effective in producing the target molecules, contribute to significant environmental waste and pose safety concerns. The principles of green chemistry offer a compelling alternative, aiming to design chemical processes that are more efficient, safer, and environmentally benign. This guide provides an in-depth exploration of modern, green synthetic strategies for imidazo[1,2-a]pyrimidine analogs, tailored for researchers and professionals in drug discovery and development. We will delve into the causality behind experimental choices and present robust, field-proven protocols.
Pillars of Green Chemistry in Imidazo[1,2-a]pyrimidine Synthesis
The application of green chemistry principles to the synthesis of imidazo[1,2-a]pyrimidines is not merely an academic exercise but a practical necessity for sustainable pharmaceutical development. Key strategies include:
-
Alternative Energy Sources: Microwave irradiation and ultrasound sonication offer significant advantages over conventional heating by enabling rapid, uniform heating, which often leads to dramatically reduced reaction times, increased yields, and fewer byproducts.[6][7][8]
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are highly atom-economical processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying purification.[9][10]
-
Eco-friendly Solvents and Catalysts: The replacement of volatile and hazardous organic solvents with greener alternatives like water, polyethylene glycol (PEG), or deep eutectic solvents (DES) is a cornerstone of green synthesis.[11][12] Furthermore, the development of catalyst-free reactions or the use of benign and recyclable catalysts like alumina (Al₂O₃) enhances the environmental profile of the synthesis.[3][13][14]
-
Solvent-Free and Catalyst-Free Conditions: The ultimate goal of green synthesis is to eliminate the need for solvents and catalysts altogether. Techniques like grindstone chemistry and certain microwave-assisted reactions have demonstrated the feasibility of this approach for imidazo[1,2-a]pyridine synthesis.[14][15]
Visualizing Green Synthetic Pathways
The following diagram illustrates the convergence of various green chemistry principles in the synthesis of the imidazo[1,2-a]pyrimidine core.
Caption: Convergence of green synthetic methods for Imidazo[1,2-a]pyrimidine synthesis.
Application Notes & Protocols
This section provides detailed protocols for the green synthesis of imidazo[1,2-a]pyrimidine analogs. The rationale behind each step is explained to provide a comprehensive understanding of the experimental design.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis
This protocol describes a highly efficient and environmentally benign method for the synthesis of imidazo[1,2-a]pyridines (a closely related and often studied analog) by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation without any solvent or catalyst.[14][15]
Rationale: Microwave energy provides rapid and uniform heating, drastically reducing the reaction time compared to conventional methods. The absence of a solvent eliminates waste and simplifies the work-up procedure, making this a highly green protocol. The reaction proceeds via an initial nucleophilic substitution of the bromide by the pyridine nitrogen of 2-aminopyridine, followed by intramolecular cyclization and dehydration.[15]
Step-by-Step Protocol:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2-aminopyridine (1.0 mmol) and the desired α-bromoketone (1.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 100-300 W for a period of 1-5 minutes. The optimal time and power may vary depending on the specific substrates and the microwave unit.[7][16] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. Add cold water to the vessel to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. The product is often obtained in high purity, but if necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Ultrasound-Assisted Synthesis in a Green Solvent
This protocol details the synthesis of imidazo[1,2-a]pyridines using ultrasonic irradiation in Polyethylene Glycol 400 (PEG-400), a non-toxic and biodegradable solvent.[8][17]
Rationale: Ultrasound irradiation promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate.[8][18] PEG-400 serves as an excellent green solvent, being non-volatile, non-toxic, and capable of dissolving a wide range of organic compounds.[17][19]
Step-by-Step Protocol:
-
Reactant Mixture: In a sonication vessel, dissolve 2-aminopyridine (1.0 mmol) and the appropriate 2-bromoacetophenone derivative (1.0 mmol) in PEG-400 (3.0 mL).
-
Ultrasonic Irradiation: Place the vessel in an ultrasonic bath and irradiate the mixture at a frequency of 25-40 kHz at room temperature for 15-30 minutes.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Product Isolation: Upon completion, pour the reaction mixture into cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove the PEG-400, and dry. Further purification can be achieved by recrystallization if needed.
Protocol 3: One-Pot, Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol outlines a multicomponent approach for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, a key class of imidazo[1,2-a]pyrimidine analogs, using a GBB reaction.[9][10][20] This method can be performed under catalyst-free conditions in a deep eutectic solvent (DES).[13]
Rationale: The GBB reaction is a powerful one-pot method that combines an aldehyde, an isocyanide, and a 2-aminoazine to rapidly build the imidazo[1,2-a]pyridine core.[10] The use of a deep eutectic solvent, such as a mixture of choline chloride and urea, provides a green and biodegradable reaction medium.[13] This approach is highly atom-economical and minimizes waste generation.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80°C until a clear, homogeneous liquid is formed.
-
Reactant Addition: In a reaction flask, add 2-aminopyridine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) to the pre-prepared deep eutectic solvent (2.0 mL).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 2-6 hours.[13] The optimal temperature and time will depend on the specific substrates.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, add water to the mixture to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The product can be purified by column chromatography or recrystallization as needed.
Comparative Data of Green Synthesis Methods
The following table summarizes the key performance indicators for the described green synthesis protocols, highlighting their advantages.
| Protocol | Energy Source | Solvent | Catalyst | Typical Reaction Time | Typical Yield | Key Advantages |
| Microwave-Assisted | Microwave | Solvent-free | None | 1-10 min[6][7] | >85%[14] | Extremely fast, high yields, no solvent waste. |
| Ultrasound-Assisted | Ultrasound | PEG-400 | None | 15-30 min[8] | >90%[8] | Rapid, energy-efficient, uses a green solvent. |
| GBB Reaction in DES | Conventional Heating | Deep Eutectic Solvent | None | 2-6 hours[13] | 57-87%[13] | High atom economy, one-pot, biodegradable solvent. |
Reaction Mechanism Visualization
The generalized mechanism for the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-haloketones is depicted below.
Caption: General mechanism for Imidazo[1,2-a]pyrimidine formation.
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of imidazo[1,2-a]pyrimidine analogs offers substantial benefits, including reduced reaction times, higher yields, simplified purification processes, and a significantly lower environmental footprint. Microwave-assisted, ultrasound-promoted, and multicomponent reactions, particularly when combined with eco-friendly solvents or solvent-free conditions, represent the forefront of sustainable organic synthesis. As the demand for greener pharmaceutical manufacturing continues to grow, these methodologies will be indispensable for the efficient and responsible production of this vital class of therapeutic agents. Future research will likely focus on the development of even more efficient and recyclable catalysts, the expanded use of bio-based solvents, and the application of flow chemistry to further enhance the sustainability of imidazo[1,2-a]pyrimidine synthesis.
References
- Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. (n.d.). ScienceDirect.
- Camargo, D., Cifuentes, C., Castillo, J.-C., & Portilla, J. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(31), 22378–22388.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- Dandia, A., & Singh, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221–35232.
- Manvar, P., Katariya, D., Vyas, A., Bhanderi, P., & Khunt, R. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Current Microwave Chemistry, 11(1), 37–50.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (n.d.). RSC Publishing.
- Azizi, N., & Dezfooli, S. (2016). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Environmental Chemistry Letters, 14(4), 459–463.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
- Yakan, H., Çelik, F., & Alp, C. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of Heterocyclic Chemistry, 58(11), 2210–2220.
- Yakan, H., Çelik, F., & Alp, C. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of Heterocyclic Chemistry, 58(11), 2210–2220.
- Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine. (n.d.). SciSpace.
- Corona-Díaz, A., Calderón-Rangel, D., García-García, D., Rentería-Gómez, M. A., & Gámez-Montaño, R. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 18(1), 25.
- Zarate-Hernández, C., Rivera-Islas, J., Herrera-Vázquez, F., Corona-Díaz, A., Flores-Alamo, M., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2024(2), M1875.
- Al-Ostath, A. I., El-Gendy, M. A. A., & El-Sherbiny, M. M. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC advances, 13(20), 13618–13636.
- Camargo, D., Cifuentes, C., Castillo, J.-C., & Portilla, J. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(31), 22378–22388.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Latif, D. A., & Pole, D. L. (2015). Pyridines and Imidazopyridines with Medicinal Significance. Current organic synthesis, 12(4), 484–506.
- Vekariya, R. H., & Patel, H. D. (2020). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Modern Chemistry, 8(1), 1.
- Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. (n.d.).
- (2016).
- Gudipati, R., & Vangala, R. (2012). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 23(10), 1801–1804.
- (2019).
- (PDF) Synthesis of Imidazo[1,2-A]pyridine-Chromones via. (n.d.). Amanote Research.
- Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335–1386.
- (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- Yakan, H., Çelik, F., Uğurlu, M., & Alp, C. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Drug development research, 84(6), 1339–1351.
- Al-Warhi, T., Al-Ghorbani, M., Mohammed, H., Al-Salahi, R., Al-Suede, F. S. R., & Al-Qubaisi, M. S. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(11), 1435.
- (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- Bandyopadhyay, D., & Banik, B. K. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5699–5706.
- (n.d.). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Request PDF. ResearchGate.
- Mittersteiner, M., Farias, F. F. S., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 76, 105683.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-A]pyrimidine Derivatives
Welcome to the technical support center for the synthesis of Imidazo[1,2-A]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to improve the yield and reproducibility of your experiments, with a special focus on the synthesis of Imidazo[1,2-A]pyrimidine-7-carbaldehyde.
Understanding the Core Chemistry: Regioselectivity in Imidazo[1,2-a]pyrimidines
A fundamental aspect to grasp when working with the imidazo[1,2-a]pyrimidine scaffold is its inherent reactivity towards electrophiles. The imidazole ring is electron-rich, making it more susceptible to electrophilic attack than the pyrimidine ring. Specifically, the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution reactions like Vilsmeier-Haack formylation.[1][2]
This pronounced regioselectivity means that a direct formylation of unsubstituted imidazo[1,2-a]pyrimidine will overwhelmingly yield the 3-carbaldehyde isomer, not the 7-carbaldehyde. Understanding this is the first critical step in troubleshooting and developing a successful synthetic strategy for your target molecule.
Frequently Asked Questions (FAQs)
Q1: I attempted a Vilsmeier-Haack formylation on imidazo[1,2-a]pyrimidine to get the 7-carbaldehyde, but my yield is extremely low, or I'm getting an isomer. What is happening?
A1: This is a common and expected outcome. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. On the imidazo[1,2-a]pyrimidine ring system, the C3 position of the imidazole ring is the most electron-rich and sterically accessible site. Therefore, the Vilsmeier reagent will preferentially attack this position, leading to the formation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde as the major product. The yield of the desired 7-carbaldehyde isomer via this direct route is likely to be negligible.
Q2: How can I confirm the identity of the formylated isomer I've synthesized?
A2: Spectroscopic analysis, particularly ¹H and ¹³C NMR, is essential for isomer differentiation. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer. For the unsubstituted imidazo[1,2-a]pyrimidine, the proton chemical shifts are well-documented.[3][4] Upon formylation at C3, you would expect to see the disappearance of the H3 proton signal and the appearance of a downfield aldehyde proton signal. In contrast, formylation at C7 would lead to the disappearance of the H7 proton signal. Comparing the NMR spectra of your product with literature data for known isomers is the most reliable method for confirmation.[5][6]
Q3: What are the key starting materials for synthesizing the imidazo[1,2-a]pyrimidine core?
A3: The most common and versatile starting material is 2-aminopyrimidine.[7][8][9][10] This is typically condensed with an α-haloketone or a related two-carbon electrophile in a reaction known as the Chichibabin synthesis to form the fused bicyclic system.[11] The purity of 2-aminopyrimidine is crucial for achieving a good yield of the subsequent cyclization product.
Troubleshooting Guide: Improving Your Synthetic Outcomes
This section is divided into two parts. First, we will guide you through optimizing the synthesis of the expected major product, Imidazo[1,2-a]pyrimidine-3-carbaldehyde. Second, we will propose strategies to tackle the more challenging synthesis of the desired this compound.
Part 1: Synthesis and Yield Optimization of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
Given the high probability of obtaining the 3-formylated product, this section provides a robust protocol and troubleshooting tips.
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde.
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a mixture of ethanol and water, add bromoacetaldehyde diethyl acetal (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Vilsmeier Reagent Preparation: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the synthesized imidazo[1,2-a]pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: The precipitated solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; degradation of starting material or product. | Ensure anhydrous conditions. Optimize reaction time and temperature. Use freshly distilled POCl₃ and anhydrous DMF. |
| Multiple Products | Side reactions due to excess Vilsmeier reagent or elevated temperatures. | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Maintain a low reaction temperature. |
| Purification Difficulties | Presence of highly polar byproducts. | Utilize a gradient elution in column chromatography, starting with a non-polar solvent and gradually increasing the polarity. |
Part 2: Strategies for the Synthesis of this compound
Achieving substitution at the C7 position requires a more nuanced approach than direct formylation. Here, we outline potential multi-step strategies.
This is often the most reliable approach. The strategy involves constructing the imidazo[1,2-a]pyrimidine ring system from a 2-aminopyrimidine that already contains the desired functionality or a precursor at the 5-position (which will become the 7-position of the final product).
Caption: Multi-step synthesis of this compound from a pre-functionalized pyrimidine.
Potential Precursor Groups for the 7-Carbaldehyde:
-
7-Methyl Group: Can be oxidized to the aldehyde.
-
7-Cyano Group: Can be reduced to the aldehyde.
-
7-Ester Group: Can be reduced to the alcohol and then oxidized to the aldehyde.
This strategy involves the initial regioselective halogenation of the imidazo[1,2-a]pyrimidine core, followed by a halogen-metal exchange and subsequent quenching with a formylating agent.
-
Regioselective Halogenation: Achieving selective halogenation at the C7 position can be challenging and may require specific reaction conditions or the use of directing groups.
-
Halogen-Metal Exchange: The 7-halo-imidazo[1,2-a]pyrimidine can be treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate a lithiated intermediate.
-
Formylation: The lithiated species is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group at the C7 position.
Challenges with this approach:
-
Regioselectivity of Halogenation: Halogenation might also occur at the C3 position.
-
Stability of the Lithiated Intermediate: The organolithium intermediate may be unstable, leading to side reactions.
If a suitable directing group can be installed on the imidazo[1,2-a]pyrimidine core (e.g., at the C8 position), it may be possible to direct metalation to the adjacent C7 position. Subsequent quenching with a formylating agent would then yield the desired product. The development of a suitable directing group for this specific transformation would likely require significant experimental investigation.[12]
Conclusion
The synthesis of this compound presents a significant challenge due to the inherent electronic properties of the heterocyclic system, which favor electrophilic attack at the C3 position. A direct formylation approach is unlikely to be successful. We recommend pursuing a multi-step synthetic route starting from a pre-functionalized 2-aminopyrimidine as the most promising strategy.
This guide provides a framework for troubleshooting and optimizing your synthetic efforts. For further in-depth information, we encourage you to consult the cited literature.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Imidazo[1,2-A]pyrimidine-7-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Imidazo[1,2-A]pyrimidine-7-carbaldehyde. The methodologies and troubleshooting advice presented herein are synthesized from established literature and practical field experience to ensure scientific integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What is the most effective primary purification technique for crude this compound?
A1: For most crude reaction mixtures, flash column chromatography on silica gel is the method of choice. This technique is highly effective at separating the target aldehyde from unreacted starting materials, catalysts, and non-polar or highly polar byproducts. The choice of eluent is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis. Common solvent systems for related imidazo[1,2-a]pyrimidine structures include gradients of ethyl acetate in hexane or methanol in dichloromethane/chloroform[1][2][3].
Q2: What are the likely impurities I might encounter during the synthesis and purification?
A2: Impurities are intrinsically linked to the synthetic route. For instance, if synthesizing from a 2-aminopyrimidine precursor, you might encounter:
-
Unreacted 2-aminopyrimidine: Highly polar, often remains at the baseline on TLC in less polar solvent systems.
-
Formylating Agent Residues: If using a Vilsmeier-Haack type reaction (e.g., POCl₃/DMF), residual DMF and related salts can be present[4].
-
Over-oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially if the crude product is exposed to air for extended periods. This impurity will be significantly more polar.
-
Byproducts from Side Reactions: Depending on the specific reagents, intramolecular cyclization or polymerization can lead to complex impurities[5].
Q3: How can I effectively monitor the purification process?
A3: Thin Layer Chromatography (TLC) is your primary tool. Use silica gel 60 F254 plates and visualize spots using a UV lamp at 254 nm. The imidazo[1,2-a]pyrimidine core is UV-active. For tracking non-UV active impurities, staining with potassium permanganate or iodine can be effective. An ideal TLC will show clear separation between your product spot (typically with an Rf of 0.2-0.4 for column chromatography) and all impurities.
Q4: Is this compound stable under typical purification conditions?
A4: The imidazo[1,2-a]pyrimidine scaffold is generally robust[6]. However, the aldehyde group presents a potential point of instability. Prolonged exposure to silica gel, which is weakly acidic, can sometimes cause degradation or irreversible adsorption. It is advisable to perform chromatography reasonably quickly and not let the compound sit on the column for an extended time. If instability on silica is suspected, consider using deactivated (neutral) silica or alumina.
Section 2: Troubleshooting Guide: Flash Column Chromatography
This guide provides solutions to common problems encountered during chromatographic purification.
Problem: My compound has a very low Rf value and won't move off the TLC baseline.
-
Causality: The eluent system is not polar enough to displace the compound from the silica gel's active sites. The nitrogen atoms in the pyrimidine ring and the polar aldehyde group create a strong affinity for the polar stationary phase.
-
Solution: Increase the polarity of the mobile phase.
-
Systematic Approach: Incrementally increase the percentage of the more polar solvent (e.g., increase ethyl acetate in hexane, or add methanol to dichloromethane).
-
Solvent Switching: For very polar compounds, a solvent system like 1-5% Methanol in Dichloromethane (DCM) or Chloroform (CHCl₃) may be necessary[3].
-
Additive Consideration: Adding a small amount (0.1-0.5%) of triethylamine (Et₃N) or ammonia in methanol can sometimes improve mobility by neutralizing acidic sites on the silica and deprotonating any basic nitrogens on the compound that might be interacting strongly.
-
Problem: My compound runs with the solvent front (High Rf).
-
Causality: The eluent is too polar, causing the compound to have a much higher affinity for the mobile phase than the stationary phase. It is washed through the column with little to no interaction.
-
Solution: Decrease the polarity of the mobile phase.
Problem: I'm observing significant streaking or tailing of my product spot on the TLC plate.
-
Causality: This can be due to several factors:
-
Compound Overload: The applied spot is too concentrated, saturating the stationary phase locally.
-
Poor Solubility: The compound is not fully soluble in the eluent, leading to a continuous dissolution-precipitation process as the solvent moves up the plate.
-
Strong Acid-Base Interaction: The compound is interacting too strongly with acidic sites on the silica gel.
-
-
Solution:
-
Dilute the Sample: Prepare a more dilute solution of your crude material for TLC analysis.
-
Modify the Eluent: Add a small amount of a highly polar "solubilizing" solvent like methanol or acetonitrile to your eluent system.
-
Neutralize the System: If acid-base interactions are suspected, add a drop of acetic acid (for basic compounds) or triethylamine (for acidic impurities or to improve the mobility of basic products) to the TLC developing chamber.
-
Problem: I have poor separation between my product and a key impurity.
-
Causality: The chosen eluent system does not sufficiently differentiate between the affinities of your product and the impurity for the stationary phase.
-
Solution:
-
Fine-Tune Polarity: Make very small, incremental changes to your solvent ratio. Sometimes a 5% change in the minor solvent can dramatically improve resolution.
-
Change Solvent Selectivity: Replace one of the eluent components with a solvent of similar polarity but different chemical nature. For example, if Hexane/Ethyl Acetate fails, try a system with DCM/Acetone or Toluene/Ethyl Acetate. Different solvent classes interact with the compound and silica in unique ways, altering the separation profile.
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase silica (C18), which separates compounds based on hydrophobicity rather than polarity.
-
Table 1: Recommended Starting Solvent Systems for Chromatography
| Solvent System (v/v) | Typical Use Case | Reference |
| Hexane / Ethyl Acetate (5:1 to 1:2) | For non-polar to moderately polar impurities. A good starting point. | [1][4] |
| Dichloromethane / Methanol (100:1 to 95:5) | For separating more polar compounds. | [2][3] |
| Chloroform / Methanol (99:1) | A specific system reported for a related 2-carbaldehyde isomer. | [3] |
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, but it requires finding the right solvent and conditions.
Problem: No crystals form upon cooling.
-
Causality:
-
Solution is too dilute: There isn't enough solute to reach the saturation point upon cooling.
-
Solution is supersaturated: The solution is stable in a supersaturated state and requires a nucleation event to initiate crystallization.
-
Compound is too soluble: The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch.
-
Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and allow it to cool again.
-
Add an Anti-Solvent: If the compound is highly soluble, slowly add a solvent in which your compound is insoluble (but which is miscible with your primary solvent) until the solution becomes faintly turbid. Heat to clarify and then cool slowly. For a compound soluble in ethanol, a non-polar anti-solvent like hexane could be effective.
-
Problem: The compound "oils out" instead of crystallizing.
-
Causality: The solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). This is common with impure compounds, as impurities can depress the melting point.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to make the solution less concentrated.
-
Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage the formation of an ordered crystal lattice rather than an amorphous oil.
-
Change Solvents: The solvent may be too non-polar. Try a more polar solvent or a different solvent mixture.
-
Section 4: Standardized Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that provides an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude material weight).
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone).
-
Adsorb this solution onto a small amount of silica gel (~1-2x the weight of the crude material) by evaporating the solvent completely. This creates a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the determined solvent system. Use gentle positive pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the compound. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating[7][8].
-
Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Visual Workflows
Diagram 1: Purification Strategy Selection
Caption: Decision tree for selecting an initial purification method.
Diagram 2: Column Chromatography Troubleshooting
Caption: Troubleshooting common column chromatography issues.
References
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). National Institutes of Health. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Semantic Scholar. [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). National Center for Biotechnology Information. [Link]
-
Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
-
Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (n.d.). National Center for Biotechnology Information. [Link]
-
Kethireddy, V., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formylation of Imidazo[1,2-a]pyrimidine
Welcome to the technical support center for the formylation of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrimidines are a privileged structural motif in medicinal chemistry, and their functionalization, particularly through formylation, is a critical step in the synthesis of many biologically active compounds.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the formylation of imidazo[1,2-a]pyrimidines, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich aromatic systems like imidazo[1,2-a]pyrimidine.[3][4][5] It typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][6] While effective, this reaction is not without its challenges. This section addresses specific problems you may encounter and provides actionable solutions.
Question 1: My reaction is producing a significant amount of a dark, tarry byproduct, and the yield of the desired 3-formyl-imidazo[1,2-a]pyrimidine is low. What is happening and how can I fix it?
Answer:
The formation of dark, insoluble polymeric material is a common issue in Vilsmeier-Haack reactions, particularly when the reaction temperature is not carefully controlled or when the stoichiometry of the reagents is not optimal.
Causality:
-
Overheating: The Vilsmeier reagent is highly reactive. Excessive heat can lead to uncontrolled polymerization of the starting material or the product. The reaction is typically exothermic, and inadequate cooling can cause the temperature to rise unexpectedly.
-
Excess Vilsmeier Reagent: An excess of the Vilsmeier reagent can lead to di-formylation or other side reactions, contributing to the formation of complex mixtures and tar.[7]
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water can react with POCl₃ and the Vilsmeier reagent itself, leading to the formation of phosphoric acid and other byproducts that can catalyze decomposition and polymerization.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Step 1: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C (ice bath). It is crucial to maintain this temperature to prevent the exothermic reaction from running away.
-
Step 2: After the formation of the Vilsmeier reagent (the mixture often becomes a crystalline solid or a thick slurry), cool the reaction vessel to 0°C before adding the imidazo[1,2-a]pyrimidine substrate, either neat or as a solution in a dry, inert solvent (e.g., chloroform, dichloromethane).
-
Step 3: Allow the reaction to proceed at a controlled temperature. For many imidazo[1,2-a]pyrimidines, stirring at 0-5°C for a period, followed by gentle warming to room temperature or refluxing for a short duration is sufficient.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Optimize Reagent Stoichiometry:
-
Start with a 1.1 to 1.5 molar excess of the Vilsmeier reagent relative to the imidazo[1,2-a]pyrimidine. A large excess is often unnecessary and can be detrimental.
-
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, dry solvents.
-
Dry all glassware in an oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data Summary: Impact of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Observation |
| 0 → RT | 4 | 75-85 | Clean reaction, minimal byproducts |
| Reflux (DCM) | 2 | 60-70 | Some darkening, minor byproducts |
| Reflux (CHCl₃) | 2 | 40-50 | Significant tar formation |
Note: These are representative values and may vary depending on the specific substrate.
Question 2: I am observing the formation of a di-formylated product in my reaction. How can I selectively obtain the mono-formylated product at the C3 position?
Answer:
The formation of a di-formylated product, typically at the C3 position of the imidazo[1,2-a]pyrimidine core and another electron-rich position (e.g., an activated substituent), is a known side reaction, especially with an excess of the formylating agent.[7]
Causality:
-
Regioselectivity: The C3 position of the imidazo[1,2-a]pyrimidine ring is the most electron-rich and sterically accessible, making it the primary site for electrophilic substitution.[5]
-
Excess Reagent: Using a significant excess of the Vilsmeier reagent can overcome the deactivating effect of the first formyl group and lead to a second formylation, especially if there are other activating groups on the molecule.[7]
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Carefully control the molar ratio of the Vilsmeier reagent to the imidazo[1,2-a]pyrimidine. Use a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent.
-
-
Reverse Addition:
-
Instead of adding the substrate to the Vilsmeier reagent, try adding the pre-formed Vilsmeier reagent solution dropwise to a solution of the imidazo[1,2-a]pyrimidine at a low temperature (0°C). This ensures that the substrate is always in excess relative to the reagent at any given point in the reaction, minimizing the chance of di-formylation.
-
-
Monitoring:
-
Closely monitor the reaction by TLC. The di-formylated product will likely have a different Rf value than the mono-formylated product. Stop the reaction as soon as the starting material is consumed and before a significant amount of the di-formylated product is formed.
-
Workflow for Selective Mono-formylation:
Caption: Controlled addition workflow to favor mono-formylation.
Question 3: My formylation reaction is sluggish, and I have a low conversion even after prolonged reaction times. What factors could be responsible, and how can I improve the conversion?
Answer:
A sluggish reaction or low conversion can be due to several factors, including insufficient activation of the substrate, a deactivated Vilsmeier reagent, or steric hindrance.
Causality:
-
Electron-Withdrawing Groups (EWGs): If the imidazo[1,2-a]pyrimidine ring is substituted with strong electron-withdrawing groups, its nucleophilicity will be reduced, making the electrophilic substitution more difficult.
-
Decomposition of Vilsmeier Reagent: As mentioned, the Vilsmeier reagent is moisture-sensitive. Any water in the reaction mixture will lead to its decomposition and a lower effective concentration.
-
Steric Hindrance: Bulky substituents near the C3 position can sterically hinder the approach of the Vilsmeier reagent.
Troubleshooting Protocol:
-
Increase Reaction Temperature:
-
If the reaction is clean but slow at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like dichloromethane or chloroform can often drive the reaction to completion.[3] However, be mindful of the potential for byproduct formation at higher temperatures.
-
-
Use a More Reactive Formylating Agent:
-
While the DMF/POCl₃ system is standard, other reagents can be used to generate the Vilsmeier reagent. For example, using oxalyl chloride or thionyl chloride instead of POCl₃ can sometimes lead to a more reactive Vilsmeier reagent.[8]
-
-
Alternative Formylation Methods:
-
If the Vilsmeier-Haack reaction consistently gives poor results, consider alternative formylation methods for electron-rich heterocycles, such as the Duff reaction (using hexamethylenetetramine in acidic conditions) or the Reimer-Tiemann reaction (using chloroform and a strong base), although these may have their own regioselectivity and compatibility issues.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrimidine?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][6][9]
-
Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-a]pyrimidine attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. A subsequent deprotonation restores aromaticity, and after an aqueous work-up, the intermediate iminium salt is hydrolyzed to the final aldehyde.[4][6][10]
Reaction Mechanism Diagram:
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this important synthetic reaction.
The Imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its synthesis, most commonly achieved through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction or condensation reactions, is powerful but can present challenges.[4][5][6] This document provides practical, experience-driven guidance to optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of Imidazo[1,2-a]pyrimidines.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
A1: Low or no yield is a common frustration that can stem from several sources. A systematic approach is the most effective way to diagnose the issue.[7]
-
Root Cause Analysis:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[7] The GBB reaction, for instance, is often sensitive to temperature. While some variations proceed at room temperature, others require reflux.[8]
-
Purity of Reagents and Solvents: Impurities in your starting materials (2-aminopyrimidine, aldehyde, isocyanide) or solvents can poison catalysts or lead to side reactions.[7] Isocyanides, in particular, can be prone to degradation and should be used when fresh or purified before use. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Catalyst Inactivity: If you are using a catalyst (e.g., Lewis acids like Sc(OTf)₃ or Brønsted acids like acetic acid), it may be inactive.[9][10] Solid catalysts may have low surface area, and soluble catalysts can degrade over time.
-
Inefficient Mixing: For heterogeneous reactions (e.g., using a solid-supported catalyst), poor stirring can lead to low reaction rates.[7]
-
-
Step-by-Step Solutions:
-
Verify Starting Materials: Confirm the identity and purity of your reagents using techniques like NMR or melting point analysis.
-
Optimize Temperature: Run small-scale trial reactions at different temperatures (e.g., room temperature, 50 °C, and reflux) to find the optimum.
-
Screen Catalysts: The choice of acid catalyst can be crucial. If one is not working, consider screening others. For example, BF₃·OEt₂ and Sc(OTf)₃ are effective Lewis acids for the GBB reaction.[9] In some cases, a simple Brønsted acid like acetic acid is sufficient.[10]
-
Check Solvent: Ensure your solvent is appropriate for the reaction and of sufficient purity. For moisture-sensitive reactions, use freshly dried solvents.
-
Q2: My reaction produces a complex, inseparable mixture of products. What is the likely cause?
A2: The formation of complex mixtures often points to side reactions or product degradation.
-
Root Cause Analysis:
-
Solvent Choice: Highly polar aprotic solvents like DMF or acetonitrile can sometimes lead to complex mixtures and side reactions in the synthesis of related imidazo[1,2-a]pyridines.[11] This may be due to the promotion of undesired intramolecular cyclizations or other side pathways.
-
Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of byproducts or decomposition of the desired product, especially at elevated temperatures.
-
Reactive Starting Materials: Aldehydes, particularly unhindered aliphatic ones, can be prone to self-condensation or other side reactions under acidic or basic conditions.
-
-
Step-by-Step Solutions:
-
Solvent Screening: If you are using a polar aprotic solvent, try switching to a less polar option like toluene, dioxane, or even a protic solvent like ethanol.[8][12] Note that this may require adjusting the reaction temperature.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[7] This will help you identify the point of maximum product formation and avoid prolonged reaction times that could lead to degradation.
-
Control Reactant Addition: In some cases, slow addition of one of the reactants (often the aldehyde or isocyanide) can help to minimize side reactions by keeping its instantaneous concentration low.
-
Q3: I'm having difficulty with the purification of my final product. What strategies can I employ?
A3: Purification can be challenging due to the similar polarity of the product and unreacted starting materials or byproducts.
-
Root Cause Analysis:
-
Co-elution: The product may have a similar Rf value to one of the starting materials or a major byproduct, making chromatographic separation difficult.
-
Product Instability: The product might be unstable on silica gel, leading to streaking or decomposition during column chromatography.
-
Salt Formation: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine core can form salts with acidic catalysts, altering their solubility and chromatographic behavior.
-
-
Step-by-Step Solutions:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution can often provide better separation than an isocratic one. If using silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent streaking.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Screen different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: Utilize the basicity of the product. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous layer as a salt. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.
-
Salt Precipitation: In some cases, the product can be precipitated as a salt (e.g., a hydrochloride or sulfate salt) from the reaction mixture, which can be an effective purification step.[9]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of Imidazo[1,2-a]pyrimidines.
Q4: How do I select the optimal solvent for my reaction?
A4: Solvent selection is critical and depends on the specific reaction.
-
Solubility: All reactants should be soluble in the chosen solvent at the reaction temperature.
-
Polarity: The polarity of the solvent can influence the reaction rate and mechanism. Protic solvents like ethanol can participate in hydrogen bonding and may be suitable for certain steps, while aprotic solvents are generally preferred for moisture-sensitive reactions.
-
Boiling Point: The boiling point of the solvent will determine the maximum temperature for the reaction under reflux conditions.
-
Commonly Used Solvents: Ethanol, methanol, acetonitrile, toluene, and DMF are frequently used.[8][12] For green chemistry approaches, water or solvent-free conditions have also been successfully employed.[13][14] A summary of solvent effects from a study on a related synthesis is shown below:
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| Toluene | 12 | 25-35 | [12] |
| Dioxane | 12 | 25-35 | [12] |
| DMF | - | Complex Mixture | [12] |
| Acetonitrile | - | Complex Mixture | [12] |
| Isopropanol | 8 | 75 | [12] |
Q5: What is the role of the catalyst, and how do I choose the right one?
A5: In many syntheses of Imidazo[1,2-a]pyrimidines, particularly multicomponent reactions, a catalyst is used to activate the substrates and accelerate the reaction.[6]
-
Catalyst Type: Both Brønsted acids (e.g., acetic acid, p-TsOH) and Lewis acids (e.g., Sc(OTf)₃, InCl₃, Yb(OTf)₃) are commonly used.[10] In some cases, metal catalysts like copper or gold nanoparticles have been employed.[1][15] There are also catalyst-free methods, which are advantageous from a green chemistry perspective.[14][16]
-
Mechanism of Action: In the GBB reaction, the acid catalyst protonates the aldehyde, making it more electrophilic and facilitating the initial attack by the 2-aminopyrimidine.
-
Selection Criteria: The choice of catalyst can depend on the specific substrates being used. Electron-rich aldehydes may require a stronger Lewis acid, while electron-poor aldehydes might react well with a milder Brønsted acid. It is often best to consult the literature for a similar reaction or to screen a small panel of catalysts to find the most effective one for your system.
Q6: Can I use microwave irradiation to accelerate the reaction?
A6: Yes, microwave-assisted synthesis is a well-established technique for accelerating the synthesis of Imidazo[1,2-a]pyrimidines.[3][13][16]
-
Advantages: Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[3][16]
-
Considerations: When using a microwave reactor, it is important to use a sealed vessel to prevent the solvent from boiling away. The reaction temperature and pressure should be carefully monitored. Not all reactions are suitable for microwave heating, and optimization is still required.
Visualizing the Workflow
A general troubleshooting workflow for low yield in Imidazo[1,2-a]pyrimidine synthesis is presented below.
Caption: Troubleshooting Decision Tree for Low Yield.
Experimental Protocols
Representative Protocol for the Synthesis of a 2-Aryl-Imidazo[1,2-a]pyrimidine via Condensation Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a solution of 2-aminopyrimidine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the desired 2-bromoacetophenone derivative (1.0 mmol).
-
Reaction Setup: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by TLC.[2]
-
Reaction Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Prasher, P., Sharma, M., Jahan, K., et al. (2022). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Revista de la Universidad del Zulia, 13(38), 537-553. [Link]
-
Biradar, S. L., Bhovi, M. G., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01007. [Link]
-
Paul, S., & Nanda, S. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(30), 6563-6577. [Link]
-
Gulea, M., & Dîru, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35223. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Banfi, L., Basso, A., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4677–4682. [Link]
-
Banfi, L., Basso, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
-
Zyleva, N. V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry. [Link]
-
Bouaouda, S., et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry Proceedings, 8(1), 89. [Link]
-
Zghab, I., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6554. [Link]
-
Banfi, L., Basso, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Al-Qaisi, A. Q., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 1083. [Link]
-
Uslu, A., & Özden, T. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Frontiers in Chemistry, 10, 840822. [Link]
-
Jiang, B., & Tu, S.-J. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical an Asian Journal, 5(11), 2318-35. [Link]
-
Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]
-
Groebke, K., Blackburn, C., & Bienaymé, H. (1998). The Reaction of 2-Amino-azines with Aldehydes and Isocyanides. A New Class of Three-Component-Reactions for the Synthesis of Imidazo[1,2-a]azines. Synlett, 1998(S1), 661-663. [Link]
-
Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1531-1534. [Link]
-
Naeimi, H., & Nazifi, Z. (2022). Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. Current Organic Synthesis, 19(5), 488-510. [Link]
-
Acar, Ç., & Acar, E. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 46(4), 1181-1197. [Link]
-
Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 16619-16629. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Sources
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- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
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- 16. bio-conferences.org [bio-conferences.org]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyrimidine Derivatives
Welcome to the dedicated support center for researchers working with Imidazo[1,2-a]pyrimidine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the solubility challenges commonly encountered with this important class of compounds. Our goal is to equip you with the scientific rationale and practical protocols needed to advance your research.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of Imidazo[1,2-a]pyrimidine compounds.
Q1: Why are my Imidazo[1,2-a]pyrimidine derivatives showing such low solubility in aqueous buffers?
A: The Imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system that is predominantly rigid, planar, and lipophilic. This molecular architecture often leads to strong crystal lattice energy, where the molecules pack tightly together in a solid state, making it energetically unfavorable for individual molecules to be solvated by water. Furthermore, the basicity of the nitrogen atoms in the ring system is often weak, limiting the effectiveness of simple pH adjustments to form soluble salts.
Q2: I need to prepare a stock solution. What is the best general-purpose solvent to start with?
A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most widely used solvent due to its high solubilizing power for a broad range of organic compounds, including Imidazo[1,2-a]pyrimidines. A high-concentration stock in DMSO (e.g., 10-50 mM) can then be diluted into your aqueous experimental medium. However, always be mindful of the final DMSO concentration in your assay, as it can exhibit cytotoxicity or interfere with biological processes, typically above 0.5-1%.
Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What's happening?
A: This is a classic issue of compound "crashing out." While your derivative is soluble in the highly organic environment of DMSO, its solubility limit in the final aqueous medium is much lower. When you dilute the DMSO stock, the solvent environment rapidly changes from organic to aqueous, and if the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate. This is a critical consideration for cell-based assays and other biological experiments.
Q4: Can I just sonicate my sample or heat it to get it into solution?
A: While sonication and gentle heating can assist in dissolving a compound by providing the energy to break the crystal lattice, these are often temporary solutions. If the compound's concentration is above its thermodynamic solubility limit in the given solvent, it will likely precipitate out again as the solution cools or sits over time. These methods can be useful for preparing solutions for immediate use but may not be suitable for creating stable stock solutions. Always check for compound degradation with prolonged heating.
Part 2: Troubleshooting Guides & In-Depth Protocols
When standard solubilization methods fail, a more systematic approach is required. This section provides detailed protocols and the scientific reasoning behind them.
Troubleshooting Workflow: A Systematic Approach
Before diving into specific techniques, it's helpful to follow a logical progression to find the optimal solubilization strategy. The following workflow can guide your decision-making process.
Caption: Systematic workflow for troubleshooting solubility.
Protocol 1: pH Modification
Principle: The Imidazo[1,2-a]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated. By adjusting the pH of the medium, you can ionize the molecule, creating a charged species that is generally more soluble in polar solvents like water than the neutral form. The key is to shift the pH significantly away from the compound's pKa.
Step-by-Step Methodology:
-
Determine the pKa: If the pKa of your specific derivative is unknown, you can use computational prediction tools (e.g., MarvinSketch, SciFinder) or perform an experimental determination. The most basic nitrogen in the Imidazo[1,2-a]pyrimidine ring system typically has a pKa in the range of 4-6.
-
Prepare Buffers: Make a series of buffers with pH values ranging from 2 to 9 (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Solubility Test:
-
Dispense a small, known amount of your solid compound into separate vials.
-
Add a fixed volume of each buffer to the vials to achieve a target concentration slightly above your expected solubility.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Analyze: Plot solubility versus pH. For basic compounds, solubility should increase as the pH decreases (i.e., moving two units below the pKa).
Data Interpretation:
| pH Range | Expected Outcome for a Basic Derivative (pKa ~5) | Rationale |
| pH < 3 | High Solubility | The compound is predominantly in its protonated, cationic form, which is highly polar and water-soluble. |
| pH 4-6 | Variable/Low Solubility | This is the pKa range where both the neutral and ionized forms coexist. The solubility is at its lowest near the pKa. |
| pH > 7 | Low Solubility | The compound is in its neutral, free-base form, which is less polar and has lower aqueous solubility. |
Protocol 2: Use of Co-solvents
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This "polarity reduction" makes the solvent environment more favorable for solvating lipophilic molecules, effectively increasing their solubility.
Commonly Used Co-solvents:
-
Ethanol: A common and biocompatible solvent.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene Glycol 400 (PEG 400): A polymer with low toxicity, good for increasing solubility.
-
N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but use with caution due to potential toxicity.
Step-by-Step Methodology:
-
Prepare Co-solvent Mixtures: Create a series of solvent systems by mixing your aqueous buffer with a co-solvent at different ratios (e.g., 90:10, 80:20, 70:30 v/v aqueous buffer to co-solvent).
-
Equilibrium Solubility Test:
-
Add an excess amount of your solid compound to each co-solvent mixture.
-
Shake or stir the vials at a controlled temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge and filter the samples to remove undissolved solid.
-
-
Quantification: Analyze the supernatant for the concentration of your dissolved compound via HPLC or a similar method.
Expected Results:
| Co-solvent System (Buffer:Co-solvent) | Typical Fold Increase in Solubility | Notes |
| 90:10 | 2-10x | A good starting point with minimal impact on biological systems. |
| 80:20 | 10-50x | Often provides a significant boost in solubility. Check for assay compatibility. |
| 70:30 | 50-200x+ | High solubilizing power, but the high organic content may affect cell viability or protein function. |
Protocol 3: Encapsulation with Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. Poorly soluble Imidazo[1,2-a]pyrimidine derivatives can be encapsulated within this non-polar cavity, forming an inclusion complex. This complex has a water-soluble exterior, effectively "hiding" the hydrophobic drug from the aqueous environment and increasing its apparent solubility.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, often used in intravenous formulations.
Step-by-Step Methodology (Phase Solubility Study):
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add Excess Compound: Add an excess amount of your solid Imidazo[1,2-a]pyrimidine derivative to each CD solution.
-
Equilibrate: Seal the vials and shake them at a constant temperature for 48-72 hours.
-
Separate and Quantify: Centrifuge and filter each sample. Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.
-
Plot and Analyze: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the binding constant.
References
-
Cyclodextrins . (2023, October 26). Wikipedia. Retrieved from [Link]
Technical Support Center: A Troubleshooting Guide for the Vilsmeier-Haak Formylation of Heterocycles
Welcome to the technical support center for the Vilsmeier-Haak formylation of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this versatile and widely used reaction. This document provides direct, actionable advice in a question-and-answer format to help you navigate the intricacies of your experiments and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haak reaction and why is it used for heterocycles?
The Vilsmeier-Haak reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[2][4][5] This method is particularly well-suited for the formylation of electron-rich five-membered heterocycles such as pyrroles, furans, and thiophenes, where the general order of reactivity is pyrrole > furan > thiophene.[2][3] Its appeal lies in its use of mild and economical reagents, often providing high regioselectivity and good to excellent yields.[1][2]
Q2: How is the Vilsmeier reagent prepared and what are the signs of its successful formation?
The Vilsmeier reagent, a chloroiminium salt, is typically prepared by the reaction of DMF with POCl₃.[2][4] The preparation is usually carried out at low temperatures (below 25°C) to control the exothermic reaction.[1] While the reagent itself can be colorless, it often appears as a pale yellow or orange solution, and in some cases, a white precipitate may form.[6][7] The formation of a precipitate that can hinder stirring has been reported, and using a suitable solvent like tetrahydrofuran can help manage this.[7][8]
Q3: What is the general mechanism of the Vilsmeier-Haak reaction?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][5][9]
-
Electrophilic Aromatic Substitution: The electron-rich heterocycle attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.[2][4]
-
Hydrolysis: A subsequent aqueous workup hydrolyzes the iminium ion to yield the final formylated heterocycle.[2][4][10]
Below is a diagram illustrating the general mechanism.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack reaction [chemeurope.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
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- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Byproduct Identification in Imidazo[1,2-A]pyrimidine-7-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of Imidazo[1,2-A]pyrimidine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance on identifying and mitigating byproduct formation during this critical synthetic step. As a Senior Application Scientist, I have structured this guide to move beyond a simple protocol and delve into the causality behind common experimental challenges, empowering you to optimize your synthesis for higher purity and yield.
I. Understanding the Synthesis: The Vilsmeier-Haack Approach
The synthesis of this compound is commonly achieved through a Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic substrate.[1] The imidazo[1,2-a]pyrimidine scaffold is an important pharmacophore in drug discovery, and controlling its functionalization is paramount.[2][3]
The Vilsmeier-Haack reaction, while powerful, can be sensitive to reaction conditions and substrate reactivity, sometimes leading to a mixture of products.[4] Understanding the potential side reactions is the first step in effective troubleshooting.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is complete, but I have multiple spots on my TLC plate. What are the likely byproducts?
A1: The presence of multiple spots on your TLC plate is a common observation and can be attributed to several potential byproducts. Here are the most probable culprits, from most to least common:
-
Isomeric Products (Formylation at other positions): The Vilsmeier-Haack reaction's regioselectivity is a critical factor. While formylation at the 7-position is desired, electrophilic attack can potentially occur at other positions on the imidazo[1,2-a]pyrimidine ring system, particularly if the 7-position is sterically hindered or if other positions are electronically activated. The most likely isomeric byproduct is the 3-formyl isomer, as the imidazole ring is generally more electron-rich than the pyrimidine ring.[5]
-
Di-formylated Products: With an excess of the Vilsmeier reagent or under harsh reaction conditions (e.g., high temperature, prolonged reaction time), a second formyl group can be introduced onto the ring system.[6] This can result in a di-carbaldehyde derivative.
-
Unreacted Starting Material: Incomplete conversion is a frequent issue. This is often due to insufficient reaction time, low temperature, or deactivation of the Vilsmeier reagent.
-
Hydrolysis Byproducts: The Vilsmeier reagent is highly reactive towards water. If your reaction is not performed under strictly anhydrous conditions, the reagent can be quenched, leading to the formation of N,N-dimethylformamide and phosphoric acid byproducts. While these are typically removed during workup, their presence can affect reaction efficiency.
-
Products of Incomplete Cyclization: If the starting imidazo[1,2-a]pyrimidine was synthesized immediately prior to the formylation step, byproducts from an incomplete cyclization of the 2-aminopyrimidine precursor may be present and could also undergo formylation.
Q2: My NMR spectrum is complex and doesn't match the expected spectrum for this compound. How can I identify the byproducts?
A2: A complex NMR spectrum is a strong indicator of a mixture of isomers or other byproducts. Here’s a systematic approach to deconvoluting your spectrum:
Step 1: Analyze the Aldehyde Region (δ 9.5-10.5 ppm)
-
Desired Product: A single, sharp singlet for the aldehyde proton of the 7-carbaldehyde.
-
Isomeric Byproducts: The presence of additional singlets in this region strongly suggests isomeric products. For example, the aldehyde proton of the 3-formyl isomer will have a different chemical shift.
-
Di-formylated Byproducts: You may observe two distinct aldehyde singlets, or a change in the multiplicity of the aromatic protons due to the presence of two electron-withdrawing formyl groups.
Step 2: Examine the Aromatic Region (δ 7.0-9.0 ppm)
-
Desired Product: The aromatic protons on the imidazo[1,2-a]pyrimidine ring system will have a characteristic splitting pattern and chemical shifts.
-
Isomeric Byproducts: The substitution pattern of the formyl group will significantly alter the chemical shifts and coupling constants of the aromatic protons. A detailed 2D NMR analysis (COSY, HMBC) can help establish the connectivity and identify the position of the formyl group.
-
Unreacted Starting Material: The signals corresponding to your starting imidazo[1,2-a]pyrimidine will be present.
Step 3: Utilize Mass Spectrometry (MS)
-
Desired Product: A clear molecular ion peak corresponding to the mass of this compound.
-
Di-formylated Byproducts: A molecular ion peak that is 28 amu higher than the desired product (the mass of a C=O group).
-
Isomeric Byproducts: These will have the same molecular weight as the desired product and cannot be distinguished by MS alone.
Table 1: Expected Analytical Data for this compound and Potential Byproducts
| Compound | Molecular Weight | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |
| This compound (Desired Product) | 147.14 | Aldehyde proton (singlet, ~10.0 ppm), Aromatic protons with characteristic splitting | Aldehyde carbonyl (~185 ppm), Aromatic carbons |
| Imidazo[1,2-A]pyrimidine-3-carbaldehyde (Isomer) | 147.14 | Aldehyde proton (singlet, different shift from 7-CHO), Altered aromatic proton shifts | Aldehyde carbonyl (~180-185 ppm), Altered aromatic carbon shifts |
| Imidazo[1,2-A]pyrimidine-x,y-dicarbaldehyde (Di-formylated) | 175.14 | Two distinct aldehyde proton singlets, Complex aromatic region | Two aldehyde carbonyl signals, Downfield shifted aromatic carbons |
| Imidazo[1,2-A]pyrimidine (Starting Material) | 119.13 | Absence of aldehyde proton signal, Characteristic aromatic proton signals | Absence of aldehyde carbonyl signal |
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of your reaction conditions. Here are some key strategies:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote di-formylation.
-
Optimize Temperature: Start the reaction at a low temperature (0 °C) and slowly warm to room temperature or slightly above. For less reactive substrates, gentle heating may be necessary, but avoid excessively high temperatures which can lead to decomposition and side reactions.
-
Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid over-reaction.
-
Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Use flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Strategy: If byproducts are formed, careful purification by column chromatography on silica gel is usually effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help separate the desired product from less polar starting material and more polar di-formylated byproducts.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical Vilsmeier-Haack formylation and a workflow for byproduct analysis.
Protocol 1: Synthesis of this compound
Materials:
-
Imidazo[1,2-a]pyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the Imidazo[1,2-a]pyrimidine (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HPLC-MS Analysis for Byproduct Identification
Objective: To separate and identify the desired product and potential byproducts in a crude reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a 20-30 minute run time.
-
Flow Rate: 1.0 mL/min
-
UV Detection: Monitor at a wavelength where the imidazo[1,2-a]pyrimidine core absorbs (e.g., 254 nm).
-
-
MS Method:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
-
Data Analysis:
-
Correlate the peaks in the HPLC chromatogram with the mass spectra.
-
Identify the peak corresponding to the desired product by its retention time and the expected molecular ion peak.
-
Analyze the mass spectra of other peaks to identify potential byproducts (e.g., a peak with M+28 suggests di-formylation).
-
IV. Visualizing Reaction Pathways and Workflows
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for the formylation of Imidazo[1,2-a]pyrimidine.
Diagram 2: Troubleshooting Workflow for Byproduct Identification
Caption: A logical workflow for the identification and mitigation of byproducts.
V. References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60, 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000 , 49, 1–330. [Link]
-
Güngör, T.; Ersan, R. H.; Ersan, S.; Çelik, H.; Can, Ö. D. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turk. J. Chem.2023 , 47(5), 1064-1074. [Link]
-
ResearchGate. Plausible mechanism for formylation of imidazo-pyrimidine. [Link]
-
Al-dujaili, L. J., Ibrahim, H. K., & Al-Karwi, A. J. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
Vandyshev, D. Y., Osadchii, D. Y., Galkina, M. A., Shcherbinin, D. S., Poroikov, V. V., Terekhov, S. S., ... & Butin, A. V. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20(1), 2806-2818. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
S. El Kazzouli, S. Berteina-Raboin, A. Mouaddib, G. Guillaumet, Tetrahedron Lett., 2003 , 44, 6265-6268. [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4. [Link]
-
Saldabol, N. O.; Giller, S. A. Khim. Geterotsikl. Soedin.1966 , 2, 475-478.
-
Chahal, M., Dhillon, S., Rani, P., Sharma, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC advances, 13(39), 27365-27415. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Khan, M. T. H. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie-Chemical Monthly, 151(9), 1375-1385. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC advances, 5(99), 81608-81637. [Link]
-
PubChem. Imidazo[1,2-a]pyrimidine. [Link]
-
SpectraBase. Imidazo(1,2-A)pyrimidine. [Link]
-
J-Stage. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. [Link]
-
ResearchGate. Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-A]pyrimidine-7-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Imidazo[1,2-A]pyrimidine-7-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, detailed protocols, and robust troubleshooting advice to ensure a successful and scalable synthesis. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experimental work.
Synthesis Overview and Strategy
The synthesis of this compound is typically approached via a two-step sequence. First, the core heterocyclic scaffold, an Imidazo[1,2-a]pyrimidine, is constructed. This is followed by a regioselective formylation to introduce the carbaldehyde group at the C-7 position.
-
Step 1: Cyclocondensation. The synthesis begins with the construction of the Imidazo[1,2-a]pyrimidine core. This is commonly achieved through the reaction of a 2-aminopyrimidine with an α-haloketone, a classic method for forming this fused heterocyclic system.[1][2]
-
Step 2: Vilsmeier-Haack Formylation. To install the aldehyde, the Vilsmeier-Haack reaction is employed. This reaction is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The Imidazo[1,2-a]pyrimidine ring system is sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent.[5][6]
Below is a general workflow for the synthesis process.
Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on the specific substitution pattern of your starting materials.
Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidine Core
This procedure is based on the well-established Tschitschibabin reaction methodology.[1]
-
Reagent Preparation : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyrimidine (1.0 eq.).
-
Solvent Addition : Add a suitable solvent such as ethanol or isopropanol (approx. 10-20 mL per gram of 2-aminopyrimidine).
-
Base Addition : Add a mild base like sodium bicarbonate (NaHCO₃, 2.0 eq.) to the suspension. The base neutralizes the HBr or HCl generated during the reaction.
-
Reactant Addition : Add the desired α-bromoacetophenone or other α-haloketone (1.0-1.1 eq.) portion-wise to the stirred suspension.
-
Reaction : Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the solid to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation
Safety First : Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Vilsmeier Reagent Preparation : In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, ~10 eq., can also be used as solvent) to 0 °C in an ice bath.
-
POCl₃ Addition : Add phosphorus oxychloride (POCl₃, ~2-3 eq.) dropwise to the cold DMF via the dropping funnel. Maintain the temperature below 10 °C during the addition. A thick, white chloroiminium salt, the Vilsmeier reagent, will form.[7] Stir the mixture at 0 °C for 30-60 minutes after addition is complete.
-
Substrate Addition : Dissolve the Imidazo[1,2-a]pyrimidine intermediate (1.0 eq.) from Protocol 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction : After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. The optimal temperature is substrate-dependent and may require screening.[8] Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Quenching : Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral (~7). This step is highly exothermic and will release HCl gas.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Part A: Troubleshooting the Synthesis
Q1: My cyclocondensation (Step 1) yield is very low. What could be the cause?
Answer: Low yields in the initial cyclization can stem from several factors:
-
Incomplete Reaction : The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature moderately. Ensure efficient stirring, especially if the reaction is heterogeneous.
-
Sub-optimal Base : The choice and amount of base are critical. If the base is too weak, it won't effectively neutralize the generated acid, which can protonate the 2-aminopyrimidine and halt the reaction. If it's too strong, it may promote side reactions. NaHCO₃ or K₂CO₃ are generally good starting points.
-
Water Removal : The condensation reaction releases water. While often tolerated in refluxing alcohol, on a larger scale, the accumulation of water can inhibit the reaction equilibrium.[9]
-
Starting Material Quality : Ensure your 2-aminopyrimidine and α-haloketone are pure. Impurities can interfere with the reaction.
Q2: The Vilsmeier-Haack reaction (Step 2) is not working or the yield is poor. What should I check first?
Answer: The Vilsmeier-Haack reaction is notoriously sensitive to specific conditions. Here is a troubleshooting hierarchy:
-
Moisture is the #1 Enemy : The Vilsmeier reagent is extremely sensitive to moisture.[3] Ensure all glassware is oven-dried, and all reagents (especially DMF) are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality and Stoichiometry : Use high-purity DMF and POCl₃. Older bottles of DMF can contain dimethylamine and formic acid, which will consume the reagent.[3] The molar ratio of substrate, DMF, and POCl₃ is crucial and often requires optimization. A common starting point is a 2-3 fold excess of the Vilsmeier reagent relative to the substrate.
-
Reaction Temperature : The optimal temperature is highly dependent on the substrate's reactivity. For electron-rich systems like imidazopyrimidines, the reaction may proceed at room temperature or require gentle heating (e.g., 60-80 °C).[8] If the temperature is too high, you risk decomposition and polymerization, leading to a dark, tarry mixture. If it's too low, the reaction may be too slow.
-
Order of Addition : Always add the POCl₃ to the DMF to pre-form the reagent before adding your substrate. This ensures the active electrophile is readily available for the reaction.
Q3: My reaction mixture turned black and tarry during the formylation step. What happened?
Answer: This is a classic sign of decomposition, most often caused by excessive heat. The Vilsmeier reagent is a powerful activating agent, and at high temperatures, it can lead to uncontrolled polymerization or degradation of the sensitive heterocyclic ring. Reduce the reaction temperature. If the reaction is sluggish at lower temperatures, consider increasing the reaction time instead of the temperature.
Q4: I am having difficulty purifying the final product. Any suggestions?
Answer: Purification can be challenging due to the polarity of the aldehyde product and potentially similar polarities of byproducts.
-
Chromatography : Use a shallow solvent gradient during column chromatography. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.1-0.5%) to the mobile phase can help reduce tailing on the silica gel column.
-
Recrystallization : If the crude product is sufficiently pure (>85%), recrystallization can be very effective. Test small batches in various solvent systems (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtures) to find the optimal conditions.
-
Aqueous Wash : During the work-up, ensure the aqueous layer is thoroughly extracted. Sometimes, residual DMF can complicate purification. Washing the combined organic layers with brine can help remove remaining DMF.
Part B: Scaling Up and Safety FAQs
Q1: What are the most critical safety concerns when scaling up this synthesis?
Answer: The primary concern is the Vilsmeier-Haack step.
-
POCl₃ Handling : Phosphorus oxychloride is highly corrosive and reacts exothermically and violently with water and other protic solvents. On a larger scale, the addition must be done slowly, with efficient cooling and stirring to manage the exotherm. Ensure a quenching agent (like dry sand or sodium carbonate) is nearby for spills.
-
Quenching : The quenching of the reaction with ice/water is extremely exothermic and releases large volumes of HCl gas. This must be done in a reactor with adequate cooling capacity and a robust off-gas scrubbing system (e.g., a caustic scrubber). Add the reaction mixture to the ice, not the other way around, to maintain better temperature control.
Q2: How can I effectively monitor the reaction on a larger scale?
Answer: While TLC is excellent for lab-scale, it can be slow for process monitoring. Consider using in-process controls (IPCs) like:
-
HPLC : High-Performance Liquid Chromatography can provide quantitative data on the consumption of starting material and the formation of the product.
-
UPLC-MS : Ultra-Performance Liquid Chromatography-Mass Spectrometry can confirm the mass of the desired product is being formed in real-time.
Q3: What are the key parameters to control for a reproducible scale-up?
Answer:
-
Temperature Control : Exotherms are more difficult to control on a larger scale. Use a reactor with a jacketed cooling system and ensure the addition rates of reagents are carefully controlled to manage the heat output.
-
Mixing Efficiency : Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) to maintain a homogeneous mixture, which is crucial for both heat transfer and reaction kinetics.
-
Reagent Purity : On a large scale, the impact of impurities is magnified. Always use reagents from reliable suppliers with consistent quality specifications.
Mechanistic Insights: The Vilsmeier-Haack Reaction
Understanding the mechanism is key to troubleshooting. The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic attack.
-
Reagent Formation : DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements eliminates a stable phosphate species, generating the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][7]
-
Electrophilic Aromatic Substitution : The electron-rich imidazopyrimidine ring acts as a nucleophile, attacking the carbon of the Vilsmeier reagent. The resulting intermediate is then rearomatized by loss of a proton. The final iminium salt is hydrolyzed during the aqueous work-up to yield the carbaldehyde.[8]
Summary of Key Parameters
The following table summarizes critical parameters for the Vilsmeier-Haack formylation step.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous DMF | Acts as both reagent and solvent. Must be free of water. |
| Formylating Agent | POCl₃ | Most common and effective activating agent. Other reagents like oxalyl chloride can be used. |
| Temperature | 0 °C (Reagent Formation) | Controls the exotherm during the formation of the Vilsmeier reagent. |
| 60-80 °C (Reaction) | Substrate-dependent. Requires optimization to balance reaction rate against decomposition. | |
| Stoichiometry | 2-3 eq. of POCl₃/DMF | Ensures complete conversion of the substrate. May need optimization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the moisture-sensitive Vilsmeier reagent. |
| Work-up | Slow quench on ice, then base | Controls the highly exothermic hydrolysis and neutralizes the acidic mixture. |
References
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
(n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for formylation of imidazo-pyrimidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]
-
DergiPark. (2022, April 29). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Retrieved from [Link]
-
(n.d.). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
(2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
(2025, December 24). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]
-
YouTube. (2024, July 25). Preparation of Imidazoles, Part 1: By Cyclocondensation. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Retrieved from [Link]
-
(2025, October 29). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Retrieved from [Link]
-
PMC. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]
-
ResearchGate. (2025, December 14). (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
PubMed Central. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
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- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Imidazo[1,2-A]pyrimidine Functionalization
Welcome to the Technical Support Center for the catalytic functionalization of the imidazo[1,2-a]pyrimidine core. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the successful modification of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyrimidine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Mastering its selective functionalization is therefore a critical skill.
This resource is structured to address common challenges and questions encountered during experimental work. We will delve into the rationale behind catalyst selection for various transformations, provide step-by-step protocols for key reactions, and offer solutions to frequently encountered problems.
Section 1: General Principles of Catalyst Selection
The electronic nature of the imidazo[1,2-a]pyrimidine core dictates its reactivity. The imidazole ring is electron-rich, making the C-3 position particularly susceptible to electrophilic attack and radical functionalization.[1] The pyrimidine ring, conversely, is electron-deficient. Understanding this electronic landscape is crucial for selecting the appropriate catalytic system.
Key Considerations for Catalyst Selection:
-
Target Position: The desired site of functionalization (e.g., C-3, C-2, or the pyrimidine ring) will heavily influence the choice of catalyst and directing group strategy.
-
Reaction Type: The nature of the bond being formed (C-C, C-N, C-S, etc.) will determine the most suitable class of catalyst (e.g., palladium for cross-couplings, copper for aminations).
-
Substrate Scope: The electronic and steric properties of the coupling partners must be considered. Electron-rich or -deficient substrates may require different ligand systems to achieve optimal results.
-
Ligand Choice: The ligand plays a critical role in stabilizing the metal center, promoting oxidative addition and reductive elimination, and influencing regioselectivity. For challenging cross-couplings, bulky, electron-rich phosphine ligands are often employed.
Section 2: C-H Functionalization at the C-3 Position
The C-3 position of the imidazo[1,2-a]pyrimidine ring is the most nucleophilic and readily undergoes direct C-H functionalization.
Frequently Asked Questions (FAQs): C-3 Arylation
Q1: I want to perform a direct C-H arylation at the C-3 position of my imidazo[1,2-a]pyrimidine. Which catalytic system should I start with?
A1: For direct C-H arylation at the C-3 position, a palladium-based catalyst is the most common and effective choice. A reliable starting point is the use of a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a suitable base. This method provides an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle.[3]
Q2: What is the role of the base in the palladium-catalyzed C-3 arylation, and which one should I choose?
A2: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the C-H bond. The choice of base can significantly impact the reaction yield and regioselectivity. Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium acetate (KOAc). The selection of the optimal base is often substrate-dependent and may require screening.
Q3: My C-3 arylation reaction is giving low yields. What are the common causes and how can I troubleshoot this?
A3: Low yields in C-3 arylation can stem from several factors. Here's a troubleshooting guide:
-
Catalyst Deactivation: Ensure your palladium catalyst is active. Older batches of Pd(OAc)₂ can lose activity. Consider using a fresh batch or a more robust pre-catalyst.
-
Inadequate Base Strength: If your substrate is less reactive, a stronger base like Cs₂CO₃ might be necessary.
-
Solvent Effects: The choice of solvent is critical. While polar aprotic solvents like DMF or DMA are often used, they can sometimes lead to complex mixtures.[4] Consider screening less polar solvents like toluene or dioxane, which may require higher temperatures and longer reaction times.
-
Ligand Effects: While some direct arylations proceed without an added ligand, challenging substrates may benefit from the addition of a phosphine ligand to stabilize the palladium catalyst and promote the desired reactivity.
Experimental Protocol: Palladium-Catalyzed C-3 Arylation
This protocol is adapted from a reported procedure for the regioselective arylation of imidazo[1,2-a]pyrimidine.[3]
Materials:
-
Imidazo[1,2-a]pyrimidine (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add imidazo[1,2-a]pyrimidine, aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Flowchart for Low Yield in C-3 Arylation
Caption: Troubleshooting workflow for low-yielding C-3 arylation reactions.
Section 3: Cross-Coupling Reactions
For the introduction of a wider range of substituents, cross-coupling reactions on pre-functionalized imidazo[1,2-a]pyrimidines are indispensable.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I have a 3-bromoimidazo[1,2-a]pyrimidine and want to perform a Suzuki-Miyaura coupling. What are the key parameters to consider for catalyst selection?
A1: For Suzuki-Miyaura couplings on the imidazo[1,2-a]pyrimidine core, palladium catalysts are the gold standard. Key parameters to consider are:
-
Palladium Pre-catalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are common and effective choices. For challenging couplings, more advanced pre-catalysts like Buchwald's G3 or G4 palladacycles can be highly effective.
-
Ligand: The choice of phosphine ligand is critical, especially for sterically hindered or electron-deficient boronic acids. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos can significantly improve reaction rates and yields.
-
Base: A wide range of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being the most common. The choice of base can influence the rate of transmetalation.
-
Solvent: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/water, and THF/water.
Q2: My Suzuki coupling is plagued by side products, particularly homocoupling of the boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen. To minimize this:
-
Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere to prevent oxygen from entering the reaction vessel.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its homocoupling.
Q3: I am experiencing poor reproducibility in my Suzuki coupling reactions. What could be the cause?
A3: Poor reproducibility can be frustrating. Here are some common culprits:
-
Inconsistent Reagent Quality: The purity of the boronic acid and the activity of the palladium catalyst can vary between batches. Always use high-purity reagents.
-
Moisture and Air Sensitivity: Even small amounts of oxygen or moisture can negatively impact the reaction. Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous and inert conditions.
-
Inadequate Mixing: In biphasic solvent systems, vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyrimidine
Materials:
-
3-Bromoimidazo[1,2-a]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 3-bromoimidazo[1,2-a]pyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst and Ligand Selection Guide for Suzuki-Miyaura Coupling
| Substrate Challenge | Recommended Catalyst System | Rationale |
| Sterically hindered arylboronic acid | Pd₂(dba)₃ with a Buchwald ligand (e.g., XPhos, SPhos) | Bulky ligands facilitate reductive elimination of sterically demanding products. |
| Electron-deficient arylboronic acid | Pd(OAc)₂ with an electron-rich ligand (e.g., SPhos) | Electron-rich ligands accelerate the oxidative addition and transmetalation steps. |
| Heteroarylboronic acid | PdCl₂(dppf) or a Buchwald G3/G4 pre-catalyst | These systems are often more robust and less prone to catalyst inhibition by heteroatoms. |
Section 4: Copper-Catalyzed Functionalization
Copper catalysis offers a cost-effective and versatile alternative to palladium for certain transformations, particularly for C-N bond formation.
Frequently Asked Questions (FAQs): C-H Amination
Q1: I want to introduce an amino group onto the imidazo[1,2-a]pyrimidine core. Is copper catalysis a viable option?
A1: Yes, copper-catalyzed C-H amination is a powerful method for installing amino groups on heterocyclic scaffolds. Copper(I) and copper(II) salts are commonly used as catalysts. The reaction typically proceeds via an oxidative C-H amination pathway.
Q2: What are the typical reaction conditions for a copper-catalyzed C-H amination?
A2: The reaction conditions can vary depending on the specific amine and substrate. However, a general starting point would involve a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂), a base (e.g., K₂CO₃, Cs₂CO₃), and an oxidant (often air or a peroxide). The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Catalyst Selection Logic for C-H Functionalization
Caption: Decision tree for initial catalyst selection based on the desired bond formation.
Section 5: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the functionalization of heterocycles, including the imidazo[1,2-a]pyridine core, and its principles are applicable to the imidazo[1,2-a]pyrimidine system.[5]
Frequently Asked Questions (FAQs): Photoredox-Mediated Alkylation
Q1: Can I use photoredox catalysis to introduce alkyl groups at the C-3 position?
A1: Absolutely. Photoredox catalysis is well-suited for generating alkyl radicals from stable precursors, which can then add to the electron-rich C-3 position of the imidazo[1,2-a]pyrimidine core. Common alkyl radical precursors include alkyl halides, carboxylic acids (via decarboxylation), and silicates.
Q2: What type of photocatalyst should I use?
A2: The choice of photocatalyst depends on the redox potential of your alkyl radical precursor. Common photocatalysts include ruthenium and iridium complexes (e.g., [Ru(bpy)₃]Cl₂, [Ir(ppy)₃]) and organic dyes (e.g., Eosin Y, Rose Bengal).
References
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Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Anonymous. (2003). Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine. Organic Letters, 5(25), 4835-4837. [Link]
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Anonymous. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances. [Link]
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Anonymous. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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Anonymous. (n.d.). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Request PDF. [Link]
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Rasapalli, S., Sammeta, V., Huang, Y., Golen, J. A., & Savinov, S. N. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(52), 30425–30434. [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1). [Link]
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Anonymous. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Future Medicinal Chemistry. [Link]
-
Anonymous. (n.d.). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. RSC Publishing. [Link]
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Anonymous. (n.d.). Copper catalyzed tandem oxidative C-H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. Request PDF. [Link]
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Anonymous. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record. [Link]
-
Anonymous. (n.d.). ChemInform Abstract: Regioselective Synthesis of 3-Aminoimidazo[1,2-a]-pyrimidines under Continuous Flow Conditions. Request PDF. [Link]
-
Anonymous. (2023). 4-(Aryl)-Benzo[6][7]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. MDPI. [Link]
-
Anonymous. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Anonymous. (n.d.). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Request PDF. [Link]
-
Anonymous. (2019). (PDF) Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. [Link]
-
Anonymous. (2016). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. Organic Letters. [Link]
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Anonymous. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Anonymous. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Anonymous. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Advanced Synthesis & Catalysis. [Link]
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Anonymous. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
Anonymous. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
Anonymous. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Request PDF. [Link]
-
Anonymous. (n.d.). Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade. Request PDF. [Link]
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Anonymous. (n.d.). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
-
Anonymous. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Anonymous. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
-
Anonymous. (2023). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Universidad Espíritu Santo. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
-
Anonymous. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Anonymous. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Anonymous. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
-
Anonymous. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
-
Anonymous. (2015). Synthesis and Antiproliferative Activity of imidazo[1,2-a]pyrimidine Mannich Bases. European Journal of Medicinal Chemistry. [Link]
-
He, L., et al. (2024). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). ResearchGate. [Link]
-
El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry, 9(2), 128-134. [Link]
-
Anonymous. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Request PDF. [Link]
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- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Imidazo[1,2-a]pyrimidine-7-carbaldehyde
Introduction
Imidazo[1,2-a]pyrimidine-7-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in synthesizing a wide range of biologically active molecules.[1][2] However, the inherent reactivity of the aldehyde functional group, combined with the electronic nature of the fused ring system, makes this compound susceptible to degradation during storage. This can lead to decreased purity, inconsistent experimental results, and the formation of unwanted byproducts.
This guide provides a comprehensive technical overview of the factors leading to the degradation of this compound and offers validated protocols for its proper storage, handling, and quality control. Our goal is to empower researchers to maintain the integrity of their materials, ensuring the reliability and reproducibility of their scientific work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for this compound? A: For long-term storage, the compound should be stored as a solid at 2-8°C under a dry, inert atmosphere (argon or nitrogen).[3][4] It must be protected from light by using an amber glass vial. For short-term use, small aliquots can be stored in a desiccator at room temperature, but it is critical to minimize exposure to air and moisture.
Q2: My solid, off-white this compound has turned yellow or brownish over time. What happened? A: A color change is a common visual indicator of degradation. This is most likely due to slow oxidation of the aldehyde group to the corresponding carboxylic acid, or the formation of trace polymeric impurities.[5] Even minor oxidation can introduce colored byproducts. We recommend performing a quality control check (See Section 5) before using the material in a sensitive reaction.
Q3: I'm having trouble dissolving a previously soluble batch of the compound. What could be the cause? A: Decreased solubility is often a sign of polymerization.[5] Aldehydes can undergo self-condensation or polymerization to form larger, less soluble molecules like trimers.[5] This process can be accelerated by the presence of acidic or metallic impurities and moisture. The material may no longer be suitable for use if significant polymerization has occurred.
Q4: How can I quickly check the purity of my stored sample before an experiment? A: The most straightforward method is Thin-Layer Chromatography (TLC). A pure sample should show a single, well-defined spot. The appearance of new spots, especially near the baseline (indicating more polar compounds like the carboxylic acid) or streaking, suggests degradation. For a more quantitative assessment, a proton NMR (¹H NMR) spectrum can be run to check for the disappearance of the aldehyde proton signal or the emergence of new, unexpected peaks.[6]
Section 2: Understanding the Primary Degradation Pathways
The stability of this compound is primarily compromised by two chemical processes: oxidation and polymerization. Understanding these pathways is crucial for designing effective storage strategies.
Oxidation
The aldehyde functional group is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen.[7] This reaction converts the aldehyde into the corresponding carboxylic acid (Imidazo[1,2-a]pyrimidine-7-carboxylic acid). This impurity can alter the compound's reactivity and interfere with subsequent chemical transformations. Furthermore, the imidazo[1,2-a]pyrimidine ring system itself can be a substrate for metabolic enzymes like aldehyde oxidase (AO), indicating its susceptibility to oxidative processes.[8]
Polymerization
Aldehydes can polymerize, often forming cyclic trimers, especially in the presence of trace amounts of acid or water.[5] This process reduces the concentration of the active monomeric aldehyde and can result in a viscous oil or an insoluble solid, rendering the reagent unusable.[5]
Below is a diagram illustrating these degradation pathways.
Caption: Primary degradation pathways for this compound.
Section 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to prevent degradation.
Long-Term Storage Protocol (Unopened or Infrequently Used Samples)
-
Procurement: Obtain the compound from a reputable supplier and, if possible, review their certificate of analysis (COA) for initial purity.
-
Inert Atmosphere: Upon receipt, if the manufacturer's seal is broken or if you are aliquoting, immediately place the vial inside a larger container that can be purged and filled with an inert gas (e.g., a glove box or a desiccator with a gas inlet).
-
Purge and Seal: Backfill the container with dry argon or nitrogen gas at least three times to displace all oxygen and moisture.[7]
-
Container: Ensure the primary container (vial) is tightly sealed with a high-quality, chemically resistant cap with a PTFE liner.[9] For added protection, wrap the cap threads with Parafilm®.
-
Temperature Control: Place the sealed container in a refrigerator designated for chemical storage at 2-8°C .[3][4]
-
Light Protection: Store the compound in an amber vial or inside a light-blocking secondary container to prevent photochemical degradation.
Short-Term / In-Use Handling Protocol
-
Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Inert Gas Blanket: Whenever possible, open the vial and handle the compound under a gentle stream of dry inert gas.
-
Dispensing: Use clean, dry spatulas for dispensing the solid. Quickly weigh the desired amount and immediately reseal the container.
-
Minimize Exposure: Do not leave the container open to the atmosphere for extended periods. After dispensing, purge the headspace of the vial with inert gas before tightly resealing.
-
Return to Storage: Promptly return the main stock container to the recommended storage conditions.
Data Summary: Optimal Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of all chemical degradation pathways.[4] |
| Atmosphere | Dry Nitrogen or Argon | Prevents oxidation by atmospheric oxygen.[3][7] |
| Light | Protect from Light (Amber Vial) | Prevents potential light-induced degradation. |
| Container | Tightly Sealed Glass Vial (PTFE Liner) | Prevents ingress of air and moisture.[9] |
| Handling | Equilibrate to RT before opening | Prevents moisture condensation on the cold solid. |
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or low yields in subsequent reactions (e.g., Schiff base formation). | 1. Reduced Purity: The actual concentration of the active aldehyde is lower than calculated due to degradation.[5]2. Inhibitory Byproducts: The presence of the carboxylic acid byproduct may alter the reaction pH or interfere with catalysts. | 1. Confirm Purity: Run a quantitative ¹H NMR (qNMR) or LC-MS analysis to determine the actual purity of the starting material.[6]2. Purification: If degradation is minor (<5-10%), consider purifying the material by recrystallization or flash column chromatography. However, procuring fresh material is often more efficient. |
| ¹H NMR spectrum shows a diminished aldehyde peak (~9-10 ppm) and new, broad signals. | Polymerization: The aldehyde has polymerized, consuming the monomeric form.[5] The broad signals are characteristic of polymeric species. | The material is likely unusable. Discard according to institutional waste disposal guidelines and obtain a fresh batch.[3] Implement stricter storage protocols (Section 3) for the new material. |
| LC-MS analysis shows a significant peak at [M+16]. | Oxidation: The peak at M+16 corresponds to the mass of the carboxylic acid derivative, a direct product of oxidation. | Assess the relative percentage of the oxidized product. If it is a minor component, purification may be possible. If it is significant, the material should be discarded. Ensure future storage is strictly under an inert atmosphere.[7] |
Section 5: Analytical Protocols for Quality Control
Regularly verifying the integrity of your compound is a cornerstone of good laboratory practice.
Protocol 5.1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1-2 mg/mL.
-
Spotting: Spot a small amount onto a silica gel TLC plate.
-
Elution: Develop the plate using an appropriate mobile phase system (e.g., 30-50% Ethyl Acetate in Hexane). The optimal system should give the pure compound an Rf value of ~0.3-0.4.
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation: A pure sample will exhibit a single, well-defined spot. The presence of a spot at the baseline suggests the formation of the more polar carboxylic acid. Streaking or multiple spots indicate significant impurities.
Protocol 5.2: Confirmation of Identity and Degradation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Confirm Identity: Verify the presence of the characteristic aldehyde proton singlet at δ ≈ 9.9-10.1 ppm and the expected aromatic signals for the imidazo[1,2-a]pyrimidine core.[6]
-
Check for Oxidation: The absence of a broad singlet above δ ≈ 11-12 ppm indicates no significant formation of the carboxylic acid.
-
Check for Polymerization: A decrease in the integration value of the aldehyde proton relative to the aromatic protons is a strong indicator of polymerization.
-
Quality Control Workflow
Caption: A stepwise workflow for the quality control of stored samples.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]
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Occupational Safety and Health Administration (OSHA). Safe Use of Glutaraldehyde in Health Care. [Link]
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Al-Ostoot, F. H., et al. 2023. "Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry." National Institutes of Health (NIH). [Link]
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Ikonnikov, M. Y., et al. 2024. "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines." National Institutes of Health (NIH). [Link]
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Validation & Comparative
A Comparative Analysis of Imidazo[1,2-A]pyrimidine Synthesis Methods: A Guide for Researchers
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. Its structural resemblance to purines has made it a cornerstone for the development of novel therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The efficiency and versatility of the synthetic routes to this core structure are therefore of paramount importance to drug development professionals and organic chemists.
This guide provides a comparative analysis of the most prominent and impactful methods for the synthesis of imidazo[1,2-a]pyrimidines. We will delve into the mechanistic underpinnings of each approach, evaluate their respective advantages and limitations, and provide representative experimental protocols to bridge theory with practice.
Key Synthetic Strategies at a Glance
The construction of the imidazo[1,2-a]pyrimidine ring system is predominantly achieved through the annulation of an imidazole ring onto a pre-existing 2-aminopyrimidine core. The primary methods can be broadly categorized as follows:
-
Classical Condensation Reactions: The traditional and foundational approach.
-
Multicomponent Reactions (MCRs): Offering high efficiency and molecular diversity in a single step.
-
Microwave-Assisted Synthesis: A modern technique for rapid and high-yield synthesis.
-
Green Chemistry Approaches: Including catalyst-free and solvent-free conditions.
The following diagram illustrates the logical relationship between these primary synthetic strategies.
Caption: Overview of major synthetic routes to Imidazo[1,2-a]pyrimidines.
Classical Condensation: The Tschitschibabin Reaction and Analogues
The most established method for the synthesis of imidazo[1,2-a]pyrimidines is the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin reaction, proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration.[1]
Mechanism:
-
N-Alkylation: The nucleophilic ring nitrogen of 2-aminopyrimidine attacks the electrophilic carbon of the α-haloketone, displacing the halide.
-
Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate.
-
Dehydration: Elimination of a water molecule yields the aromatic imidazo[1,2-a]pyrimidine core.
Caption: Simplified workflow of the Tschitschibabin-type condensation.
Advantages:
-
Readily available starting materials.
-
Relatively straightforward procedure.
Disadvantages:
-
Often requires harsh reaction conditions (high temperatures).[1]
-
Can result in modest yields.[1]
-
Limited functional group tolerance.
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé Reaction
Multicomponent reactions have emerged as a powerful tool in modern organic synthesis due to their high atom economy and ability to generate complex molecules in a single step.[2] For the synthesis of 3-aminoimidazo[1,2-a]pyrimidines, the Groebke-Blackburn-Bienaymé (GBB) reaction is the most prominent MCR.[2] This is an isocyanide-based three-component reaction between a 2-aminopyrimidine, an aldehyde, and an isocyanide.[2][3]
Mechanism:
-
Condensation: The 2-aminopyrimidine reacts with the aldehyde to form a Schiff base (imine).
-
Acid-Catalyzed Addition: In the presence of an acid catalyst (e.g., Sc(OTf)₃, NH₄Cl), the imine is protonated, activating it for nucleophilic attack.[1][2]
-
Cyclization: The isocyanide adds to the activated imine, followed by an intramolecular cyclization to furnish the final product.
Advantages:
-
High efficiency and convergence.[2]
-
Broad substrate scope, allowing for diverse substitutions.[2]
-
Milder reaction conditions compared to classical methods.
Disadvantages:
-
Isocyanides can be toxic and have unpleasant odors.
-
Often requires a catalyst.
Microwave-Assisted Synthesis: Accelerating the Pace of Discovery
Microwave irradiation has revolutionized organic synthesis by offering a non-conventional heating method that can dramatically reduce reaction times, increase yields, and improve product purity.[4][5] Many classical and multicomponent reactions for the synthesis of imidazo[1,2-a]pyrimidines have been adapted for microwave conditions.[4][6][7][8]
For instance, the GBB reaction can be performed under microwave irradiation, often in greener solvents like polyethylene glycol (PEG) 400 or even lemon juice, to achieve high yields in a matter of minutes instead of hours.[9][10] Similarly, the synthesis of imine- and amine-bearing imidazo[1,2-a]pyrimidines has been successfully achieved with microwave assistance.[11]
Advantages:
-
Significant reduction in reaction times (minutes vs. hours).[10]
-
Often leads to higher yields and cleaner reactions.[5]
-
Enables reactions that are difficult or impossible under conventional heating.[5]
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging.
Green Chemistry Approaches: Catalyst-Free and Solvent-Free Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign syntheses of imidazo[1,2-a]pyrimidines. This includes catalyst-free and solvent-free approaches.
One notable example is the reaction of 2-aminopyridines with α-bromo/chloroketones at a modest temperature of 60°C without any catalyst or solvent.[1][12] Another green approach involves using deep eutectic solvents (DES), such as a urea-choline chloride mixture, which are biodegradable and environmentally friendly, for catalyst-free GBB reactions.[13][14]
Advantages:
-
Simplified purification processes.[13]
-
Lower cost due to the absence of expensive catalysts and solvents.[12]
Disadvantages:
-
May have a more limited substrate scope compared to catalyzed reactions.
-
Reaction times can be longer than microwave-assisted methods.
Comparative Performance Data
| Synthesis Method | Key Reactants | Conditions | Typical Yields | Reaction Time | Key Advantages |
| Classical Condensation | 2-Aminopyrimidine, α-Haloketone | High temperature (150-200°C) or base-mediated | Modest to Good | Hours to Days | Simple, readily available starting materials |
| Groebke-Blackburn-Bienaymé | 2-Aminopyrimidine, Aldehyde, Isocyanide | Catalyst (e.g., Sc(OTf)₃), Room temp to 60°C | Good to Excellent (up to 91%)[2] | Hours | High efficiency, broad scope, molecular diversity |
| Microwave-Assisted GBB | 2-Aminopyrimidine, Aldehyde, Isocyanide | Microwave irradiation (e.g., 75°C), PEG 400 | Good to Excellent (up to 89%)[2] | 10-30 minutes[2][10] | Extremely fast, high yields, green solvent options |
| Catalyst- and Solvent-Free | 2-Aminopyrimidine, α-Haloketone | Neat, 60°C | Good to Excellent | Hours | Environmentally benign, simple work-up, low cost |
Experimental Protocols
Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction
This protocol is adapted from a procedure for the synthesis of imidazo[1,2-a]pyridine-furan hybrids.[10]
-
In a sealed microwave glass vial, add 5-methylfuran-2-carbaldehyde (1 mmol), the desired 2-aminopyrimidine (1 mmol), and the appropriate isocyanide (1 mmol).
-
Add polyethylene glycol 400 (PEG 400) as the reaction solvent and 20 mol% of acetic acid as the catalyst.[10]
-
Seal the glass vial and place it in a microwave reactor.
-
Irradiate the mixture with stirring at a temperature of 75°C for 10 minutes.[10]
-
After completion, cool the reaction mixture and proceed with standard work-up and purification procedures.
Protocol 2: Catalyst- and Solvent-Free Condensation
This protocol is based on a reported green synthesis method.[1][12]
-
In a reaction vessel, mix the α-haloketone (1.0 mmol) and the 2-aminopyrimidine (1.0 mmol).
-
Heat the neat mixture at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can often be purified by simple recrystallization.[12]
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyrimidines has evolved significantly from the original Tschitschibabin-type condensations. Modern methodologies, particularly multicomponent reactions and microwave-assisted synthesis, offer vastly improved efficiency, speed, and substrate scope, which are critical for accelerating drug discovery programs. Furthermore, the development of green, catalyst-free, and solvent-free methods aligns with the growing demand for sustainable chemical manufacturing.
For researchers and drug development professionals, the choice of synthetic method will depend on the specific target molecule, desired substitution patterns, available equipment, and scalability requirements. Multicomponent reactions, especially when combined with microwave assistance, represent a highly versatile and efficient platform for generating libraries of diverse imidazo[1,2-a]pyrimidine derivatives for biological screening. As the field continues to advance, we can anticipate the emergence of even more sophisticated and sustainable synthetic strategies for accessing this vital heterocyclic scaffold.
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A Comparative Guide to the Biological Evaluation of Imidazo[1,2-a]pyrimidine-7-carbaldehyde Derivatives
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for the diverse pharmacological activities its derivatives exhibit.[1][2] These activities span a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3] This guide focuses on a specific subclass: Imidazo[1,2-a]pyrimidine-7-carbaldehyde derivatives. The introduction of the carbaldehyde group at the 7-position offers a reactive handle for further chemical modifications, making this scaffold a particularly interesting starting point for the development of novel therapeutic agents.
This document provides a comparative analysis of the biological performance of these derivatives, grounded in established experimental data and protocols. We will delve into their anticancer and antimicrobial potential, elucidate the methodologies for their evaluation, and explore the structure-activity relationships that govern their efficacy.
Anticancer Potential: A Mechanistic and Comparative Overview
Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated significant potential as anticancer agents, often by interfering with critical cellular processes like cell cycle progression and signal transduction.[4][5] Some have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK9, which are crucial for transcriptional regulation and are often dysregulated in malignancies.[5] Furthermore, certain derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, a key pathway in embryonic development and tumorigenesis.[6]
Comparative Cytotoxicity Analysis
The primary method for evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug that inhibits cell growth by 50%.[7] While specific IC50 data for a wide range of 7-carbaldehyde derivatives are emerging, the following table presents representative data for functionally related imidazo[1,2-a]pyridine and pyrazine derivatives to illustrate the expected potency and a template for data presentation.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12b | Imidazo[1,2-a]pyridine | MCF-7 (Breast) | 11 | Doxorubicin | - |
| 7e | Imidazo[1,2-a]pyridine | HT-29 (Colon) | 0.01 - 3.2 | CA-4 | - |
| TB-25 | Imidazo[1,2-a]pyrazine | HCT-116 (Colon) | 0.023 | - | - |
| IP-5 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 45 | - | - |
| 3c | Imadazo[1,2-a]pyrazine | K652 (Leukemia) | 0.8 | - | - |
Note: The data presented are for illustrative purposes, compiled from various studies on related scaffolds to demonstrate the potential of the broader imidazo-fused pyrimidine class.[5][8][9][10][11]
Experimental Workflow: In Vitro Anticancer Screening
The initial screening of novel compounds for anticancer activity follows a standardized workflow designed to assess cytotoxicity and elucidate the mechanism of action.[12][13]
Caption: Workflow for in vitro and in vivo anticancer drug screening.
Featured Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[7]
-
96-well tissue culture plates[15]
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[7][16]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells by adding the compounds at various final concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7][15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[17] During this period, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A Broad-Spectrum Challenge
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi.[18] The imidazo[1,2-a]pyrimidine scaffold has been a fruitful source of compounds with significant antimicrobial properties.[1][19][20]
Comparative Antimicrobial Susceptibility
The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[18][21] The following table provides a template for comparing the MIC values of different derivatives against a panel of clinically relevant microbes.
| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Ciprofloxacin | |||
| Voriconazole |
Note: This table is a template. Specific data would be populated from experimental results. Ciprofloxacin and Voriconazole serve as common reference antibiotics and antifungals, respectively.[20][22]
Experimental Workflow: Antimicrobial Susceptibility Testing
The standard workflow for assessing the antimicrobial properties of a new compound involves determining its MIC and, subsequently, its Minimum Bactericidal Concentration (MBC).[23]
Caption: Workflow for antimicrobial susceptibility testing (MIC/MBC).
Featured Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a quantitative manner.[21][23] It is efficient and allows for the testing of multiple compounds against multiple organisms simultaneously.[18]
Materials:
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[21]
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or McFarland standards for inoculum standardization
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations across the plate.[23]
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized and diluted microbial inoculum to each well. This brings the final volume in each well to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[18]
-
MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for development as novel anticancer and antimicrobial agents. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activity.
Future research should focus on expanding the library of these derivatives and conducting comprehensive screenings to build a robust structure-activity relationship database. Mechanistic studies, including target identification and pathway analysis, will be crucial for optimizing lead compounds. Promising candidates identified through in vitro assays should advance to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical applications.[12]
References
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A Senior Application Scientist's Guide to Imidazo[1,2-A]pyrimidine Compounds: A Comparative Analysis of Preclinical Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of oncological research is in a perpetual state of evolution, driven by the pursuit of therapeutic agents that offer enhanced specificity, greater potency, and the ability to overcome burgeoning drug resistance. Within this dynamic field, nitrogen-based heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the Imidazo[1,2-a]pyrimidine scaffold has garnered significant attention as a "privileged structure" in medicinal chemistry. Its unique bicyclic framework allows for three-dimensional diversity, enabling the development of compounds that can precisely interact with a wide array of biological targets.
This guide provides an in-depth, objective comparison of Imidazo[1,2-a]pyrimidine derivatives, synthesizing data from key in vitro and in vivo studies. We will move beyond a mere recitation of data to explain the causal relationships behind experimental designs and the mechanistic insights gleaned from these preclinical evaluations. Our focus is to equip you, our fellow researchers, with a clear, evidence-based understanding of this compound class's potential and its standing relative to established therapeutic alternatives.
In Vitro Evaluation: Unveiling Cellular Mechanisms and Potency
The initial litmus test for any potential therapeutic agent is its performance in a controlled cellular environment. In vitro assays are fundamental to determining a compound's cytotoxic potential, its molecular targets, and the signaling pathways it modulates. Imidazo[1,2-a]pyrimidine derivatives have been rigorously evaluated against a diverse panel of human cancer cell lines, revealing their potent activity across various cancer types.
A significant body of research demonstrates that these compounds exert their anticancer effects by inhibiting key cellular processes involved in proliferation and survival.[1] Many derivatives have been identified as potent kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer.[2] For example, specific series of these compounds have shown remarkable inhibitory activity against Anaplastic Lymphoma Kinase (ALK)[3], the Wnt/β-catenin signaling pathway[4], and the PI3K/Akt/mTOR pathway.[5][6][7] The latter is a critical signaling cascade that governs cell growth, proliferation, and survival, and its inhibition is a validated strategy in cancer therapy.
Furthermore, studies have highlighted the ability of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives to inhibit c-KIT, a receptor tyrosine kinase whose mutation is a driver in cancers like gastrointestinal stromal tumors (GIST).[8][9] Notably, these compounds have demonstrated efficacy against imatinib-resistant c-KIT mutations, addressing a significant clinical challenge.[8][9][10]
Comparative Cytotoxicity Data
To provide a clear comparative landscape, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various Imidazo[1,2-a]pyrimidine and related Imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. This data allows for a direct comparison of potency.
| Compound ID/Series | Target Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Key Findings & Comparison |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | Showed broad-spectrum activity comparable to or better than Doxorubicin in some lines.[11] |
| EAPB0203 | Melanoma (A375, M4Be) | Significantly more potent than references | 6-110 times more active than fotemustine and 2-45 times more active than imiquimod against A375 cells.[12] |
| IP-5 & IP-6 | Breast (HCC1937) | 45.0 & 47.7 | Demonstrated strong cytotoxic impact, inducing cell cycle arrest and apoptosis.[13][14][15] |
| Compound 6 (Aliwaini et al.) | Melanoma (A375), Cervical (HeLa) | 9.7 - 44.6 (range for series) | Induced G2/M cell cycle arrest and apoptosis via inhibition of the Akt/mTOR pathway.[6][7] |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines | GIST (c-KIT mutant) | Nanomolar range | Potent inhibition of imatinib-resistant c-KIT mutations, such as V654A.[8][10] |
Key Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many Imidazo[1,2-a]pyridine and pyrimidine derivatives function by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell survival and proliferation. The diagram below illustrates how these compounds intervene to induce apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyrimidine compounds.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a self-validating system for assessing the cytotoxic effects of Imidazo[1,2-a]pyrimidine compounds on cancer cells. The causality behind each step is explained to ensure scientific integrity.
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., HCC1937, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust and reproducible metabolic signal.
-
-
Incubation:
-
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Causality: This allows the cells to adhere to the plate and recover from the stress of plating, ensuring they are in a healthy state before treatment.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the Imidazo[1,2-a]pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Causality: A dose-response curve is essential to determine the IC₅₀ value. The vehicle control validates that the solvent used to dissolve the compound does not have a cytotoxic effect on its own.
-
-
Incubation with Compound:
-
Action: Incubate the treated plates for a specified period (e.g., 48 or 72 hours).
-
Causality: This duration is typically sufficient for the compound to exert its biological effects, such as inducing apoptosis or cell cycle arrest.
-
-
MTT Addition:
-
Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Causality: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt. In metabolically active (i.e., living) cells, mitochondrial reductase enzymes cleave the tetrazolium ring, converting the MTT into insoluble purple formazan crystals. This conversion is directly proportional to the number of viable cells.
-
-
Solubilization:
-
Action: Add 100 µL of DMSO or another suitable solubilizing agent to each well. Mix thoroughly by gentle pipetting or shaking.
-
Causality: The formazan crystals are insoluble in aqueous solution. DMSO is required to dissolve these crystals, creating a colored solution whose absorbance can be measured.
-
-
Absorbance Measurement:
-
Action: Read the absorbance at 570 nm using a microplate reader.
-
Causality: The intensity of the purple color, measured as absorbance, correlates with the number of viable cells. By comparing the absorbance of treated wells to control wells, the percentage of cell viability can be calculated, and the IC₅₀ value can be determined.
-
In Vivo Evaluation: Assessing Therapeutic Efficacy in Living Systems
While in vitro data is crucial for initial screening, in vivo studies are indispensable for evaluating a compound's true therapeutic potential. These studies, typically conducted in animal models, provide critical insights into pharmacokinetics (PK), pharmacodynamics (PD), overall efficacy, and potential toxicities that cannot be replicated in a petri dish.[16]
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for preclinical evaluation.[16] Several studies have utilized these models to confirm the anticancer activity of Imidazo[1,2-a]pyrimidine and related compounds. For instance, compound EAPB0203 demonstrated a significant decrease in tumor size in M4Be melanoma xenografted mice compared to both vehicle control and the standard chemotherapy drug fotemustine.[12] This transition from potent in vitro activity to tangible in vivo efficacy is the hallmark of a promising therapeutic candidate.
Furthermore, select compounds have been engineered for favorable pharmacokinetic profiles, including good oral bioavailability, which is a highly desirable characteristic for patient convenience and compliance.[8][17]
Comparative In Vivo Efficacy
The table below summarizes key findings from in vivo studies, comparing the performance of Imidazo[1,2-a]pyrimidine derivatives with standard treatments.
| Compound ID | Xenograft Model (Cell Line) | Treatment Regimen | Key Outcome & Comparison |
| EAPB0203 | Melanoma (M4Be) | Not specified in abstract | Caused a significant decrease in tumor size compared to vehicle control and fotemustine treatments.[12] |
| 15a (PI3K/mTOR inhibitor) | Not specified in abstract | Oral administration | Displayed significant tumor growth inhibition in a xenograft model, coupled with acceptable oral bioavailability.[5] |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines | Not specified in abstract | Oral administration | Found to have promising oral bioavailability and acceptable values regarding hERG channel inhibition (a key safety metric).[8][10] |
Workflow for In Vivo Xenograft Studies
The successful execution of an in vivo efficacy study requires a systematic and well-controlled workflow. The following diagram outlines the critical steps from model creation to data analysis.
Caption: Standardized workflow for an in vivo cancer xenograft efficacy study.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol details a robust method for assessing the in vivo efficacy of an Imidazo[1,2-a]pyrimidine compound.
-
Animal Model and Cell Preparation:
-
Action: Use immunodeficient mice (e.g., athymic nude or SCID). Prepare a single-cell suspension of human cancer cells (e.g., M4Be) in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.
-
Causality: Immunodeficient mice are required to prevent rejection of the human tumor cells. Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth.
-
-
Tumor Implantation:
-
Action: Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of each mouse.
-
Causality: The flank is a common site for subcutaneous xenografts because it allows for easy, non-invasive monitoring and measurement of tumor growth.[16]
-
-
Tumor Growth and Randomization:
-
Action: Monitor mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Causality: Randomization is critical to eliminate bias and ensure that the average tumor volume is similar across all groups at the start of treatment, providing a valid baseline for comparison.
-
-
Treatment Administration:
-
Action: Administer the Imidazo[1,2-a]pyrimidine compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to a pre-determined schedule (e.g., daily, twice weekly). The control group receives the vehicle solution only.
-
Causality: The route of administration should align with the intended clinical application. A vehicle control group is essential to confirm that the observed effects are due to the compound itself and not the delivery medium.
-
-
Monitoring and Measurement:
-
Action: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.[18] Monitor animal body weight and overall health as indicators of toxicity.
-
Causality: Consistent tumor measurement provides the primary efficacy data. Monitoring body weight is a crucial, non-invasive method to assess the systemic toxicity of the treatment. Significant weight loss can indicate an adverse drug effect.
-
-
Study Endpoint and Analysis:
-
Action: Conclude the study when tumors in the control group reach a pre-defined maximum size, or after a set duration. Euthanize the animals, excise the tumors, and record their final weight.
-
Causality: Establishing a clear endpoint based on control group tumor growth ensures ethical treatment of animals and provides a standardized point of comparison. The final tumor weight serves as a primary endpoint to validate the caliper measurements. The data is then analyzed to determine the percentage of tumor growth inhibition (TGI).
-
Conclusion and Future Perspective
The collective evidence from in vitro and in vivo studies strongly supports the Imidazo[1,2-a]pyrimidine scaffold as a highly promising platform for the development of novel anticancer therapeutics. These compounds have demonstrated potent, multi-faceted activity, including the inhibition of key oncogenic pathways like PI3K/Akt/mTOR and Wnt/β-catenin, and the effective targeting of clinically relevant kinases such as ALK and c-KIT.[3][4][5]
Crucially, derivatives of this class have shown efficacy against drug-resistant cancer models and possess favorable pharmacokinetic properties, such as oral bioavailability, positioning them as viable candidates for further clinical development.[8][12] The 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine series, in particular, offers an exciting new avenue for overcoming resistance to existing kinase inhibitors in GIST and other malignancies.[9]
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, conducting comprehensive preclinical toxicology studies, and identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies. The continued exploration of this versatile chemical scaffold holds significant promise for expanding our arsenal of effective cancer treatments.
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Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analysis, 12(1), 13-18. Available at: [Link][8][9]
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Bar-Natsan, M., et al. (2013). Synthesis and biological evaluation of benzo[4][5]imidazo[1,2-c]pyrimidine and benzo[4][5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. European Journal of Medicinal Chemistry, 68, 435-443. Available at: [Link][3]
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Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 478-490. Available at: [Link][4]
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Fan, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2977-2993. Available at: [Link][5]
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Guesmi, F., et al. (2017). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4057-4065. Available at: [Link][2]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 534-542. Available at: [Link][6]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 534-542. Available at: [Link][7]
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Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analysis. Available at: [Link][8]
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Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. Available at: [Link][10]
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Joseph, B., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6484-6491. Available at: [Link][12]
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Abushbak, A. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link][13]
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Liu, Y., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8529-8541. Available at: [Link][17]
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Parthiban, P., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(26), 15847-15856. Available at: [Link][11]
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The Evolving Landscape of Imidazo[1,2-A]pyrimidines: A Comparative Guide to Structure-Activity Relationships
The imidazo[1,2-a]pyrimidine scaffold, a privileged nitrogen-fused heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrimidine analogs, offering a comparative overview of their performance against various therapeutic targets, supported by experimental data and detailed protocols for key assays. We will explore how subtle modifications to this versatile core can dramatically influence biological activity, offering insights for researchers, scientists, and drug development professionals.
The Imidazo[1,2-a]pyrimidine Core: A Privileged Scaffold
The imidazo[1,2-a]pyrimidine ring system is a bicyclic aromatic structure formed by the fusion of an imidazole and a pyrimidine ring. This arrangement confers a unique electronic and steric profile, enabling it to serve as a versatile template for drug design. The core structure presents multiple sites for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.
Caption: Core structure of the Imidazo[1,2-a]pyrimidine scaffold with key positions for substitution.
Comparative SAR Analysis Across Therapeutic Areas
The therapeutic potential of imidazo[1,2-a]pyrimidine analogs spans a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1] The following sections delve into the SAR for specific therapeutic targets, highlighting how structural modifications impact efficacy.
Anticancer Activity: Targeting Kinases and Beyond
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Imidazo[1,2-a]pyrimidine and its close analog, imidazo[1,2-a]pyridine, have yielded numerous potent kinase inhibitors.[3][4]
Key SAR Insights for Anticancer Activity:
-
Position 2 (R2): Substitution with aryl or heteroaryl groups is often crucial for potent activity. The nature and substitution pattern of this aromatic ring can significantly influence selectivity and potency against different kinases. For instance, in a series of Nek2 inhibitors, a 2-phenyl substitution was found to be a key pharmacophoric feature.[5]
-
Position 3 (R3): This position is frequently modified with groups that can form key interactions with the target protein. For example, the introduction of a carboxamide group at C3 has been a successful strategy in developing potent antituberculosis agents.[6][7] In the context of anticancer agents, modifications at this position can modulate kinase selectivity and overall cellular activity.[8]
-
Position 7 (R7): Substitution at this position can impact both potency and pharmacokinetic properties. For example, in a series of imidazo[1,2-a]pyridine-3-carboxamides with antitubercular activity, a methyl group at the 7-position was found to be favorable.[6][9]
Data Presentation: Comparison of Imidazo[1,2-a]pyrimidine Analogs as Anticancer Agents
| Compound ID | R2-Substituent | R3-Substituent | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound A | Phenyl | H | Nek2 | 38 | MGC-803 | - | [5] |
| Compound B | 4-methoxyphenyl | H | PI3Kα | 15 | - | - | [10] |
| Compound C | Pyridin-4-yl | H | c-KIT | <10 | GIST-T1 | - | [11][12] |
| Compound D | H | 3-benzoyl | - | - | C. guilliermondii | MIC50 reported | [13] |
Signaling Pathway Visualization: PI3K/mTOR Pathway Inhibition
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine analogs.
Antitubercular Activity: A New Frontier
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents.[6][14] Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have shown significant promise as potent inhibitors of Mycobacterium tuberculosis (Mtb).[6][7][14][15]
Key SAR Insights for Antitubercular Activity:
-
C3-Carboxamide Moiety: A critical pharmacophore for potent anti-TB activity. The nature of the amine substituent on the carboxamide plays a crucial role in determining potency and pharmacokinetic properties.[6][7]
-
C2 and C7 Substitutions: Small alkyl groups, such as methyl, at these positions have been shown to enhance activity.[6][9]
-
Lipophilicity: A correlation between increased lipophilicity and enhanced antimycobacterial activity has been observed in some series.[6]
Data Presentation: Comparison of Imidazo[1,2-a]pyridine Analogs as Antitubercular Agents
| Compound ID | R2-Substituent | R7-Substituent | R3-Carboxamide Substituent | Mtb H37Rv MIC90 (µM) | Reference |
| Compound E | CH3 | CH3 | N-benzyl | 0.4 - 1.9 | [6][7] |
| Compound F | CH3 | CH3 | N-(4-fluorobenzyl) | 0.07 - 2.2 (MDR) | [6] |
| Compound G | CH3 | CH3 | N-(4-chlorobenzyl) | 0.07 - 0.14 (XDR) | [6] |
Antifungal Activity
Imidazo[1,2-a]pyrimidine derivatives have also been explored for their potential as antifungal agents, showing activity against various fungal strains.[2][16]
Key SAR Insights for Antifungal Activity:
-
3-Benzoyl Group: The presence of a 3-benzoyl moiety has been associated with significant antifungal activity.[13]
-
Substituents on the Benzoyl Ring: Electron-withdrawing groups on the benzene ring of the 3-benzoyl substituent can enhance antifungal potency.[13]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of imidazo[1,2-a]pyrimidine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.[8]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., Imidazo[1,2-a]pyrimidine analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-fold serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4][14][17]
Materials:
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Minimum Inhibitory Concentration (MIC) Determination for Antitubercular Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9][10][15][18]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microtiter plates
-
Test compound
-
Resazurin solution
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension of Mtb H37Rv and adjust the turbidity to a 0.5 McFarland standard.[10]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.
Experimental Workflow Visualization
Caption: A typical workflow for the evaluation of imidazo[1,2-a]pyrimidine analogs in drug discovery.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold continues to be a highly productive template for the discovery of novel therapeutic agents. The extensive SAR studies have provided valuable insights into the structural requirements for potent and selective activity against a range of biological targets. The versatility of this core structure, coupled with the potential for diverse substitutions, ensures that it will remain a focus of medicinal chemistry research for the foreseeable future. Future efforts will likely concentrate on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their in vitro potency into in vivo efficacy and ultimately, clinical success. The development of new synthetic methodologies will also play a crucial role in expanding the chemical space around this privileged scaffold, leading to the discovery of next-generation imidazo[1,2-a]pyrimidine-based drugs.
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Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-607. [Link]
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Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-607. [Link]
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Puttaraju, M., et al. (2016). Design, synthesis and biological evaluation of novel coumarin-substituted dihydrobenzo[3][14]imidazo[1,2-a]pyrimidin-4-ones as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3538-3541. [Link]
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Kumar, A., et al. (2022). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. Future Medicinal Chemistry, 14(14), 1083-1105. [Link]
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Validating the Mechanism of Action for Imidazo[1,2-A]pyrimidine-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse class of therapeutic candidates with a wide array of biological activities. These compounds have shown significant promise in oncology, immunology, and infectious diseases. A clear understanding of their mechanism of action is paramount for their clinical development and effective application. This guide provides an in-depth validation framework for imidazo[1,2-a]pyrimidine-based drugs, with a particular focus on their role as kinase inhibitors, and offers a comparative analysis with established alternative therapies.
The Kinase Inhibition Paradigm: Targeting c-KIT
A predominant mechanism of action for many anticancer imidazo[1,2-a]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. One of the key targets for this class of drugs is the receptor tyrosine kinase c-KIT. Constitutive activation of c-KIT is a known driver in various malignancies, including gastrointestinal stromal tumors (GIST).
The binding of the ligand, stem cell factor (SCF), to the extracellular domain of c-KIT induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and differentiation.[1][2][3] Imidazo[1,2-a]pyrimidine-based inhibitors are designed to compete with ATP for binding to the kinase domain of c-KIT, thereby preventing its phosphorylation and blocking downstream signaling.
c-KIT Signaling Pathway
Caption: The c-KIT signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine-based drugs.
Beyond Kinase Inhibition: Modulating the STAT3/NF-κB Axis
While kinase inhibition is a major mechanism, some imidazo[1,2-a]pyrimidine derivatives exert their effects through other pathways. Evidence suggests that certain compounds within this class can modulate the STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[4][5] These pathways are central to inflammatory responses and are often dysregulated in cancer, promoting cell survival and proliferation.
The activation of NF-κB is typically triggered by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of its inhibitor, IκB. This allows the p50-RelA NF-κB complex to translocate to the nucleus and initiate the transcription of target genes, including the pro-inflammatory cytokine IL-6.[6][7] IL-6, in turn, can activate the JAK-STAT3 pathway. Upon ligand binding to its receptor, JAKs (Janus kinases) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and activation of target gene transcription.[8] Certain imidazo[1,2-a]pyrimidine derivatives have been shown to suppress the phosphorylation of STAT3 and increase the expression of the NF-κB inhibitor, IκBα, thereby dampening these pro-survival signaling cascades.[5]
STAT3/NF-κB Signaling Pathway
Caption: The STAT3/NF-κB signaling pathway and the modulatory effects of certain imidazo[1,2-a]pyrimidine derivatives.
Comparative Performance: Imidazo[1,2-a]pyrimidines vs. Established c-KIT Inhibitors
To contextualize the potency of imidazo[1,2-a]pyrimidine-based c-KIT inhibitors, a comparison with established drugs such as Imatinib, Sunitinib, and Regorafenib is essential. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound Class | Specific Compound Example(s) | Target | IC50 (nM) | Reference(s) |
| Imidazo[1,2-a]pyrimidine Derivatives | A242, A252 | c-KIT (V654A mutant) | 1.1, 2.2 | [9] |
| Phenylamino-pyrimidine Derivative | Imatinib (Gleevec®) | c-KIT | 100 | [10] |
| Indolinone Derivative | Sunitinib (Sutent®) | c-KIT | Varies (Potent inhibitor) | |
| Fluoro-sorafenib Derivative | Regorafenib (Stivarga®) | c-KIT | 7 |
Note: IC50 values can vary depending on the specific assay conditions, including the c-KIT mutation being tested and the ATP concentration. The imidazo[1,2-a]pyrimidine examples shown are particularly potent against the imatinib-resistant V654A mutation.[9][11][12]
Experimental Validation Protocols
Rigorous experimental validation is critical to confirm the mechanism of action of any new drug candidate. The following protocols provide a framework for validating the kinase inhibitory activity of imidazo[1,2-a]pyrimidine-based drugs.
Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase in a cell-free system.
Workflow Diagram
Caption: Workflow for a biochemical kinase activity assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyrimidine compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the recombinant c-KIT kinase, a suitable substrate (e.g., a synthetic peptide), and the diluted compound in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-Based Assays: Employing antibodies specific for the phosphorylated substrate or measuring ADP production as an indicator of kinase activity.
-
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the phosphorylation of the target kinase and its downstream substrates within a cellular context.
Workflow Diagram
Caption: Workflow for a Western blot-based phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a GIST cell line with a known c-KIT mutation) and treat with increasing concentrations of the imidazo[1,2-a]pyrimidine compound for a defined period.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of c-KIT (or a downstream target like phospho-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total c-KIT or a housekeeping protein like GAPDH) to determine the dose-dependent inhibition of phosphorylation.
Target Engagement Assay
This assay confirms that the compound directly interacts with its intended target within living cells. The NanoBRET™ Target Engagement assay is a powerful example.
Workflow Diagram
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Preparation: Use cells engineered to express the target kinase (e.g., c-KIT) as a fusion protein with NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the kinase, along with the imidazo[1,2-a]pyrimidine test compound.
-
BRET Measurement: In the absence of the test compound, the tracer binds to the NanoLuc®-c-KIT fusion protein, bringing the fluorophore in close proximity to the luciferase and resulting in a high BRET signal. The test compound competes with the tracer for binding to c-KIT.
-
Data Analysis: A dose-dependent decrease in the BRET signal indicates that the test compound is engaging with the target protein. This data can be used to determine the intracellular affinity of the compound for its target.
Conclusion
The validation of the mechanism of action for imidazo[1,2-a]pyrimidine-based drugs requires a multi-faceted approach. By combining biochemical and cell-based assays, researchers can build a comprehensive understanding of how these compounds exert their therapeutic effects. The comparative analysis with established drugs provides a crucial benchmark for their potency and potential clinical utility. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to rigorously validate the mechanism of action of this promising class of therapeutic agents.
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Schema showing simplistic view of NF-κB and STAT3 signaling pathways. ResearchGate. Available at: [Link]
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The STAT3 signaling pathway and its crosstalk with NF-kB. ResearchGate. Available at: [Link]
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Schematic description of the signaling process demonstrating the intricate cross-talk between NF-κB and STAT3 in inflammation-induced cancer. ResearchGate. Available at: [Link]
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Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. PMC. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available at: [Link]
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4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Future Science. Available at: [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][6][8]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. Available at: [Link]
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A Comparative Analysis of Imidazo[1,2-a]pyrimidine Derivatives and Standard Antibiotics: A New Frontier in Antimicrobial Research
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. This guide provides an in-depth comparison of the antimicrobial activity of a promising class of heterocyclic compounds, the imidazo[1,2-a]pyrimidine derivatives, against established standard antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and insights into the potential of these emerging molecules.
The Imperative for Novel Antimicrobials
The rise of multidrug-resistant (MDR) pathogens constitutes a significant global health crisis. The efficacy of conventional antibiotics is waning, creating an urgent need for the discovery and development of new chemical entities with unique mechanisms of action. Imidazo[1,2-a]pyrimidines, a class of fused heterocyclic compounds, have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Their structural similarity to purine bases suggests the potential for interaction with various biological targets within microbial cells.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial potential of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative imidazo[1,2-a]pyrimidine derivatives against a panel of clinically relevant bacteria and fungi, in comparison to the standard antibiotic, Ciprofloxacin.
| Compound/Antibiotic | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) | Reference(s) |
| Imidazo[1,2-a]pyrimidine Chalcone Derivatives | ||||||
| Compound 4a | >50 | >50 | 12.5 | 12.5 | ND | [1] |
| Compound 4b | 25 | 50 | 6.25 | 6.25 | ND | [1] |
| Compound 4c | 12.5 | 25 | 6.25 | 6.25 | ND | [1] |
| Compound 4e | 25 | 50 | 12.5 | 12.5 | ND | [1] |
| Compound 4f | 12.5 | 25 | 6.25 | 6.25 | ND | [1] |
| Other Imidazo[1,2-a]pyrimidine Derivatives | ||||||
| Compound 3g | >80 | >80 | >80 | ND | 10 | [2] |
| Compound 3j | >80 | >80 | >80 | ND | 2.5 | [2] |
| Compound 3k | >80 | >80 | >80 | ND | 2.5 | [2] |
| Standard Antibiotic | ||||||
| Ciprofloxacin | 0.015 - 1 | 0.06 - 4 | 0.12 - 2 | 0.25 - 2 | NA | [1] |
ND: Not Determined; NA: Not Applicable
Analysis of Comparative Efficacy:
The presented data highlights that certain imidazo[1,2-a]pyrimidine chalcone derivatives exhibit notable activity against Gram-positive bacteria (S. aureus and S. pyogenes), with MIC values as low as 6.25 µg/mL.[1] However, their efficacy against the tested Gram-negative bacteria (E. coli and P. aeruginosa) is less potent compared to Ciprofloxacin.[1] Interestingly, other imidazo[1,2-a]pyrimidine derivatives have demonstrated significant antifungal activity against C. albicans, with MIC values reaching 2.5 µg/mL, indicating a promising avenue for the development of novel antimycotic agents.[2] It is crucial to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.
Unraveling the Mechanisms of Action
A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. The mechanisms of action for standard antibiotics are well-established, while those for imidazo[1,2-a]pyrimidine derivatives are still under investigation, with evidence pointing towards multiple potential targets.
Imidazo[1,2-a]pyrimidine Derivatives: A Multi-pronged Attack?
The antimicrobial activity of imidazo[1,2-a]pyrimidines appears to be multifaceted. Studies suggest that these compounds may disrupt essential cellular processes in microorganisms through various mechanisms:
-
Enzyme Inhibition: Their structural analogy to purines suggests they may act as competitive inhibitors for enzymes involved in nucleic acid synthesis, such as DNA gyrase and topoisomerases.[3][4][5]
-
Disruption of Cell Wall Integrity: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3]
-
Inhibition of Protein Synthesis: Interference with ribosomal function and protein translation is another plausible mechanism.[3]
-
Inhibition of Biofilm Formation: Several studies have indicated that imidazo[1,2-a]pyrimidine derivatives can effectively inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.[6]
Caption: Mechanism of Action of Quinolone Antibiotics.
-
Beta-Lactams (e.g., Penicillin, Cephalosporins): This class of antibiotics inhibits the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan assembly.
-
Macrolides (e.g., Erythromycin, Azithromycin): Macrolides inhibit bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the growing polypeptide chain.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are standardized protocols for determining the antimicrobial activity of compounds, providing a framework for reproducible and comparable results.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound and standard antibiotic stock solutions
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare Serial Dilutions: Aseptically prepare two-fold serial dilutions of the test compounds and standard antibiotic in the microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Inoculate Plates: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include Controls:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Read Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution Assay.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks (6 mm)
-
Test compound and standard antibiotic solutions
-
Sterile forceps
Procedure:
-
Prepare Inoculum: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Inoculate Plate: Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of bacterial growth.
-
Apply Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compounds and standard antibiotic onto the surface of the agar using sterile forceps.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
Future Perspectives and Conclusion
Imidazo[1,2-a]pyrimidine derivatives represent a promising scaffold for the development of novel antimicrobial agents. While some derivatives have demonstrated potent activity against Gram-positive bacteria and fungi, further structural modifications are necessary to enhance their efficacy against challenging Gram-negative pathogens. The elucidation of their precise mechanisms of action will be pivotal in optimizing their therapeutic potential and overcoming existing resistance mechanisms.
This guide provides a comparative framework for understanding the antimicrobial landscape of imidazo[1,2-a]pyrimidines in relation to standard antibiotics. The provided experimental data and protocols serve as a valuable resource for researchers dedicated to advancing the fight against antimicrobial resistance. Continued exploration of this versatile chemical class holds the potential to deliver the next generation of life-saving therapeutics.
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for Novel Imidazo[1,2-A]pyrimidine Compounds
Introduction: The Therapeutic Promise of Imidazo[1,2-A]pyrimidines and the Imperative of Accurate Cytotoxicity Profiling
Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic scaffolds that have garnered significant interest in medicinal chemistry.[1] Their derivatives have demonstrated a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] Several compounds from the broader imidazopyridine and imidazopyrimidine families have been shown to exert anticancer effects by targeting crucial cellular processes, such as inhibiting protein kinases like the PI3K/Akt/mTOR pathway, inducing cell cycle arrest, or triggering apoptosis.[3][4][5] Some have even been found to act as DNA poisons or to disrupt mitochondrial function.[6]
Given this potent bioactivity, a critical step in the preclinical development of any novel Imidazo[1,2-A]pyrimidine compound is the precise and reliable assessment of its cytotoxicity. This process is not merely about determining if a compound is toxic, but rather how toxic it is, at what concentrations, and ideally, through which mechanisms. The choice of cytotoxicity assay is therefore a pivotal decision that can profoundly impact the trajectory of a drug discovery program.
This guide provides an in-depth comparison of the most relevant and robust cytotoxicity assays for profiling novel Imidazo[1,2-A]pyrimidine compounds. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful. We will explore the core principles, advantages, and limitations of each method, present validated protocols, and discuss the nuances of data interpretation to empower researchers in their quest for novel therapeutics.
Section 1: Choosing the Right Assay: A Comparative Overview
The selection of a cytotoxicity assay should be a deliberate process, guided by the specific research question, the compound's properties, and the target cell type. Assays can be broadly categorized based on the cellular function they measure. For initial screening of Imidazo[1,2-A]pyrimidines, the most common and informative assays fall into two primary groups: those that measure metabolic activity and those that assess cell membrane integrity.
Metabolic Activity Assays (Tetrazolium Reduction)
These assays quantify the metabolic activity of a cell population, which is used as a proxy for cell viability. The underlying principle is the reduction of a tetrazolium salt by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells, producing a colored formazan product.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The "gold standard" and most widely cited colorimetric assay.[8] Live cells reduce the yellow, cell-permeable MTT into an insoluble purple formazan. A solubilization step, typically with DMSO, is required to dissolve the crystals before measuring absorbance.[9]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): An improvement on the MTT assay, MTS is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[10] This "one-step" process saves time and reduces potential errors from cell loss during media removal.[11]
-
WST-8 (CCK-8): A second-generation water-soluble tetrazolium salt that is reduced to a highly water-soluble orange formazan.[11] Like MTS, it offers a simplified workflow compared to MTT.[10]
-
alamarBlue™ (Resazurin): This assay uses resazurin, a cell-permeant, blue, and non-fluorescent compound. In viable cells, it is reduced to the red, highly fluorescent resorufin.[12] The readout can be measured via either absorbance or fluorescence, with fluorescence offering greater sensitivity.[13]
Membrane Integrity Assays
These assays directly measure cytotoxicity by quantifying the leakage of cellular components from cells with compromised plasma membranes.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme present in all cell types.[14] When the cell membrane is damaged, LDH is released into the culture medium.[15] The assay measures the enzymatic activity of this extracellular LDH, which is directly proportional to the amount of cell lysis.[16]
Advanced and Mechanistic Assays
While metabolic and membrane integrity assays are excellent for primary screening, subsequent studies may require assays that provide more mechanistic insight.
-
Real-Time Viability Assays (e.g., RealTime-Glo™): These bioluminescent assays measure the reducing potential of viable cells in real-time.[17] A pro-substrate is reduced by viable cells into a substrate for a luciferase enzyme present in the media, generating a continuous luminescent signal.[18] This allows for monitoring cytotoxicity over extended periods (up to 72 hours) in the same well, providing valuable kinetic data on dose and time dependence.[19]
-
Caspase Activity Assays: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[5] This process is executed by a family of proteases called caspases.[20] Caspase assays use specific peptide substrates that, when cleaved by active caspases (like caspase-3 and -7), release a fluorescent or colorimetric reporter.[21][22] Detecting caspase activation provides direct evidence that a compound induces apoptosis.[23]
Comparative Summary
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| MTT | Mitochondrial reductase activity converts MTT to insoluble purple formazan.[7] | Gold standard, inexpensive, widely referenced. | Requires a solubilization step; insoluble formazan can be toxic; potential for compound interference.[8] | Initial high-throughput screening, validating historical data. |
| MTS / WST-8 | Mitochondrial reductase activity converts MTS/WST-8 to soluble formazan.[10][11] | "One-step" assay, faster and simpler than MTT, more sensitive.[11] | More expensive than MTT; susceptible to colorimetric interference from compounds.[10][24] | High-throughput screening where speed and simplicity are prioritized. |
| alamarBlue™ | Cellular reductases convert resazurin to fluorescent resorufin.[12] | Highly sensitive (fluorescence), non-toxic, allows for multiplexing. | Can be more expensive; requires fluorescence plate reader for best results.[13] | Sensitive viability assessment, long-term studies, multiplexing with other assays. |
| LDH Release | Measures release of cytosolic enzyme LDH from damaged cell membranes.[15] | Direct measure of cytotoxicity (cell death), not just metabolic slowdown; stable endpoint. | Less sensitive for early cytotoxic events; background LDH in serum can be an issue.[8] | Confirming cell death via necrosis or late-stage apoptosis; distinguishing cytostatic vs. cytotoxic effects. |
| RealTime-Glo™ | Real-time measurement of cellular reducing potential via a coupled luciferase reaction.[18] | Provides kinetic data (time- and dose-dependence); non-lytic, allows multiplexing.[19] | Requires a luminometer; more expensive. | Detailed mechanistic studies, understanding the dynamics of cytotoxicity. |
| Caspase-3/7 | Detects activity of key executioner caspases in the apoptotic pathway.[22] | Direct, mechanistic insight into apoptosis induction. | Only detects apoptosis, will miss other cell death mechanisms; transient signal.[25] | Elucidating the mechanism of action for lead compounds. |
Section 2: Visualizing the Experimental Workflow
A well-structured experimental plan is crucial for obtaining reproducible data. The following diagrams illustrate a typical workflow for a cytotoxicity assay and the underlying principle of the widely used MTT assay.
Section 3: Self-Validating Experimental Protocols
The trustworthiness of any protocol lies in its ability to be self-validating. This is achieved through the rigorous inclusion of appropriate controls. The following protocols are designed with this principle at their core.
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing cell viability by measuring the reduction of MTT to formazan.[26]
A. Reagents & Materials
-
Target cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel Imidazo[1,2-A]pyrimidine compounds
-
MTT solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[26]
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
B. Experimental Procedure
-
Cell Seeding: Harvest cells in logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[26]
-
Compound Treatment: Prepare 2x serial dilutions of your test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Essential Controls (per plate):
-
Vehicle Control: Wells with cells treated with the highest concentration of the compound's solvent (e.g., 0.5% DMSO). This represents 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm cell sensitivity.
-
Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[26]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Development: Incubate for 2-4 hours at 37°C. Protect the plate from light. Purple formazan crystals should become visible in viable cells.[9]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[7]
Protocol: LDH Release Assay for Cytotoxicity
This protocol quantifies cytotoxicity by measuring LDH released from damaged cells.[16]
A. Reagents & Materials
-
Target cell lines and culture medium
-
Novel Imidazo[1,2-A]pyrimidine compounds
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (often 10X, provided in kit)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at ~490 nm)
B. Experimental Procedure
-
Cell Seeding & Treatment: Follow steps 1-2 from the MTT protocol.
-
Essential Controls (per plate):
-
Vehicle Control (Spontaneous LDH Release): Wells with cells treated with vehicle only. This measures the baseline level of LDH release from healthy cells.[16]
-
Maximum LDH Release Control: Wells with cells treated with vehicle, to which Lysis Buffer is added 45 minutes before the end of incubation. This represents 100% cytotoxicity.
-
Media Blank: Wells with culture medium only, to control for background LDH in the serum.[16]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation & Data Acquisition: Incubate at room temperature for up to 30 minutes, protected from light.[16] A color change will occur. Stop the reaction (if required by the kit) and measure absorbance at 490 nm.
Section 4: Data Analysis and Interpretation
Raw absorbance or fluorescence values are meaningless without proper analysis. The goal is to convert these readings into a biologically relevant metric, most commonly the IC50 value —the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[27]
Calculating Percent Viability / Cytotoxicity
For MTT/MTS/alamarBlue Assays: Percent Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] x 100
For LDH Assay: Percent Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] x 100
Determining the IC50 Value
-
Plot the Data: Use graphing software (e.g., GraphPad Prism, Origin) to plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[28]
-
Interpolate IC50: The software will calculate the IC50 value from the fitted curve. This is the concentration at which the curve crosses the 50% viability mark.[28]
Sample Data Presentation
Clear presentation of data is essential for comparison. The table below shows hypothetical IC50 values for three novel Imidazo[1,2-A]pyrimidine compounds tested against a cancer cell line (e.g., HCC1937) using different assays.
| Compound ID | Assay Type | Incubation Time | IC50 (µM) | Interpretation Notes |
| IMP-001 | MTT | 48h | 45.5 | Potent metabolic inhibitor.[5] |
| IMP-001 | LDH | 48h | 82.1 | Suggests that at lower concentrations, the compound is cytostatic (inhibits metabolism/growth) rather than cytotoxic (lysing cells). |
| IMP-002 | MTT | 48h | 47.7 | Similar metabolic effect to IMP-001.[5] |
| IMP-002 | LDH | 48h | 51.3 | The similar IC50 values suggest this compound is primarily cytotoxic, causing membrane damage at concentrations that inhibit metabolism. |
| IMP-003 | MTT | 48h | > 100 | Low metabolic toxicity at tested concentrations. |
| IMP-003 | LDH | 48h | > 100 | Confirms low cytotoxicity. |
Note: These are illustrative values based on published data for similar compounds.[5]
Troubleshooting and Scientific Causality
-
High Variability Between Replicates: Often caused by inconsistent cell seeding or pipetting errors. Ensure a homogenous single-cell suspension before plating.[29]
-
Low Absorbance Signal (MTT/MTS): Can result from using too few cells, insufficient incubation time with the reagent, or using cells with low metabolic activity.[29] Optimize cell density and incubation times for your specific cell line.
-
Compound Interference: Colored compounds can interfere with absorbance readings. Imidazo[1,2-A]pyrimidines can be colored. Always run a "compound-only" control in cell-free media to check for intrinsic absorbance.[30] If interference is significant, consider a fluorescence- or luminescence-based assay.
-
Discrepancy between MTT and LDH results: As seen with IMP-001, a potent MTT result but weak LDH result suggests a cytostatic effect. The compound may be halting cell proliferation or metabolic activity without causing immediate cell lysis. Conversely, a compound that damages membranes directly might show a potent LDH signal but a weaker MTT signal initially. This is why using orthogonal assays is critical for a complete picture.
Conclusion
The evaluation of cytotoxicity is a foundational step in the development of novel Imidazo[1,2-A]pyrimidine therapeutics. There is no single "best" assay; rather, the optimal approach involves a carefully selected panel of assays that provide orthogonal data. For initial high-throughput screening, the efficiency of MTS or WST-8 assays is highly advantageous. The classic MTT assay remains a cost-effective and well-validated alternative, provided its limitations are controlled for.
To confirm that a reduction in metabolic activity corresponds to cell death, the LDH release assay is an indispensable tool. For promising lead compounds, progressing to more mechanistic assays, such as those for caspase activation or real-time viability, is crucial to elucidate the mode of action. By understanding the principles behind each assay, implementing self-validating protocols, and interpreting data with a critical eye toward potential artifacts, researchers can confidently and accurately profile the cytotoxic potential of their novel compounds, paving the way for the next generation of targeted therapies.
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- 30. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Docking Studies of Imidazo[1,2-A]pyrimidine Derivatives
Welcome, researchers and drug development professionals. This guide provides an in-depth comparative analysis of molecular docking studies involving Imidazo[1,2-a]pyrimidine derivatives. This privileged scaffold, a fused heterocyclic system, is a cornerstone in modern medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a target, allowing for the characterization of binding behavior at an atomic level.[5] This guide moves beyond a simple recitation of docking scores. It is designed to provide you with the strategic insights of a seasoned application scientist, focusing on the causality behind methodological choices, the critical importance of validation, and a comparative look at the tools that can drive your research forward.
Comparative Analysis: A Multi-Target Landscape for Imidazo[1,2-a]pyrimidines
The therapeutic versatility of the Imidazo[1,2-a]pyrimidine core is evident from the diverse range of protein targets it has been successfully docked against. Below is a comparative summary of key studies. The selection of a target and the interpretation of results are deeply intertwined; a favorable docking score is only the beginning of the story. The true value lies in understanding the specific molecular interactions that drive binding affinity and, ultimately, biological activity.
| Target Protein (PDB ID) | Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues | Correlated Experimental Activity | Reference |
| Human ACE2 | Imidazo[1,2-a]pyrimidine Schiff bases | -9.1 | Not specified | Investigated as potential SARS-CoV-2 entry inhibitors | [3] |
| SARS-CoV-2 Spike Protein | Imidazo[1,2-a]pyrimidine Schiff bases | -7.3 | Not specified | Docked as part of a dual-inhibitor strategy for COVID-19 | [3] |
| c-KIT (V654A mutant) | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines | Not specified | Not specified | Excellent IC50 values in the nanomolar range against imatinib-resistant cells | [6] |
| Oxidoreductase | Novel 1-(4-phenoxyphenyl)ethan-1-one based | -9.207 | His 222, Tyr 216, Lys 270 | Potent anticancer activity against MCF7 (breast) and PC3 (prostate) cell lines | [7] |
| Casein Kinase 2 (CK2) | Dihydrobenzo[8][9]imidazo[1,2-a]pyrimidine-4-ones | Not specified | Not specified | 32 compounds showed inhibition with IC50 values from 2.5 to 7.5 µM | [10] |
| DYRK1A / CLK1 | Imidazo[1,2-a]pyridines | Not specified | Not specified | Six compounds identified as inhibitors in the micromolar range | [9] |
| Various Microbial Targets | General Imidazo[1,2-a]pyrimidines | Not specified | Not specified | Majority of tested compounds exhibited good antimicrobial activity | [1][11] |
This data illustrates that derivatives can be tailored to achieve high binding affinity and potent biological activity against targets ranging from viral entry proteins to kinases implicated in cancer. The consistent success across multiple target classes underscores the value of this scaffold in drug discovery.
The Cornerstone of Credibility: A Self-Validating Docking Workflow
In computational chemistry, results are only as reliable as the methodology used to generate them. A robust docking protocol is a self-validating system, with built-in checks to ensure the accuracy and predictive power of the model. Simply generating a docking score without this rigor is scientifically unsound. Here, we outline an expert-level workflow, explaining the causality behind each critical step.
Caption: A validated molecular docking workflow from preparation to analysis.
Experimental Protocol: A Step-by-Step Guide
-
Target Protein Preparation:
-
Action: Select a high-resolution crystal structure (ideally < 2.5 Å) from the Protein Data Bank (PDB). Remove all non-essential water molecules, co-solvents, and duplicate protein chains. Add polar hydrogens and assign appropriate protonation states for residues like Histidine at a physiological pH of 7.4.
-
Causality: The quality of the initial protein structure is paramount. Removing crystallographic artifacts prevents erroneous interactions. Correct protonation is essential for accurately modeling the hydrogen bond donor-acceptor network, which is often a primary driver of binding affinity.
-
-
Ligand Preparation:
-
Action: Convert the 2D structure of your Imidazo[1,2-a]pyrimidine derivative to a 3D conformation. Use a force field (e.g., MMFF94) to perform energy minimization. Critically, determine the most likely protonation state at physiological pH.
-
Causality: A ligand's 3D shape and charge distribution dictate its ability to fit into a binding pocket. Energy minimization finds a low-energy, stable conformation. Incorrect ionization states will lead to flawed interaction predictions and unreliable docking scores.
-
-
Binding Site Definition:
-
Action: Define the center and dimensions of the docking search space (the "grid box"). The most reliable method is to use the coordinates of a co-crystallized ligand, ensuring your search is focused on the known active site.
-
Causality: This step confines the computational search to the area of interest, saving resources and increasing the chances of finding a biologically relevant pose. A grid that is too small may miss the correct binding mode, while one that is too large can lead to non-specific binding predictions.
-
-
Molecular Docking Simulation:
-
Action: Execute the docking algorithm using your prepared protein and ligand files. The software will systematically sample thousands of possible conformations and orientations of the ligand within the defined grid, scoring each one.
-
Causality: The docking program uses a scoring function—a mathematical model—to estimate the binding free energy for each pose.[12] The top-ranked poses represent the most probable binding modes according to that specific scoring function.
-
-
Post-Docking Analysis & Validation:
-
Trustworthiness Pillar 1: Pose Analysis: Do not blindly trust the top score. Visually inspect the top-ranked poses. Do the interactions make chemical sense? Are key hydrogen bonds formed with residues known to be important for catalysis or binding? This chemical intuition is an irreplaceable part of the process.
-
Trustworthiness Pillar 2: Protocol Validation via Re-docking: This is a mandatory self-validation step if a co-crystallized ligand is available. Extract the native ligand from the PDB file, prepare it, and dock it back into the same protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation of your docking protocol. [8] If the RMSD is high, your protocol parameters (grid size, charge assignment, etc.) must be re-evaluated before proceeding.
-
Trustworthiness Pillar 3: Model Validation via Experimental Correlation: The ultimate test of a docking model is its ability to predict experimental reality. For a series of Imidazo[1,2-a]pyrimidine analogues, plot the calculated docking scores against their experimentally determined binding affinities (e.g., IC50 or Ki values). A strong correlation (e.g., R² > 0.6) indicates that your model has predictive power for that chemical series and target.[8]
-
Comparative Guide: Choosing Your Docking Software
The choice of docking software can significantly impact your results. The two most common archetypes are open-source academic software and licensed commercial suites. Here we compare AutoDock Vina, a benchmark in the academic world, and Glide from the Schrödinger Suite, a leader in the pharmaceutical industry.
Caption: Decision workflow for selecting a molecular docking tool.
| Feature | AutoDock Vina | Glide (Schrödinger Suite) |
| Licensing Model | Open-Source (Free) | Commercial (Requires license) |
| Core Algorithm | Employs a Lamarckian genetic algorithm for conformational searching.[13] | Uses a hierarchical search protocol, including rough scoring and energy minimization.[13] |
| Scoring Function | A hybrid empirical and knowledge-based scoring function. | GlideScore, a sophisticated empirical function trained on a vast dataset of protein-ligand complexes.[12] |
| User Interface | Primarily command-line driven; requires more technical expertise. Can be paired with GUI front-ends like AutoDock Tools. | Integrated into the user-friendly Maestro graphical interface, streamlining workflows. |
| Performance | Generally provides good accuracy and is widely used for virtual screening.[14] | Often cited for superior pose prediction accuracy and better enrichment in virtual screening campaigns. |
| Flexibility Handling | Standard ligand flexibility. Receptor flexibility is limited and requires more advanced setup. | Features advanced options for receptor flexibility, including Induced Fit Docking (IFD) protocols. |
| Ideal Use Case | Academic research, budget-constrained projects, and large-scale screening where relative ranking is sufficient. | Pharmaceutical industry, lead optimization projects where precise prediction of the binding mode is critical. |
Conclusion and Future Horizons
Docking studies of Imidazo[1,2-a]pyrimidine derivatives consistently reveal this scaffold's remarkable ability to engage with a multitude of therapeutically relevant proteins. This guide has demonstrated that the true power of docking lies not in the raw output of a score but in a rigorously validated, scientifically sound methodology. By understanding the causality behind each step—from preparation to post-hoc analysis—researchers can transform this computational tool from a simple filter into a powerful predictive engine for hypothesis-driven drug design.
The future of this field is dynamic. The integration of artificial intelligence and machine learning is poised to revolutionize scoring functions, moving beyond classical models to achieve unprecedented accuracy.[15] Furthermore, the increasing accessibility of high-performance computing makes it feasible to complement docking studies with more extensive molecular dynamics (MD) simulations, which can validate the stability of a predicted binding pose over time.[8] By embracing these advancements and adhering to the principles of scientific integrity and validation, the journey of Imidazo[1,2-a]pyrimidine derivatives from in silico hits to clinical candidates will undoubtedly accelerate.
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
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Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors | Request PDF. ResearchGate. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed. [Link]
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A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Privileged Scaffolds in Oncology Research
Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine are two heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] Their unique structural features make them "privileged" frameworks for the design of novel therapeutic agents. This guide provides a comparative analysis of the anticancer activities of derivatives from both classes, focusing on their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
The imidazo[1,2-a]pyridine core has been extensively studied, with numerous derivatives showing potent anticancer effects by targeting key cellular pathways involved in cancer progression.[1][3] The imidazo[1,2-a]pyrimidine scaffold, while also demonstrating a broad spectrum of pharmacological activities including anticancer effects, is an area of growing interest for the development of new cancer therapies.[2][4] This guide aims to synthesize the current understanding of these two important classes of compounds to inform future drug discovery and development efforts.
Synthetic Strategies: Building the Core Structures
The synthesis of both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives often involves multicomponent reactions, which allow for the efficient generation of molecular diversity.
A common and efficient method for the synthesis of both scaffolds is the one-pot, three-component condensation.[5] For imidazo[1,2-a]pyridines, this typically involves the reaction of a 2-aminopyridine with an aldehyde and an isocyanide.[5] Similarly, imidazo[1,2-a]pyrimidines can be synthesized by reacting a 2-aminopyrimidine with a 2-bromoacetophenone, followed by further modifications.[2] Microwave-assisted synthesis has also been employed to produce these derivatives in moderate to good yields.[4]
Comparative Anticancer Activity: Mechanisms and Potency
Mechanism of Action: Targeting Cancer's Master Switches
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway .[6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8] Specific derivatives have been shown to be potent inhibitors of PI3Kα, the catalytic subunit of PI3K, with some compounds exhibiting IC50 values in the nanomolar range.[6] Inhibition of this pathway leads to downstream effects such as cell cycle arrest and the induction of apoptosis.[6][9] Other reported mechanisms for this class include the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and tubulin polymerization.[10]
While the anticancer mechanisms of imidazo[1,2-a]pyrimidine derivatives are still being extensively explored, some studies suggest they can also induce apoptosis. For instance, certain imine-containing imidazo[1,2-a]pyrimidine derivatives have been shown to induce apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4] The structural similarity to the imidazo[1,2-a]pyridine scaffold suggests that the PI3K/Akt/mTOR pathway may also be a relevant target for this class of compounds, though more research is needed to confirm this.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The anticancer potential of these compounds is often initially assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize representative data for both scaffolds.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | <12 | [6] |
| Compound 6 | WM115 (Melanoma) | <12 | [6] |
| Thiazole-substituted | A375 (Melanoma) | 0.14 | [6] |
| Thiazole-substituted | HeLa (Cervical) | 0.21 | [6] |
| IP-5 | HCC1937 (Breast) | 45 | [11] |
| IP-6 | HCC1937 (Breast) | 47.7 | [11] |
| 15d | A375P (Melanoma) | <0.06 | [12] |
| 17e | A375P (Melanoma) | <0.06 | [12] |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | MCF-7 (Breast) | 43.4 | [4] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [4] |
| 4d | MCF-7 (Breast) | 39.0 | [4] |
| 4d | MDA-MB-231 (Breast) | 35.1 | [4] |
From the available data, it is evident that imidazo[1,2-a]pyridine derivatives have been more extensively studied and, in some cases, have shown higher potency with IC50 values in the nanomolar to low micromolar range against a variety of cancer cell lines.[6][12] In contrast, the reported imidazo[1,2-a]pyrimidine derivatives in the provided example demonstrate cytotoxicity in the mid-micromolar range against breast cancer cell lines.[4] It is important to note that direct comparisons should be made with caution as the specific substitutions on the core scaffold, the cancer cell lines tested, and the experimental conditions can significantly influence the observed activity.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells (cell cycle arrest).
Imidazo[1,2-a]pyridine derivatives have been shown to be effective inducers of both processes. For example, specific compounds have been observed to induce G2/M cell cycle arrest and trigger intrinsic apoptosis in melanoma and cervical cancer cells.[7][9] This is often associated with an increase in the expression of pro-apoptotic proteins like Bax and active caspase-9, and cell cycle inhibitors such as p53 and p21.[6]
Similarly, certain imidazo[1,2-a]pyrimidine derivatives have been found to induce apoptosis, as evidenced by an increased Bax/Bcl-2 ratio.[4] This indicates that both scaffolds can engage the apoptotic machinery in cancer cells, although the specific pathways and key molecular players may differ.
Experimental Protocols: A Guide for the Bench Scientist
The evaluation of novel anticancer compounds relies on a suite of standardized in vitro assays. Below are detailed protocols for the key experiments discussed in this guide.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[1,2-A]pyrimidine-7-carbaldehyde
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Imidazo[1,2-A]pyrimidine-7-carbaldehyde. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Foundational Principle: Proactive Hazard Assessment
Proper disposal begins before the first gram of the compound is used. The foundational step is a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for the 7-carbaldehyde isomer was not available at the time of this writing, a conservative approach requires us to infer its properties from closely related structural analogs, such as Imidazo[1,2-a]pyridine-2-carbaldehyde and the parent Imidazo[1,2-a]pyrimidine structure.
Causality: The molecule's structure—a nitrogen-containing heterocyclic aromatic system with a reactive aldehyde group—dictates its potential for toxicity and chemical incompatibility. Aldehydes can be irritants and sensitizers, while nitrogenous heterocyclic compounds can release toxic gases like nitrogen oxides (NOx) and hydrogen cyanide upon combustion.[1][2] Therefore, we must handle and dispose of this compound with the assumption that it presents multiple hazards.
Inferred Hazard Profile:
| Property | Inferred Hazard/Characteristic | Rationale & Source |
|---|---|---|
| Physical State | Solid (powder or crystalline). | Based on related imidazopyrimidine structures.[3] |
| Acute Toxicity | Assumed to be harmful if swallowed or inhaled. | Aldehyde groups and heterocyclic rings are common in bioactive and potentially toxic molecules.[4] |
| Skin/Eye Irritation | Assumed to be a skin and serious eye irritant. | This is a common characteristic of similar heterocyclic aldehydes.[5] |
| Respiratory Irritation | May cause respiratory irritation. | A stated hazard for Imidazo[1,2-a]pyridine-2-carbaldehyde.[2] |
| Incompatibilities | Strong bases, amines, and oxidizing agents. | Chemical nature of the aldehyde and aromatic system suggests potential for vigorous reactions.[2] |
| Combustion Products | Carbon monoxide, carbon dioxide, nitrogen oxides (NOx). | Expected from the combustion of any nitrogen-containing organic compound.[2] |
Immediate Action Required: Always obtain the manufacturer-specific Safety Data Sheet (SDS) for this compound before use. If one is not provided, request it. This document is the primary source of authoritative safety information.
At the Source: Point-of-Generation Waste Management
Safe disposal practices begin the moment a material is deemed "waste." This includes contaminated consumables (e.g., weighing paper, pipette tips, gloves) and residual amounts in experimental vessels.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The choice of PPE is dictated by the potential hazards identified in the assessment phase.
| Equipment | Specification | Justification |
| Eye Protection | ANSI Z87.1-rated safety goggles. | Protects against dust, splashes, and is a standard requirement for handling chemical irritants.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Always check the glove manufacturer's compatibility chart.[3] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of airborne powder, which may cause respiratory irritation.[2] |
Initial Waste Segregation
Never mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. The guiding principle is to prevent accidental chemical reactions within the waste container.
Caption: Logical diagram for waste segregation.
The Accumulation Protocol: Your Laboratory's Satellite Accumulation Area (SAA)
The U.S. Environmental Protection Agency (EPA) has specific regulations for the temporary storage of hazardous waste in laboratories, known as Satellite Accumulation Areas (SAAs).[6][7] Adherence to these rules is a matter of federal law.
Step-by-Step SAA Protocol:
-
Select a Compliant Container:
-
Choose a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids).[8]
-
The container must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[8]
-
Ensure the container is appropriately sized for the expected volume of waste to minimize headspace.
-
-
Properly Label the Container:
-
As soon as the first particle of waste enters the container, it must be labeled.[8]
-
The label must, at a minimum, include the words "HAZARDOUS WASTE" and the full chemical name: "this compound" .[7]
-
If other materials (e.g., solvents, contaminated debris) are added, their names and approximate percentages must also be listed.[6]
-
-
Maintain Container Integrity:
-
The waste container must be kept closed at all times except when you are actively adding waste.[9][10] This is a critical EPA requirement to prevent the release of vapors and to avoid spills.
-
Store the container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Store in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
The Final Pathway: Preparing for Professional Disposal
This compound is not suitable for drain or regular trash disposal.[12] It must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Caption: Step-by-step workflow for compliant waste disposal.
Procedure for Disposal Request:
-
Ensure Final Labeling is Complete: Before requesting a pickup, double-check that the label is accurate and lists all constituents.
-
Secure the Container: Tightly seal the container lid. Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Submit Pickup Request: Use your institution's designated form or online system to request a hazardous waste pickup. Provide all required information accurately.
-
Await Pickup: Continue to store the sealed, labeled container in your SAA until it is collected by trained EHS personnel.
Emergency Procedures: Spill Management
Accidents can happen. A clear, pre-defined plan for spill management is essential for laboratory safety.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with nitrile gloves.
-
Contain the Spill:
-
Clean the Spill:
-
Once covered, carefully scoop the absorbent material and spilled chemical into a designated waste bag or container.
-
Perform a final decontamination of the area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
-
Package and Label Waste: Seal the container with the spill cleanup debris. Label it as "HAZARDOUS WASTE" and include "Spill Debris containing this compound."
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.
The Regulatory Bedrock: Understanding Compliance
All laboratory chemical waste management is governed by a strict set of regulations designed to protect human health and the environment.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA is the principal federal law in the United States governing the disposal of solid and hazardous waste.[10] The SAA rules are part of RCRA's "cradle-to-grave" management system.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that outlines procedures for safe handling and disposal of chemicals.[13]
By following the procedures in this guide, you are not only ensuring a safe work environment but also maintaining compliance with these key federal regulations.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Fisher Scientific. (2018, January 23). Safety Data Sheet: Imidazole.
- Apollo Scientific. (2022, September 16). Imidazo[1,2-a]pyrimidine Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (2011, March 31). Safety Data Sheet: Imidazole.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
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A Senior Application Scientist's Guide to Handling Imidazo[1,2-A]pyrimidine-7-carbaldehyde: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel heterocyclic compounds like Imidazo[1,2-A]pyrimidine-7-carbaldehyde is foundational to therapeutic innovation. The unique chemical architecture of these molecules, however, demands a proactive and intelligent approach to safety. For many novel compounds, comprehensive toxicological data may not be readily available. This guide, therefore, provides a risk-based framework for selecting and using Personal Protective Equipment (PPE). We will move beyond a simple checklist to explain the causality behind our recommendations, ensuring a self-validating system of safety rooted in scientific principles.
Hazard Identification: A Logic-Driven Assessment
This compound is a bifunctional molecule. Its safety profile is dictated by the chemical properties of both the heterocyclic imidazo[1,2-a]pyrimidine core and the reactive carbaldehyde group. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its potential hazards from analogous structures and the known reactivity of its constituent parts.
-
The Imidazo[1,2-a]pyrimidine Core: This fused heterocyclic system is a common scaffold in medicinal chemistry.[1] Heterocyclic compounds, as a broad class, can be skin and eye irritants.[2][3] Some may also act as sensitizers, meaning repeated exposure can lead to an allergic reaction.[4]
-
The Carbaldehyde Group: Aldehydes are known irritants, particularly to the respiratory system, skin, and eyes.[5][6] The aldehyde functional group can react with biological macromolecules, which is a primary mechanism of its irritant and sensitizing effects.
Based on SDS information for the closely related compound, Imidazo[1,2-a]pyridine-2-carbaldehyde, we can anticipate a similar hazard profile.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Anticipated Effect | Rationale & Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Based on analogous compound data.[5][7] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | Based on analogous compound data.[5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Aldehyde functionality and data from analogous compounds suggest irritation upon inhalation of dust.[5][6] |
| Sensitization | Potential Skin Sensitizer | A possibility for some heterocyclic compounds.[4] |
This assessment logically leads to a workflow for determining appropriate safety measures.
Caption: Risk assessment workflow for handling novel compounds.
Core PPE Protocols: A Multi-Layered Defense
The primary goal of PPE is to establish a barrier between you and the chemical hazard. The selection of PPE must be directly correlated with the identified risks and the specific laboratory task being performed.[8]
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls. Whenever possible, handle this compound, especially in its powdered form, within a certified chemical fume hood. This minimizes the risk of inhalation, which is a primary route of exposure for irritating dusts.
Dermal Protection: Skin and Body Coverage
Given the anticipated skin irritation, robust dermal protection is mandatory.[7]
-
Gloves: Single-use nitrile gloves are the standard for handling most powdered chemicals.[9] Latex gloves are generally not recommended due to their poor chemical resistance and potential for causing allergies.[9]
-
Causality: Nitrile provides a more effective barrier against a broader range of chemicals compared to latex. For a solid, the primary risk is particulate contamination, which nitrile gloves effectively prevent.
-
Best Practice: Always double-glove if there is a risk of tearing or when handling larger quantities. Ensure gloves are worn over the cuffs of your lab coat to prevent skin exposure at the wrist.[9]
-
-
Body Protection: A long-sleeved laboratory coat is required. For tasks with a higher risk of spills or splashes, such as handling stock solutions or performing reactions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]
Protocol: Aseptic Glove Removal
-
Grasp the outside of one glove at the cuff with your other gloved hand. Do not touch your bare skin.
-
Peel the glove off, turning it inside out as you pull it away from your hand.
-
Hold the removed glove in your still-gloved hand.
-
Slide two fingers of your ungloved hand under the cuff of the remaining glove.
-
Peel the second glove off, again turning it inside out, so it forms a bag around the first glove.
-
Dispose of the gloves in the appropriate chemical waste container.
-
Wash your hands thoroughly with soap and water.
Ocular Protection: Shielding the Eyes and Face
The potential for serious eye irritation necessitates stringent eye protection.[7]
-
Standard Operations: For low-volume tasks such as weighing small quantities within a fume hood, chemical splash goggles that form a seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against fine dust that can become airborne.[10]
-
High-Risk Operations: When handling larger quantities, preparing solutions, or performing any operation with a splash potential, a full-face shield should be worn in addition to chemical splash goggles.[9] The face shield protects the entire face from splashes that could otherwise circumvent goggles.
Respiratory Protection: Preventing Inhalation
While a fume hood is the primary control for respiratory hazards, there are situations where additional protection may be warranted.
-
Weighing Powders: If a fume hood is not available for weighing, or if significant amounts of dust are generated, a NIOSH-approved N95 respirator is the minimum requirement. This will filter out fine particulates.
-
Spill Cleanup: For cleaning up spills of the solid material outside of a fume hood, an N95 respirator is essential to prevent inhaling aerosolized powder.[9]
-
Volatile Concerns: While this compound is a solid, if it is being used in a procedure that could generate vapors or aerosols (e.g., heating, sonicating in solution), an air-purifying respirator with organic vapor cartridges may be necessary. A risk assessment of the specific procedure is required.
Table 2: Task-Specific PPE Recommendations
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing (mg scale) | Chemical Fume Hood | Single Nitrile Gloves | Chemical Splash Goggles | Not required in hood |
| Preparing Stock Solution | Chemical Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Not required in hood |
| Running Reaction | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Assess procedure for vapor/aerosol risk |
| Small Spill Cleanup | N/A | Double Nitrile Gloves | Goggles & Face Shield | N95 Respirator (minimum) |
Emergency and Disposal Procedures
Proper planning extends beyond routine handling to include responses to accidents and the proper disposal of waste.
Spill Management
Accidental spills should be handled promptly and safely.[11]
Caption: Workflow for the safe cleanup of a solid chemical spill.
First Aid Measures
Immediate and correct first aid can significantly mitigate injury.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[11]
Waste Disposal
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[5]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: Fostering a Culture of Safety
Handling novel chemical entities like this compound requires a thoughtful, risk-based approach rather than a one-size-fits-all checklist. By understanding the potential hazards inferred from its chemical structure and implementing a multi-layered defense system of engineering controls and appropriate PPE, we can confidently advance our research while ensuring the highest standards of laboratory safety. This diligent approach not only protects individual researchers but also fosters a robust safety culture that is the bedrock of scientific integrity and innovation.
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Heterocyclic Compounds . (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . (n.d.). Centers for Disease Control and Prevention (CDC). [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives... . (n.d.). PubMed Central. [Link]
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Personal Protective Equipment . (2025). US Environmental Protection Agency (EPA). [Link]
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Personal Protective Equipment (PPE) . (n.d.). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents . (2023). MDPI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
